molecular formula C6H11Cl3Si B1582425 Cyclohexyltrichlorosilane CAS No. 98-12-4

Cyclohexyltrichlorosilane

Katalognummer: B1582425
CAS-Nummer: 98-12-4
Molekulargewicht: 217.6 g/mol
InChI-Schlüssel: SIPHWXREAZVVNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trichloro(cyclohexyl)silane
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InChI

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

SIPHWXREAZVVNS-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H11Cl3Si
Record name CYCLOHEXYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID0059160
Record name Cyclohexane, (trichlorosilyl)-
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Molecular Weight

217.6 g/mol
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Physical Description

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue.
Record name CYCLOHEXYLTRICHLOROSILANE
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Boiling Point

206 °C
Record name Cyclohexyltrichlorosilane
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Flash Point

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup)
Record name CYCLOHEXYLTRICHLOROSILANE
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Density

1.226 at 25 °C/25 °C
Record name Cyclohexyltrichlorosilane
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Color/Form

Colorless to pale-yellow liquid

CAS No.

98-12-4
Record name CYCLOHEXYLTRICHLOROSILANE
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Record name (Trichlorosilyl)cyclohexane
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Record name Cyclohexane, (trichlorosilyl)-
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Foundational & Exploratory

Cyclohexyltrichlorosilane CAS number 98-12-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclohexyltrichlorosilane (CAS No. 98-12-4)

This guide provides a comprehensive technical overview of this compound (CHTCS), a versatile organosilane compound. It is intended for researchers, chemists, and material scientists who require a deep understanding of its properties, reactivity, and applications, particularly in the realm of surface modification and silicone chemistry. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, ensuring a robust and practical understanding for laboratory and development applications.

Core Molecular Profile and Identification

This compound, identified by CAS Number 98-12-4, is an organosilicon compound characterized by a cyclohexyl group and three chlorine atoms covalently bonded to a central silicon atom.[1][2] This structure dictates its high reactivity, particularly the susceptibility of the silicon-chlorine bonds to nucleophilic attack, which is the cornerstone of its utility.

The key identifiers for this compound are:

  • IUPAC Name : Trichloro(cyclohexyl)silane[1]

  • Molecular Formula : C₆H₁₁Cl₃Si[1][3]

  • Molecular Weight : 217.60 g/mol [1][3]

  • Canonical SMILES : C1CCC(CC1)(Cl)Cl[1]

  • InChI Key : SIPHWXREAZVVNS-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

The physical state and properties of CHTCS are critical for its handling and application. It is a colorless to pale yellow liquid with a pungent, sharp odor characteristic of chlorosilanes and the hydrogen chloride gas released upon contact with atmospheric moisture.[1][4]

Table of Physicochemical Properties
PropertyValueSource(s)
CAS Number 98-12-4[1][3]
Appearance Colorless to pale-yellow liquid[1]
Boiling Point 206 °C (at 760 mmHg)[1]
90-91 °C (at 10 mmHg)[3][5]
Density 1.226 - 1.232 g/mL at 25 °C[1][3]
Flash Point 91 - 94 °C (196 - 201.2 °F) (closed cup)[1][3][6]
Refractive Index n20/D 1.478 (lit.)[3]
Molecular Weight 217.60 g/mol [3]
Spectroscopic Signature

While specific spectra are dependent on the acquisition conditions, the key features expected from NMR and IR spectroscopy are predictable and essential for quality control and reaction monitoring.

  • ¹H NMR : The proton spectrum will be complex due to the overlapping signals of the cyclohexyl ring protons. One would expect a multiplet corresponding to the single proton on the carbon attached to the silicon atom (α-proton), shifted downfield relative to the other ring protons. The remaining ten protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets in the upfield region.

  • ¹³C NMR : The carbon spectrum will show distinct signals for the carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon (C-Si) will be the most downfield signal. The other carbons of the ring will appear in the typical aliphatic region.

  • ²⁹Si NMR : The silicon-29 NMR spectrum is a powerful tool for characterizing organosilanes. CHTCS would exhibit a single resonance in the region characteristic for silicon atoms bonded to one carbon and three chlorine atoms.

  • FT-IR : The infrared spectrum will not show O-H or Si-H stretches. Key absorptions will include C-H stretching from the cyclohexyl group (approx. 2850-2950 cm⁻¹), Si-Cl stretching (typically in the 450-650 cm⁻¹ region), and C-Si vibrations. The absence of a broad peak around 3200-3600 cm⁻¹ is a good indicator of the compound's purity and lack of hydrolysis.[1]

Reactivity and Mechanistic Pathways

The chemistry of CHTCS is dominated by the highly polarized and hydrolytically unstable Si-Cl bonds. Understanding this reactivity is fundamental to its successful application and safe handling.

Synthesis Pathway

This compound is typically synthesized via the hydrosilylation of cyclohexene with trichlorosilane (HSiCl₃). This reaction is most often catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆).

Reaction : C₆H₁₀ + HSiCl₃ --(Pt catalyst)--> C₆H₁₁SiCl₃

The choice of a platinum catalyst is crucial as it facilitates the addition of the Si-H bond across the double bond of the cyclohexene, a process that does not readily occur without catalytic activation. The reaction must be carried out under strictly anhydrous conditions to prevent the premature hydrolysis of the trichlorosilane reactant and the CHTCS product.

Hydrolysis and Condensation: The Core Reactivity

The most significant reaction of CHTCS is its rapid and violent hydrolysis upon contact with water, including atmospheric moisture.[4][7] This reaction proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form a cyclohexylsilanetriol (C₆H₁₁Si(OH)₃). This intermediate is highly unstable and immediately undergoes self-condensation to form polysiloxane networks. The hydrolysis reaction liberates three equivalents of hydrogen chloride (HCl) gas, which is toxic and corrosive.[1][4]

The overall reaction can be summarized as: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl n C₆H₁₁Si(OH)₃ → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O

This rapid, uncontrolled polymerization in the presence of bulk water is why CHTCS is used for surface modification in controlled environments, where the reaction can be limited to the substrate surface.

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation CHTCS C₆H₁₁SiCl₃ (this compound) H2O + 3 H₂O CHTCS->H2O Silanetriol C₆H₁₁Si(OH)₃ (Cyclohexylsilanetriol) (Unstable Intermediate) H2O->Silanetriol HCl + 3 HCl (Gas) Silanetriol->HCl Silanetriol_node n C₆H₁₁Si(OH)₃ Silanetriol->Silanetriol_node Self-Condensation Polysiloxane (C₆H₁₁SiO₁.₅)n (Polysiloxane Network) Silanetriol_node->Polysiloxane H2O_out + 1.5n H₂O Polysiloxane->H2O_out caption Hydrolysis and condensation of CHTCS.

Caption: Hydrolysis and subsequent condensation of CHTCS.

Core Application: Hydrophobic Surface Modification

A primary application for CHTCS is in rendering hydrophilic surfaces, such as glass, silica (SiO₂), and other metal oxides, hydrophobic.[5] The cyclohexyl group is non-polar and sterically bulky, creating a low-energy surface that repels water.[5]

Principle of Silanization

The process, known as silanization, relies on the presence of hydroxyl (-OH) groups on the substrate surface. The trichlorosilyl group of CHTCS reacts with these surface hydroxyls, covalently bonding the cyclohexylsilane moiety to the surface and releasing HCl. Adjacent bonded molecules can then cross-link via condensation reactions, forming a durable, self-assembled monolayer (SAM) or a thin polymer film.[5] This process effectively masks the polar surface hydroxyls with a layer of non-polar cyclohexyl groups.

Experimental Protocol: Hydrophobic Functionalization of SiO₂ Wafers

This protocol describes a standard procedure for modifying a silicon wafer with a native oxide layer. Causality : Every step is designed to maximize the efficacy and reproducibility of the covalent surface modification.

Materials:

  • This compound (CHTCS), anhydrous grade (>97%)

  • Anhydrous Toluene or Hexane (solvent)

  • Silicon wafers with native oxide (SiO₂)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity Nitrogen or Argon gas

  • Glassware (e.g., petri dishes, beakers), oven-dried before use.

Protocol Steps:

  • Substrate Cleaning and Activation (The 'Why'): To ensure a uniform reaction, the surface must be scrupulously clean and populated with the maximum number of hydroxyl groups. Piranha solution is a highly effective oxidizing agent that removes organic residues and hydroxylates the surface.

    • a. Place SiO₂ wafers in a glass container.

    • b. Carefully prepare Piranha solution by slowly adding H₂O₂ to H₂SO₄. (Warning: Highly exothermic and corrosive. Use proper PPE in a fume hood).

    • c. Immerse wafers in the Piranha solution for 15-30 minutes.

    • d. Remove wafers and rinse extensively with DI water.

    • e. Dry the wafers under a stream of nitrogen/argon and then bake in an oven at 120 °C for at least 1 hour to remove all physisorbed water. The surface remains hydroxylated.

  • Silanization Solution Preparation (The 'Why'): The reaction must be performed in an anhydrous organic solvent to prevent CHTCS from polymerizing in solution before it can react with the surface. A low concentration is used to promote monolayer formation.

    • a. In a nitrogen-filled glovebox or a fume hood with a dry atmosphere, prepare a 1-2% (v/v) solution of CHTCS in anhydrous toluene.

    • b. The solution should be prepared immediately before use as its stability is limited.

  • Surface Reaction (The 'Why'): This step forms the covalent Si-O-Si bond between the substrate and the silane. The reaction time is optimized to allow for complete surface coverage.

    • a. Transfer the dried, activated wafers into the CHTCS solution.

    • b. Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere. Gentle agitation can improve uniformity.

  • Post-Reaction Rinsing and Curing (The 'Why'): Excess, unbound silane must be removed to prevent the formation of undesirable multilayers. The curing step cross-links the bonded silanes, creating a more stable and durable coating.

    • a. Remove the wafers from the silanization solution.

    • b. Rinse sequentially with fresh anhydrous toluene (to remove the reaction solution), followed by isopropanol or ethanol (to remove toluene), and finally DI water.

    • c. Dry the wafers under a stream of nitrogen.

    • d. Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes.

Validation: The success of the modification can be verified by measuring the static water contact angle. A successfully hydrophobized surface will exhibit a contact angle >90°, compared to <10° for the clean, activated surface.

Silanization_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Silanization Reaction cluster_post 3. Post-Treatment Start SiO₂ Substrate (Hydrophilic, <10° CA) Piranha Piranha Clean & Activation Start->Piranha Rinse_Dry DI Water Rinse & N₂/Oven Dry Piranha->Rinse_Dry Solution Prepare 1% CHTCS in Anhydrous Toluene Immersion Immerse Substrate (1-2h, RT, Inert Atm.) Rinse_Dry->Immersion Transfer Activated Substrate Solution->Immersion Rinse_Solvent Rinse with Toluene, Ethanol, DI Water Immersion->Rinse_Solvent Remove & Rinse Cure Oven Cure (110-120°C) Rinse_Solvent->Cure End Hydrophobic Surface (>90° CA) Cure->End caption Workflow for SiO₂ surface hydrophobization.

Caption: Workflow for SiO₂ surface hydrophobization.

Safety, Handling, and Storage

This compound is a hazardous material and requires strict safety protocols. Its hazards stem from its corrosivity, reactivity with water, and the toxicity of its hydrolysis products.[8][9]

Hazard Analysis
  • GHS Classification : Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[3]

  • NFPA 704 Diamond : Health: 3 (Serious), Flammability: 2 (Moderate), Instability: 1 (Slight), Special: W (Reacts with water).[4]

  • Primary Hazards :

    • Causes severe skin burns and permanent eye damage upon contact.[8]

    • Reacts violently with water, steam, or moist air to produce toxic and corrosive hydrogen chloride gas.[4][7] The reaction can also generate flammable hydrogen gas.[4]

    • Inhalation of vapors or the resulting HCl gas can cause severe irritation and damage to the respiratory tract.[8]

    • Combustible liquid; vapors can form explosive mixtures with air when heated.[1]

Recommended Handling Procedures
  • Work Environment : Always handle CHTCS in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical splash goggles in combination with a full-face shield are mandatory.[8]

    • Skin Protection : Wear a chemically resistant apron or lab coat. Use gloves rated for corrosive materials, such as nitrile or Viton®.[7] Ensure no skin is exposed.

    • Respiratory Protection : For situations with potential exposure above limits, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[7]

  • Spill Management : In case of a spill, evacuate the area. Do NOT use water.[8] Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[8]

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture, heat, sparks, and incompatible materials (e.g., water, alcohols, strong bases, oxidizing agents).[7][10] The storage area should be designated for corrosive and water-reactive materials.

  • Disposal : Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in drains or the environment.

Conclusion

This compound is a potent chemical reagent with significant utility in materials science and silicone chemistry. Its value is intrinsically linked to the high reactivity of its trichlorosilyl group. This same reactivity, however, necessitates a thorough understanding of its properties and strict adherence to safety protocols. By controlling its reaction with hydroxylated surfaces, researchers can create robust, covalently bonded hydrophobic coatings. Mastery of its handling and reaction conditions allows for the precise exploitation of its chemical properties for advanced applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60987, this compound". PubChem, [Link]. Accessed January 20, 2026.

  • Gelest. "this compound". Gelest Inc., [Link]. Accessed January 20, 2026.

  • New Jersey Department of Health. "Hazard Substance Fact Sheet: Cyclohexyl Trichlorosilane". NJ.gov, [Link]. Accessed January 20, 2026.

  • New Jersey Department of Health. "Hazard Substance Fact Sheet: Cyclohexenyl Trichlorosilane". NJ.gov, [Link]. Accessed January 20, 2026.

  • Gelest. "Safety Data Sheet: CYCLOHEXYLTRIMETHOXYSILANE". Gelest Inc., [Link]. Accessed January 20, 2026.

  • Silicones Environmental, Health and Safety Center. "Global Safe Handling of Chlorosilanes". American Chemistry Council, [Link]. Accessed January 20, 2026.

Sources

What is the molecular weight of Cyclohexyltrichlorosilane?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclohexyltrichlorosilane

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (C₆H₁₁Cl₃Si), tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer insights into its chemical nature, synthesis, applications, and safe handling, grounded in established scientific principles and authoritative data.

Core Chemical Identity and Molecular Properties

This compound, with the CAS Number 98-12-4, is an organosilane compound characterized by a cyclohexyl group bonded to a silicon atom, which in turn is bonded to three chlorine atoms.[1][2][3] Its molecular formula is C₆H₁₁Cl₃Si.[1][2][4][5] The calculated molecular weight of this compound is approximately 217.6 g/mol .[1][3][5][6]

The presence of the trichlorosilyl group makes it a highly reactive and versatile chemical intermediate. The Si-Cl bonds are susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis. This reactivity is the cornerstone of its utility in surface modification and as a coupling agent.

G cluster_reactants Reactants cluster_process Process cluster_products Output Cyclohexene Cyclohexene ReactionVessel Inert Atmosphere Reactor (N₂ or Ar) Controlled Temperature Cyclohexene->ReactionVessel Trichlorosilane Trichlorosilane (HSiCl₃) Trichlorosilane->ReactionVessel Catalyst Pt Catalyst (e.g., Speier's) Catalyst->ReactionVessel Addition CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Hydrosilylation PurifiedProduct Purified C₆H₁₁SiCl₃ CrudeProduct->PurifiedProduct Fractional Distillation

Caption: Generalized workflow for this compound synthesis.

Experimental Protocol: Laboratory-Scale Hydrosilylation

This protocol describes a representative synthesis. Causality: The inert atmosphere is critical because trichlorosilane and the product are highly sensitive to moisture, which would lead to the formation of siloxanes and corrosive HCl gas. [1]The platinum catalyst is essential for facilitating the addition of the Si-H bond across the C=C bond of cyclohexene.

  • Reactor Setup: A three-necked, oven-dried flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer.

  • Reagent Charging: The flask is charged with cyclohexene and a small amount of a platinum catalyst solution (e.g., Karstedt's catalyst).

  • Reaction Initiation: The mixture is heated to a moderate temperature (e.g., 50-60 °C). Trichlorosilane is added dropwise from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing aliquots for the disappearance of the vinyl protons of cyclohexene.

  • Work-up and Purification: Once the reaction is complete, the crude product is filtered to remove the catalyst if it is heterogeneous. The final product is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any byproducts.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound is an important building block and surface modification agent with relevance to the pharmaceutical and life sciences sectors.

  • Surface Modification: Its primary application is in forming self-assembled monolayers (SAMs) on hydroxylated surfaces like silica, glass, and metal oxides. [7]The trichlorosilyl group reacts with surface hydroxyls to form stable covalent Si-O-Surface bonds. The exposed cyclohexyl groups create a non-polar, hydrophobic surface. [7]This is valuable for:

    • Biosensors & Microarrays: Passivating surfaces to prevent non-specific protein adsorption, thereby improving the signal-to-noise ratio.

    • Chromatography: Creating custom stationary phases (bonded phases) for HPLC with specific selectivities. [7]

  • Silane Coupling Agent: It can act as a bridge between inorganic substrates (like silica nanoparticles) and organic polymers, which is a key principle in developing advanced drug delivery systems and composites. [7]

  • Role in Drug Discovery (The "Silicon Switch"): The broader field of organosilicon chemistry is gaining traction in drug discovery. [8]Replacing a carbon atom with a silicon atom (a "silicon switch") in a drug candidate can modulate its metabolic stability, lipophilicity, and potency. [8]While this compound is a simple precursor, it is part of the chemical toolbox used to synthesize more complex silicon-containing molecules for medicinal chemistry research. The silanol group (the hydrolyzed form of a chlorosilane) is a stronger hydrogen bond donor than its carbinol (carbon-based) analogue, which can enhance binding to biological targets. [8]

Safety, Handling, and Storage

This compound is a hazardous substance that requires strict safety protocols. It is classified as corrosive and reacts with water. [3][6]

Hazard Identification
Hazard ClassGHS PictogramSignal WordStatement
Skin CorrosionGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage. [3]
Corrosive to MetalsGHS05 (Corrosion)DangerH290: May be corrosive to metals. [1]
Water-Reactive-DangerReacts with water to release toxic and corrosive hydrogen chloride gas. [1]
Protocol for Safe Handling and Storage

Trustworthiness: This protocol is a self-validating system. Adherence ensures user safety and maintains the integrity of the chemical by preventing accidental hydrolysis.

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS). Identify all potential hazards and ensure all necessary safety equipment is available and functional.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-resistant goggles, a face shield, and a lab coat. [3][9]Work should be conducted in a certified chemical fume hood to manage corrosive vapors. [9]3. Handling:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air moisture. [10][11] * Use non-sparking tools and ground equipment to prevent static discharge. [10] * Dispense liquids carefully using a syringe or cannula techniques. Avoid pouring in the open air.

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area. [11][12]The storage area should be separate from incompatible materials, especially water, bases, and alcohols. [12]5. Spill Response:

    • Evacuate the area and remove all ignition sources. [9] * DO NOT USE WATER. [9][12] * Cover the spill with an inert, dry absorbent material like vermiculite or dry sand. [9] * Collect the absorbed material into a sealed container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [9] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]

G Start Handling C₆H₁₁SiCl₃ Assess Review SDS & Assess Risks Start->Assess PPE Don Correct PPE: Gloves, Goggles, Face Shield, Lab Coat Assess->PPE Hood Work in Fume Hood Under Inert Gas PPE->Hood Handle Use Syringe/Cannula for Transfer Hood->Handle Store Store in Tightly Sealed Container in Dry Area Handle->Store Waste Dispose as Hazardous Waste Store->Waste End Procedure Complete Waste->End

Caption: Logical workflow for the safe handling of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound after synthesis or before use is paramount. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1-2 ppm) corresponding to the 11 protons of the cyclohexyl ring. The integration of these signals should correspond to 11H.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the different carbons of the cyclohexyl ring.

    • ²⁹Si NMR: This technique is highly informative for silicon-containing compounds and should show a characteristic chemical shift for the silicon atom bonded to three chlorine atoms and one carbon atom.

  • Infrared (IR) Spectroscopy: The FTIR spectrum will display characteristic C-H stretching and bending vibrations for the cyclohexyl group. Crucially, strong absorption bands corresponding to the Si-Cl bond stretches will be present (typically in the 450-650 cm⁻¹ region). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is a key indicator of the absence of hydrolyzed byproducts. [6]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can confirm the molecular weight. [6]The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Protocol: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a dry, deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or benzene-d₆. The solvent must be anhydrous to prevent sample degradation.

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), use a microliter syringe to transfer a small amount of this compound (typically 5-10 mg) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Sealing and Mixing: Cap the NMR tube securely. If using a flame-sealable tube for long-term analysis, this should be done by trained personnel. Mix the sample gently until homogeneous.

  • Analysis: Acquire the NMR spectrum promptly to minimize the risk of degradation due to residual moisture.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60987, this compound". PubChem, [Link].

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An In-Depth Technical Guide to Cyclohexyltrichlorosilane (C₆H₁₁Cl₃Si): Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Cyclohexyltrichlorosilane (CHTCS) is a highly reactive organosilane compound characterized by a cyclohexyl group and a trichlorosilyl functional group. This combination imparts a unique set of properties, making it an indispensable reagent in materials science and synthetic chemistry. Its primary utility lies in surface modification, where it forms robust, hydrophobic self-assembled monolayers, and as a key intermediate in the synthesis of specialized silicones and other organosilicon compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, reaction mechanisms, and critical safety considerations for researchers and drug development professionals.

Chemical Identity and Structure

This compound is a colorless to pale yellow liquid known for its pungent odor and high reactivity, particularly with moisture.[1]

  • Molecular Formula: C₆H₁₁Cl₃Si[2][3]

  • Molecular Weight: 217.60 g/mol [4]

  • IUPAC Name: Trichloro(cyclohexyl)silane[1][3][5]

  • CAS Number: 98-12-4[2][3][5]

  • Synonyms: Trichlorocyclohexylsilane, Cyclohexylsilicon trichloride[2]

Structural Elucidation

The molecule consists of a central silicon atom bonded to a saturated six-membered cyclohexyl ring and three chlorine atoms.[5] This structure results in a tetrahedral geometry around the silicon atom. The direct silicon-carbon bond is strong and stable, while the silicon-chlorine bonds are highly polarized and susceptible to nucleophilic attack, which is the basis for the compound's reactivity.

Synthesis_Workflow cluster_reactants Reactants Cyclohexene Cyclohexene ReactionVessel Reaction Vessel (Anhydrous Conditions) Cyclohexene->ReactionVessel Trichlorosilane Trichlorosilane (HSiCl₃) Trichlorosilane->ReactionVessel Catalyst Platinum Catalyst (e.g., H₂PtCl₆) Catalyst->ReactionVessel catalyzes Product Crude This compound ReactionVessel->Product Hydrosilylation Purification Fractional Distillation Product->Purification FinalProduct Purified C₆H₁₁Cl₃Si Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound via platinum-catalyzed hydrosilylation of cyclohexene.

Materials:

  • Cyclohexene (freshly distilled)

  • Trichlorosilane (HSiCl₃)

  • Speier's catalyst (H₂PtCl₆ solution in isopropanol)

  • Anhydrous toluene (solvent)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the glassware and flame-dry under an inert atmosphere to remove all moisture.

  • Charging the Reactor: Charge the flask with cyclohexene and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of Speier's catalyst to the flask.

  • Reactant Addition: Heat the mixture to a gentle reflux. Add trichlorosilane dropwise from the addition funnel over a period of 1-2 hours. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Maintain the reflux for several hours after the addition is complete to ensure the reaction goes to completion. Monitor progress using Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the product from the solvent, unreacted starting materials, and any high-boiling byproducts. Causality: Reduced pressure is necessary to prevent thermal decomposition of the product at its normal boiling point.

Key Applications and Mechanisms

The dual functionality of CHTCS—a stable organic group and a highly reactive silyl group—makes it a versatile tool in materials science.

Surface Modification and Self-Assembled Monolayers (SAMs)

CHTCS is widely used to render surfaces hydrophobic. [4]It is particularly effective for modifying materials with surface hydroxyl (-OH) groups, such as silica, glass, and metal oxides. [6] Mechanism of Action:

  • Hydrolysis: In the presence of trace surface moisture, the trichlorosilyl group rapidly hydrolyzes to a silanetriol (-Si(OH)₃) group, releasing HCl. [7]2. Condensation: The newly formed silanol groups condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds. [6]3. Cross-linking: Adjacent silane molecules on the surface can also condense with each other, forming a durable, cross-linked polysiloxane network that is covalently anchored to the surface.

This process results in a self-assembled monolayer (SAM) where the non-polar cyclohexyl groups are oriented away from the surface, creating a low-energy, water-repellent interface. [4]

Surface_Modification Substrate Substrate with -OH groups (e.g., Silica) Step2 Step 2: Condensation (Bonds to substrate) Substrate->Step2 CHTCS This compound (C₆H₁₁SiCl₃) Step1 Step 1: Hydrolysis (Reacts with surface moisture) CHTCS->Step1 Intermediate Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) Step1->Intermediate Byproduct HCl gas released Step1->Byproduct Intermediate->Step2 FinalSurface Hydrophobic Surface (Covalently bonded monolayer) Step2->FinalSurface

Caption: Mechanism for surface hydrophobization using this compound.

Intermediate for Silicones

CHTCS serves as a valuable intermediate in the synthesis of more complex organosilicon compounds and polymers. By reacting it with different nucleophiles, the chlorine atoms can be replaced to introduce other functionalities, allowing for the creation of custom silicones with tailored properties for applications in CASE (Coatings, Adhesives, Sealants, Elastomers). [4]

Safety, Handling, and Storage

This compound is a corrosive and water-sensitive material that requires strict handling protocols. [1]

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage upon contact. [8] * Water Reactive: Reacts violently with water, steam, or moisture to produce toxic and corrosive hydrogen chloride gas. [1][2]The heat generated can increase the concentration of fumes in the air. [1] * Inhalation Hazard: Vapors and the resulting HCl gas are highly irritating to the respiratory tract. [1][9]

  • Handling:

    • Always handle in a well-ventilated fume hood. [10] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. [8][11] * Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent contact with moisture. [8] * Ground and bond containers to prevent static discharge. [8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, well-ventilated area. [12][10] * Store away from incompatible materials such as water, alcohols, strong bases, and oxidizers. [1] * The material should be stored under an inert gas. [8]

Conclusion

This compound is a potent chemical tool whose value is directly tied to its high reactivity. Its ability to form robust, covalent bonds with hydroxyl-bearing surfaces makes it a cornerstone reagent for creating hydrophobic and functionalized materials. While its synthesis is straightforward via hydrosilylation, its hazardous nature—particularly its violent reaction with water—demands meticulous and informed handling. For researchers in materials science and synthetic chemistry, a thorough understanding of its properties and reaction mechanisms is essential for leveraging its capabilities safely and effectively.

References

  • Gelest, Inc. (n.d.). This compound.
  • ChemicalBook. (2024). This compound | 98-12-4.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Matrix Fine Chemicals. (n.d.). TRICHLORO(CYCLOHEXYL)SILANE | CAS 98-12-4.
  • PubChemLite. (n.d.). This compound (C6H11Cl3Si).
  • Matrix Fine Chemicals. (n.d.). TRICHLORO(CYCLOHEXYL)SILANE PDF.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=60987.
  • Sigma-Aldrich. (n.d.). Trichlorocyclohexylsilane 98% | 98-12-4.
  • Pharmaffiliates. (n.d.). This compound | CAS No: 98-12-4.
  • New Jersey Department of Health. (n.d.). Hazard Summary: CYCLOHEXENYL TRICHLOROSILANE.
  • New Jersey Department of Health. (n.d.). Hazard Summary: CYCLOHEXYL TRICHLOROSILANE.
  • National Center for Biotechnology Information. (n.d.). Hexyltrichlorosilane. PubChem Compound Database; CID=13571.
  • Fisher Scientific. (2008). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). (Trichlorosilyl)cyclohexane SDS, 98-12-4 Safety Data Sheets.
  • Yarosh, O. G., et al. (2004). Hydrosilylation of cyclohexene, 1-methylcyclohexene, and isopropylidenecyclohexane. Russian Journal of General Chemistry, 74(12), 1895-1899.
  • Wikipedia. (n.d.). Trichlorosilane.
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  • National Center for Biotechnology Information. (n.d.). Cyclohexyltrimethoxysilane. PubChem Compound Database; CID=10998130.
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An In-Depth Technical Guide to the Physical Properties of Trichloro(cyclohexyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(cyclohexyl)silane (C₆H₁₁Cl₃Si) is an organosilicon compound of significant interest in materials science and synthetic chemistry. As a member of the chlorosilane family, it serves as a versatile intermediate for the synthesis of a wide array of organosilicon compounds, including silicones, silanols, and coupling agents. Its unique combination of a reactive trichlorosilyl group and a bulky, hydrophobic cyclohexyl moiety imparts specific physical and chemical properties that are leveraged in various applications.

This technical guide provides a comprehensive overview of the core physical properties of trichloro(cyclohexyl)silane, supported by experimental data and protocols. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize or are exploring the applications of this compound.

Core Physical and Chemical Properties

Trichloro(cyclohexyl)silane is a colorless to pale yellow liquid with a pungent odor. It is a corrosive substance that reacts readily with moisture, releasing hydrogen chloride gas. This reactivity necessitates careful handling in a dry, inert atmosphere.

Summary of Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₁Cl₃Si[1]
Molecular Weight 217.60 g/mol [1]
Boiling Point 206 °C (at 760 mmHg)[1]
90 °C (at 10 mmHg)[2]
Density 1.232 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.478[2]
Flash Point 94 °C (201.2 °F) - closed cup[2]

Note: The boiling point is provided at both atmospheric and reduced pressure, which is critical information for purification by distillation.

Solubility Profile
  • Nonpolar solvents: hexane, toluene, benzene

  • Ethereal solvents: diethyl ether, tetrahydrofuran (THF)

  • Chlorinated solvents: dichloromethane, chloroform

It is crucial to use anhydrous solvents to prevent hydrolysis of the trichlorosilyl group.

Spectral Characterization

The structural identity and purity of trichloro(cyclohexyl)silane are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of trichloro(cyclohexyl)silane is expected to show a complex multiplet in the upfield region, corresponding to the eleven protons of the cyclohexyl ring. The exact chemical shifts and splitting patterns can be influenced by the solvent and the conformational rigidity of the cyclohexyl ring. Based on typical values for cyclohexyl groups attached to silicon, the signals are generally found between 1.0 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum provides more distinct signals for the different carbon environments within the cyclohexyl ring. Due to the symmetry of the cyclohexyl group, four distinct signals are expected. Based on data for similar cyclohexyl-substituted compounds, the approximate chemical shifts are:

  • C1 (attached to Si): ~30-35 ppm

  • C2, C6: ~27-30 ppm

  • C3, C5: ~26-28 ppm

  • C4: ~25-27 ppm

The specific chemical shifts can be influenced by the solvent.

²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance characteristic of a silicon atom bonded to a cyclohexyl group and three chlorine atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum of trichloro(cyclohexyl)silane displays characteristic absorption bands that confirm its structure. Key expected peaks include:

  • C-H stretching (cyclohexyl): 2850-2950 cm⁻¹ (strong)

  • C-H bending (cyclohexyl): ~1450 cm⁻¹ (medium)

  • Si-Cl stretching: 450-650 cm⁻¹ (strong, often multiple bands)

  • C-Si stretching: 650-850 cm⁻¹ (variable intensity)

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the absence of hydrolysis products.

Mass Spectrometry

Mass spectrometry of trichloro(cyclohexyl)silane will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of chlorine atoms and fragmentation of the cyclohexyl ring.

Synthesis and Purification

The most common and industrially relevant method for the synthesis of trichloro(cyclohexyl)silane is the hydrosilylation of cyclohexene with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst.

Synthesis Workflow

SynthesisWorkflow Reactants Cyclohexene + Trichlorosilane Reaction Hydrosilylation Reaction Reactants->Reaction Catalyst Platinum Catalyst (e.g., Speier's or Karstedt's catalyst) Catalyst->Reaction CrudeProduct Crude Trichloro(cyclohexyl)silane Reaction->CrudeProduct Purification Fractional Distillation CrudeProduct->Purification FinalProduct Pure Trichloro(cyclohexyl)silane Purification->FinalProduct

Caption: Workflow for the synthesis and purification of trichloro(cyclohexyl)silane.

Experimental Protocol: Synthesis of Trichloro(cyclohexyl)silane

Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled.

  • Reagent Charging: The flask is charged with cyclohexene and a catalytic amount of a platinum catalyst (e.g., a solution of hexachloroplatinic acid in isopropanol, known as Speier's catalyst). The system is flushed with dry nitrogen.

  • Reaction: Trichlorosilane is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by GC analysis.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

Experimental Protocol: Purification by Fractional Distillation

Rationale: Fractional distillation is employed to separate the desired trichloro(cyclohexyl)silane from unreacted starting materials, the catalyst, and any high-boiling side products.

  • Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer, is assembled. All glassware must be thoroughly dried.

  • Distillation: The crude product is transferred to the distillation flask along with a few boiling chips. The apparatus is heated, and the temperature is carefully monitored.

  • Fraction Collection: Fractions are collected based on their boiling points. Any remaining volatile starting materials will distill first. The fraction corresponding to the boiling point of trichloro(cyclohexyl)silane (206 °C at atmospheric pressure, or lower under vacuum) is collected.

  • Product Characterization: The purity of the collected fraction is assessed using techniques such as GC, NMR, and IR spectroscopy.

Chemical Reactivity

The reactivity of trichloro(cyclohexyl)silane is dominated by the highly electrophilic silicon atom and the three labile silicon-chlorine bonds.

Hydrolysis

Trichloro(cyclohexyl)silane reacts vigorously with water in a stepwise hydrolysis process to form silanols, which can then condense to form siloxanes and ultimately a cross-linked polysiloxane network. This reaction releases hydrogen chloride gas.

Nucleophilic Substitution

The Si-Cl bonds are susceptible to nucleophilic attack by a variety of nucleophiles.

  • Alcohols: Reaction with alcohols (alkanolysis) in the presence of a base (to scavenge the HCl byproduct) yields alkoxysilanes. For example, reaction with ethanol will produce trichloro(cyclohexyl)silane.

  • Grignard and Organolithium Reagents: These strong carbon nucleophiles react to form new silicon-carbon bonds, displacing one or more of the chlorine atoms. This is a common method for introducing other organic groups onto the silicon atom.

Reactivity Workflow

ReactivityWorkflow TCS Trichloro(cyclohexyl)silane Silanetriol Cyclohexylsilanetriol TCS->Silanetriol Hydrolysis Alkoxysilane Alkoxy(cyclohexyl)silane TCS->Alkoxysilane Alkanolysis SubstitutedSilane Substituted (cyclohexyl)silane TCS->SubstitutedSilane Alkylation/Arylation Water H₂O Alcohol R'OH / Base Grignard R''MgX Polysiloxane Polysiloxane Network Silanetriol->Polysiloxane Condensation

Sources

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for cyclohexyltrichlorosilane (C₆H₁₁Cl₃Si), a key organosilane intermediate in materials science and synthetic chemistry. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a colorless to pale yellow liquid with a pungent odor, known for its corrosive nature.[1] Its bifunctional character, combining a reactive trichlorosilyl group with a stable cyclohexyl moiety, makes it a valuable precursor for the synthesis of functionalized silanes and silicones. Accurate structural elucidation and purity assessment are paramount for its effective application, necessitating a thorough understanding of its spectroscopic signatures. This guide provides a detailed examination of the NMR, IR, and Mass Spec data that define this important chemical compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its interaction with various spectroscopic techniques. The cyclohexyl group, with its distinct proton and carbon environments, and the electron-withdrawing trichlorosilyl group, which significantly influences the electronic environment of the adjacent carbon and silicon atoms, give rise to a unique set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide critical pieces of the structural puzzle.

Experimental Protocol: NMR Spectroscopy

A typical NMR experiment for this compound would involve the following steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectrometer (e.g., Bruker 300 MHz or 400 MHz Avance) is tuned to the respective frequencies for ¹H, ¹³C, and ²⁹Si nuclei.[2]

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon environment.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample Preparation" -> "Instrument Setup" [color="#4285F4"]; "Instrument Setup" -> "Data Acquisition" [color="#4285F4"]; "Data Acquisition" -> "Data Processing" [color="#4285F4"]; "Data Processing" -> "Spectral Analysis" [color="#4285F4"]; }

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the upfield region, corresponding to the protons of the cyclohexyl ring. The electron-withdrawing effect of the -SiCl₃ group deshields the methine proton (α-proton) attached to the same carbon as the silyl group, causing it to resonate at a lower field compared to the other cyclohexyl protons. The remaining methylene protons appear as overlapping multiplets.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Si-CH-~1.5 - 1.7Multiplet
Cyclohexyl -CH₂-~1.2 - 1.9Multiplet

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for the different carbon environments within the cyclohexyl ring. The carbon atom directly bonded to the silicon atom (C1) is significantly deshielded due to the electronegativity of the three chlorine atoms and the silicon atom. The chemical shifts of the other carbons in the ring (C2, C3, and C4) are also influenced, albeit to a lesser extent.

Carbon Assignment Chemical Shift (δ, ppm)
C1 (α-carbon)~30-35
C2, C6 (β-carbons)~26-28
C3, C5 (γ-carbons)~25-27
C4 (δ-carbon)~25-26

Note: These are approximate chemical shift ranges. For a definitive assignment, 2D NMR techniques such as HSQC and HMBC would be employed.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon-29 nucleus is highly sensitive to its electronic environment. For this compound, the silicon atom is bonded to a cyclohexyl group and three chlorine atoms. The high electronegativity of the chlorine atoms causes a significant downfield shift of the ²⁹Si resonance. The expected chemical shift for this compound is in the range of +10 to +20 ppm relative to TMS.[3]

Nucleus Chemical Shift (δ, ppm)
²⁹Si~+15

Note: The ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can result in long acquisition times or the need for polarization transfer techniques like DEPT to obtain a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the cyclohexyl group and the Si-Cl bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is first acquired and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample Preparation (Neat Liquid Film)" -> "FT-IR Spectrometer" [color="#34A853"]; "FT-IR Spectrometer" -> "Data Acquisition (Interferogram)" [color="#34A853"]; "Data Acquisition (Interferogram)" -> "Fourier Transform" [color="#34A853"]; "Fourier Transform" -> "IR Spectrum Analysis" [color="#34A853"]; }

Caption: Workflow for FT-IR spectroscopic analysis.

Characteristic Absorption Bands

The IR spectrum of this compound exhibits several key absorption bands that are diagnostic of its structure.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2930 - 2850C-H stretching (cyclohexyl)Strong
1450C-H bending (cyclohexyl)Medium
~800 - 600Si-Cl stretchingStrong
~550Si-C stretchingMedium

The strong C-H stretching vibrations just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the cyclohexyl ring.[5] The Si-Cl stretching region typically shows strong, often broad, absorptions due to the highly polar nature of these bonds. The exact position and number of bands in the Si-Cl stretching region can be influenced by the symmetry of the molecule and the presence of rotational isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Experimental Protocol: GC-MS
  • Sample Introduction: A dilute solution of this compound is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample Injection (GC)" -> "Ionization (EI)" [color="#EA4335"]; "Ionization (EI)" -> "Mass Analysis (Quadrupole)" [color="#EA4335"]; "Mass Analysis (Quadrupole)" -> "Detection" [color="#EA4335"]; "Detection" -> "Mass Spectrum" [color="#EA4335"]; }

Caption: General workflow for GC-MS analysis.

Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight (216 g/mol for the most abundant isotopes). Due to the presence of three chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern arising from the natural abundances of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals. Key fragmentation pathways for this compound include:

  • Loss of a chlorine radical: [M - Cl]⁺

  • Loss of the cyclohexyl radical: [SiCl₃]⁺

  • Cleavage of the cyclohexyl ring: This can lead to a variety of smaller fragments.

m/z Proposed Fragment Comments
216[C₆H₁₁SiCl₃]⁺˙Molecular ion (isotopic pattern expected)
181[C₆H₁₁SiCl₂]⁺Loss of a Cl radical
133[SiCl₃]⁺Loss of the cyclohexyl radical
83[C₆H₁₁]⁺Cyclohexyl cation

The relative abundances of these fragments provide valuable information for confirming the structure of the molecule. The NIST Mass Spectrometry Data Center is an authoritative source for reference mass spectra.[1]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H, ¹³C, and ²⁹Si NMR spectroscopy confirms the connectivity of the atoms in the molecule and provides detailed information about their electronic environments. IR spectroscopy identifies the key functional groups present, particularly the C-H bonds of the cyclohexyl ring and the Si-Cl bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This in-depth understanding of its spectroscopic data is essential for ensuring the quality and purity of this compound in its various applications.

References

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An In-depth Technical Guide to the Solubility of Cyclohexyltrichlorosilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohexyltrichlorosilane (C₆H₁₁SiCl₃) is a pivotal intermediate in the synthesis of advanced silicone-based materials, including performance coatings, coupling agents, and specialty polymers. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process development, reaction optimization, and safety. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, delving into the theoretical principles that dictate its dissolution, the practical considerations for its handling, and a detailed experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize organosilanes in their work.

Introduction: The Chemical Nature and Importance of this compound

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its molecular structure, featuring a nonpolar cyclohexyl group and a highly polar trichlorosilyl head, imparts a unique combination of properties that influence its solubility and reactivity. The silicon-chlorine bonds are highly susceptible to hydrolysis, reacting vigorously with water and other protic solvents to produce hydrochloric acid and siloxanes.[1] This high reactivity necessitates handling under anhydrous conditions to prevent unwanted side reactions and ensure experimental accuracy.

The choice of solvent is paramount in any process involving this compound. An appropriate solvent must not only dissolve the silane to the desired concentration but also be inert under the reaction conditions. Understanding the solubility profile of this compound in a range of organic solvents is therefore essential for controlling reaction kinetics, product purity, and overall process efficiency.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including van der Waals forces (London dispersion, dipole-dipole interactions) and hydrogen bonding. For this compound, the bulky, nonpolar cyclohexyl ring favors interaction with nonpolar solvents, while the polar Si-Cl bonds can interact with polar aprotic solvents.

Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are characterized by weak van der Waals forces. The nonpolar cyclohexyl group of this compound promotes its solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dichloromethane and tetrahydrofuran possess significant dipole moments but lack acidic protons.[2][3][4][5][6][7][8][9][10] They can solvate the polar Si-Cl moiety of the silane without inducing chemical reactions, making them suitable candidates for dissolution.

  • Polar Protic Solvents: Alcohols and water are examples of polar protic solvents. These are generally unsuitable for dissolving this compound as they will readily react with the Si-Cl bonds, leading to solvolysis rather than simple dissolution.[3][6][8][9][10]

Solvolysis: A Competing Reaction

It is crucial to distinguish between true solubility and reactivity. Solvolysis is a chemical reaction in which the solvent acts as a nucleophile, leading to the decomposition of the solute. With this compound, any protic solvent will lead to solvolysis, generating silanols and hydrochloric acid. While some polar aprotic solvents are generally considered inert, trace amounts of water can initiate hydrolysis, which can be catalyzed by the generated HCl, leading to a cascade of reactions. Therefore, the use of anhydrous solvents is a strict requirement for any solubility determination or reaction involving this compound.

Qualitative Solubility of this compound

Solvent Category Solvent Example Expected Solubility Rationale
Nonpolar Aliphatic n-Hexane, HeptaneGoodThe nonpolar cyclohexyl group is readily solvated by the nonpolar alkane chains.
Aromatic Toluene, BenzeneGoodThe nonpolar character of the aromatic ring provides good compatibility with the cyclohexyl group.
Chlorinated Dichloromethane, ChloroformExcellentThe polarity of the C-Cl bonds in the solvent can effectively solvate the Si-Cl bonds of the solute.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to GoodEthers are polar aprotic solvents that can solvate the silane, but their polarity is lower than chlorinated solvents.
Polar Aprotic (High Polarity) Acetone, AcetonitrilePoor to ModerateWhile aprotic, the high polarity of these solvents may not be as compatible with the nonpolar cyclohexyl group, and there is a higher risk of reaction with trace impurities.
Polar Protic Water, Ethanol, MethanolReactive (Not Soluble) Vigorous reaction (solvolysis) occurs, leading to the decomposition of the silane.

Experimental Determination of Solubility: A Rigorous Protocol

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain accurate and reproducible solubility data. The following procedure is based on the equilibrium shake-flask method, adapted for moisture-sensitive compounds.

Objective

To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials and Equipment
  • This compound (≥98% purity)[11]

  • Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF)

  • Internal standard (a non-reactive compound soluble in the chosen solvent and with a distinct analytical signal, e.g., a high-boiling alkane)

  • Glass vials with PTFE-lined screw caps

  • Inert gas (e.g., Argon or Nitrogen)

  • Glovebox or Schlenk line for inert atmosphere handling

  • Thermostatically controlled shaker or incubator

  • Gas-tight syringes

  • Syringe filters (PTFE, 0.2 µm)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_vial Prepare Vials add_solvent Add Anhydrous Solvent prep_vial->add_solvent add_is Add Internal Standard add_solvent->add_is add_silane Add Excess Silane add_is->add_silane Inert Atmosphere equilibrate Equilibrate (Shake/Incubate) add_silane->equilibrate settle Allow to Settle equilibrate->settle sample Sample Supernatant settle->sample filter Filter Sample sample->filter analyze Analyze (GC/NMR) filter->analyze calculate Calculate Solubility analyze->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Standard Solutions for Calibration:

    • Under an inert atmosphere, prepare a series of standard solutions of this compound in the chosen anhydrous solvent, each containing a fixed concentration of the internal standard.

    • The concentration range of the standards should bracket the expected solubility.

    • Analyze these standards by GC or NMR to generate a calibration curve of the silane/internal standard peak area ratio versus the concentration of the silane.

  • Sample Preparation:

    • In a glovebox or under a positive pressure of inert gas, add a precise volume of the anhydrous solvent to a clean, dry glass vial.

    • Add a known amount of the internal standard to the solvent.

    • Add an excess amount of this compound to the vial. The presence of undissolved silane is essential to ensure a saturated solution.

    • Securely cap the vial with a PTFE-lined cap.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess silane to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a gas-tight syringe.

    • Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any undissolved micro-droplets or solid particles.

    • Dilute the filtered sample with the anhydrous solvent if necessary to bring the concentration within the range of the calibration curve.

    • Analyze the sample by GC or NMR.[12][13][14][15][16][17][18][19][20][21]

  • Calculation of Solubility:

    • From the analysis, determine the peak area ratio of this compound to the internal standard.

    • Using the calibration curve, determine the concentration of this compound in the analyzed sample.

    • Account for any dilution to calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Molecular Interactions and Solubility: A Deeper Dive

The dissolution of this compound in an aprotic organic solvent is a complex process driven by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute This compound cluster_solvent Aprotic Solvent cluster_interactions Intermolecular Interactions solute SiCl₃ Cyclohexyl interaction1 Polar-Polar Interaction solute:head->interaction1 interaction2 Nonpolar-Nonpolar Interaction solute:tail->interaction2 solvent Polar End Nonpolar End solvent:head->interaction1 solvent:tail->interaction2 dissolution Dissolution interaction1->dissolution interaction2->dissolution

Caption: Molecular interactions influencing the solubility of this compound.

As illustrated in the diagram, effective dissolution occurs when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. In the case of this compound in a solvent like dichloromethane, the polar Si-Cl bonds of the silane interact favorably with the polar C-Cl bonds of the solvent. Simultaneously, the nonpolar cyclohexyl group is readily accommodated by the nonpolar aspects of the solvent molecules.

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware and solvents must be scrupulously dried before use to prevent hydrolysis. In case of a spill, do not use water. Neutralize with a dry, inert absorbent material.

Conclusion

The solubility of this compound in organic solvents is a critical factor influencing its application in materials science and chemical synthesis. While quantitative data is scarce, a qualitative understanding based on the principles of intermolecular forces provides a reliable guide for solvent selection. For precise process control and optimization, experimental determination of solubility is recommended. The protocol outlined in this guide provides a robust framework for obtaining accurate and reproducible solubility data for this reactive yet valuable chemical intermediate. By understanding and controlling the solubility of this compound, researchers can unlock its full potential in the development of next-generation materials.

References

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  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). In PubMed. Retrieved from [Link]

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Cyclohexyltrichlorosilane: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyltrichlorosilane (C6H11Cl3Si) is a colorless to pale yellow liquid with a pungent odor, recognized for its critical role as a chemical intermediate, particularly in the synthesis of silicones and other organosilicon compounds.[1][2][3] Its utility in creating hydrophobic surfaces and self-assembled monolayers makes it a valuable reagent in materials science and nanotechnology.[4][5] However, its high reactivity, particularly with moisture, necessitates a thorough understanding of its hazards and strict adherence to safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth analysis of the safety data for this compound, offering field-proven insights and detailed protocols to ensure its safe handling, storage, and disposal.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance due to its corrosive nature and reactivity.[3] It is crucial for laboratory personnel to be intimately familiar with its hazard profile to implement appropriate safety measures.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[6]CorrosionDanger
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damage.[6]CorrosionDanger
Acute Toxicity (Oral, Dermal, Inhalation)ToxicH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7]Skull and CrossbonesDanger
Flammable Liquids4H227: Combustible liquid.[7]NoneWarning
NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

NFPA 704 Diamond for this compound Health 2 Flammability 2 Instability 1 Special W

Caption: NFPA 704 Diamond for this compound.[8]

This rating indicates a moderate health hazard, moderate flammability, and a slight instability hazard. The "W" in the special hazard quadrant indicates that it reacts with water in an unusual or dangerous manner.

Section 2: Emergency Procedures

Prompt and correct action during an emergency is critical to minimizing harm. The following protocols are based on established emergency response guidelines.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with large amounts of soap and water.[3] Seek immediate medical attention.[3]

  • Inhalation: Remove the individual from the exposure area to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9] If the person is conscious, give them water or milk to drink.[8] Seek immediate medical attention.[9]

Firefighting Measures

This compound is a combustible liquid and reacts with water, which complicates firefighting efforts.[8]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), sand, or alcohol-resistant foam.[11]

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [3] The substance reacts violently with water, releasing toxic and corrosive gases, including hydrogen chloride.[8][12]

  • Specific Hazards: Containers may explode when heated.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Fire will produce irritating, corrosive, and/or toxic gases.[1]

  • Protective Equipment: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and safely clean it up.

Step-by-Step Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Isolate: Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.[12]

  • Ventilate: Ensure adequate ventilation of the area.[3]

  • Remove Ignition Sources: Eliminate all ignition sources such as open flames, sparks, and smoking materials.[3]

  • Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including chemical-resistant gloves, splash goggles or a face shield, and a respirator with an appropriate cartridge.[3]

  • Containment and Cleanup: Absorb the spilled material with an inert, dry material such as vermiculite, dry sand, or earth.[3] Do not use water.[3]

  • Disposal: Collect the absorbed material into a sealed container for disposal as hazardous waste.[3] Contact your institution's environmental health and safety department for specific disposal procedures.[3]

Emergency_Response_Workflow cluster_Spill Spill or Leak cluster_Fire Fire cluster_Exposure Personal Exposure Spill Spill/Leak Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill (50m) Evacuate->Isolate Ventilate Ventilate Isolate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE_Spill Don Appropriate PPE Ignition->PPE_Spill Contain Contain with Dry Absorbent PPE_Spill->Contain Collect Collect in Sealed Container Contain->Collect Dispose_Spill Dispose as Hazardous Waste Collect->Dispose_Spill Fire Fire Involving this compound Cool Cool Containers with Water Spray (from a distance) Fire->Cool PPE_Fire Wear SCBA and Full Protective Gear Fire->PPE_Fire Extinguish Use Dry Chemical, CO2, or Foam (NO WATER) PPE_Fire->Extinguish Exposure Personnel Exposed Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water (15-30 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency response workflow for incidents involving this compound.

Section 3: Handling and Storage

Proper handling and storage practices are paramount to preventing accidents and ensuring the long-term stability of this compound.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing vapors or mists.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use only non-sparking tools.[8]

  • Ground and bond containers when transferring material to prevent static electricity discharge.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[3][13]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[13]

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[8]

  • Keep containers tightly closed and stored under an inert atmosphere (e.g., nitrogen).[13]

  • Store in a corrosion-resistant location.[8]

  • Store away from incompatible materials.[8]

Incompatible Materials

This compound is highly reactive with a variety of substances.

Incompatible MaterialConsequence of Contact
Water, Steam, Moist AirReacts violently to produce heat and toxic, corrosive hydrogen chloride gas.[8][12]
AlcoholsReacts violently.[12]
Strong Bases (e.g., Sodium Hydroxide)Reacts vigorously.[8]
Strong AcidsReacts vigorously.[8]
Oxidizing AgentsContact may cause fires or explosions.[8]
MetalsAttacks metals in the presence of moisture, potentially evolving flammable hydrogen gas.[8]

digraph "Reactivity_Profile" {
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// Central Node C6H11Cl3Si [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Reactants Water [label="Water / Moisture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohols [label="Alcohols", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bases [label="Strong Bases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acids [label="Strong Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidizers [label="Oxidizing Agents", fillcolor="#FBBC05", fontcolor="#202124"]; Metals [label="Metals (with moisture)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Products/Consequences HCl [label="Hydrogen Chloride (Toxic, Corrosive Gas)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heat [label="Heat Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2[label="Hydrogen (Flammable Gas)", fillcolor="#FBBC05", fontcolor="#202124"]; Fire_Explosion [label="Fire / Explosion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges C6H11Cl3Si -> HCl [label="reacts with"]; C6H11Cl3Si -> Heat [label="reacts with"]; Water -> HCl; Water -> Heat; Alcohols -> HCl; Alcohols -> Heat; Bases -> Heat; Acids -> Heat; Oxidizers -> Fire_Explosion; Metals -> H2; }

Caption: Reactivity profile of this compound with incompatible materials.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.

PropertyValueSource
Molecular Formula C6H11Cl3Si[1]
Molecular Weight 217.6 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Boiling Point 207-208 °C[8][14]
Melting Point Data not available
Flash Point 91-94 °C (closed cup)[8]
Density 1.232 g/mL at 25 °C
Solubility Insoluble in water; reactive[8]

Section 5: Toxicology and Health Effects

This compound poses significant health risks through various routes of exposure.

Routes of Exposure and Symptoms
  • Inhalation: Harmful if inhaled.[1] Can cause irritation to the nose, throat, and lungs, leading to coughing and wheezing.[3]

  • Skin Contact: Causes severe skin burns and irritation.[6]

  • Eye Contact: Causes severe eye burns and can lead to permanent eye damage.[3]

  • Ingestion: Toxic if swallowed.[7] May cause severe burns to the mouth, throat, and stomach.

Exposure Limits

Currently, no specific occupational exposure limits have been established for this compound.[3] In the absence of established limits, exposure should be minimized through the use of engineering controls and personal protective equipment.[3]

Section 6: Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

  • Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, packaging can be punctured to render it unusable for other purposes.[6]

Conclusion

This compound is a valuable chemical reagent with a significant hazard profile. Its safe use is contingent upon a comprehensive understanding of its reactivity, toxicity, and proper handling procedures. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in the self-validating nature of these protocols, which are grounded in authoritative sources and field-proven practices.

References

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A Technical Guide to High-Purity Cyclohexyltrichlorosilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of high-purity cyclohexyltrichlorosilane (CHTCS), a versatile organosilicon compound with significant applications in modern research and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the principles governing its use, ensuring both scientific rigor and practical success. We will delve into the selection of commercial suppliers, critical quality control measures, and detailed protocols for its application, underpinned by a commitment to safety and experimental integrity.

The Strategic Importance of High-Purity this compound in Advanced Synthesis

This compound (CAS No. 98-12-4) is a colorless to pale yellow liquid characterized by its reactive silicon-chlorine bonds.[1] This reactivity is the cornerstone of its utility, allowing for the introduction of the bulky and lipophilic cyclohexylsilyl moiety onto a variety of functional groups. In the context of drug discovery and development, the purity of CHTCS is paramount. Trace impurities can lead to unpredictable side reactions, compromise the integrity of synthesized molecules, and introduce significant challenges in purification and analysis.[2] High-purity grades of CHTCS ensure reproducibility and reliability in sensitive applications, from the protection of functional groups in complex natural product synthesis to the derivatization of analytes for enhanced detection in metabolomics.

Sourcing High-Purity this compound: A Supplier Overview

The selection of a reliable commercial supplier is the first critical step in any research endeavor utilizing high-purity reagents. The following table summarizes key information for several reputable suppliers of this compound, offering a comparative overview of their typical purities and available specifications. It is imperative to request lot-specific certificates of analysis (CoA) to confirm purity and impurity profiles before use.

SupplierProduct Number (Example)Stated PurityAnalytical MethodKey Identifiers
Sigma-Aldrich 11630698%Not SpecifiedCAS: 98-12-4, EC: 202-639-2
TCI America C0892>98.0%GCCAS: 98-12-4, MDL: MFCD00021280
Gelest SIC2480.097%Not SpecifiedCAS: 98-12-4
Matrix Fine Chemicals MM98124Not SpecifiedNot SpecifiedCAS: 98-12-4
Santa Cruz Biotechnology sc-253303Not SpecifiedNot SpecifiedCAS: 98-12-4

Note: Purity levels and available data may vary. Always consult the supplier's most recent documentation.

Quality Control and In-House Purity Verification

While suppliers provide a certificate of analysis, independent verification of purity is a hallmark of good laboratory practice, particularly in sensitive applications. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely accessible method for assessing the purity of volatile compounds like this compound.

Experimental Protocol: Purity Analysis by GC-FID

This protocol outlines a general method for the purity assessment of this compound. Instrument conditions may require optimization based on the specific GC system and column used.

1. Sample Preparation:

  • Due to the moisture sensitivity of CHTCS, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Prepare a stock solution of this compound in a dry, inert solvent such as anhydrous hexane or toluene. A typical concentration is 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is desired.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[3][4]

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating CHTCS from potential impurities.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

3. Data Analysis:

  • The purity is typically reported as the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • For a more accurate assessment, especially when impurities have different response factors, a quantitative analysis using an internal or external standard is recommended.

Applications in Research and Drug Development

The unique combination of a bulky cyclohexyl group and reactive chloro substituents makes CHTCS a valuable reagent in several key areas of pharmaceutical and chemical research.

Bulky Protecting Group for Sterically Hindered Alcohols

In the multi-step synthesis of complex molecules, the selective protection of hydroxyl groups is a frequent necessity.[2] The cyclohexyl(dichloro)silyl group, introduced by reacting an alcohol with CHTCS, can serve as a sterically demanding protecting group. This bulk can direct subsequent reactions to other, less hindered sites on the molecule. The protection of a hindered secondary alcohol is a prime example of this application's utility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Alcohol Substrate D Cool to 0 °C A->D B Anhydrous Aprotic Solvent (e.g., DCM) B->D C Inert Atmosphere (N2 or Ar) C->D E Add Base (e.g., Pyridine or Et3N) D->E F Slowly Add this compound E->F G Stir at Room Temperature F->G H Quench with Saturated NaHCO3 (aq) G->H I Separate Organic Layer H->I J Dry with Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Flash Chromatography K->L

Caption: Logical flow for the safe quenching of residual this compound.

Conclusion

High-purity this compound is a potent tool in the arsenal of the modern research and development scientist. Its utility as a bulky protecting group and a derivatizing agent for sensitive analytical methods underscores the importance of sourcing high-quality material and understanding the nuances of its application. By adhering to rigorous quality control, employing validated protocols, and prioritizing safe handling and disposal, researchers can fully leverage the capabilities of this versatile reagent to advance their scientific objectives.

References

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  • University of Loyola Chicago. (n.d.). A Study of Psychoactive Cannabis Components ​ via Derivatization and Analysis by GC-EI-MS. Loyola eCommons. [Link]

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  • VTT Biotechnology and Food Research. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Royal Society of Chemistry. [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Zaretski, E., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. [Link]

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An In-depth Technical Guide to the Core Applications of Cyclohexyltrichlorosilane in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Silane

Cyclohexyltrichlorosilane (CHTS) stands as a pivotal precursor in the realm of advanced materials, offering a unique combination of a bulky cycloaliphatic group and a highly reactive trichlorosilyl functionality. This guide delves into the core applications of CHTS, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore its critical role in the synthesis of advanced nanomaterials, the modification of surfaces to achieve desired properties, and its potential in the fabrication of next-generation semiconductor devices. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing detailed, validated protocols to empower your research and development endeavors.

This compound: A Molecular Overview

This compound (C₆H₁₁Cl₃Si) is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its molecular structure, featuring a cyclohexyl group attached to a silicon atom bearing three chlorine atoms, is the foundation of its utility. The bulky, hydrophobic cyclohexyl group imparts unique steric and solubility characteristics to the resulting materials, while the trichlorosilyl group provides a highly reactive site for hydrolysis and condensation reactions, or for direct reaction with hydroxylated surfaces.[1]

PropertyValueReference
Molecular Weight 217.60 g/mol [1]
Boiling Point 206 °C[1]
Density 1.226 g/cm³ at 25 °C[1]

The reactivity of the Si-Cl bonds is a double-edged sword; it allows for versatile chemical transformations but also necessitates careful handling in a moisture-free environment to prevent premature hydrolysis.[1]

Architecting Nanoscale Scaffolds: Cyclohexyl-POSS Synthesis

One of the most significant applications of this compound is as a precursor for the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS). These are nanometer-sized, cage-like molecules with an inorganic silica core and an organic periphery. The cyclohexyl-functionalized POSS, specifically octakis(cyclohexyl)silsesquioxane (T₈-Cyclohexyl POSS), is a material of great interest due to its high thermal stability, solubility in common organic solvents, and its ability to be incorporated into polymer matrices to enhance their properties.

The Cornerstone of POSS: Hydrolytic Condensation

The synthesis of T₈-Cyclohexyl POSS from CHTS proceeds through a hydrolytic condensation reaction. This process involves the hydrolysis of the trichlorosilyl groups to form reactive silanol (Si-OH) intermediates, which then condense to form a stable, three-dimensional Si-O-Si cage structure. The bulky cyclohexyl groups play a crucial role in directing the condensation to favor the formation of the discrete T₈ cage rather than polymeric or gel-like structures.[2][3]

Figure 1: Synthetic pathway from CHTS to T₈-Cyclohexyl POSS.

Experimental Protocol: Synthesis of T₈-Cyclohexyl POSS

This protocol outlines a robust method for the synthesis of octakis(cyclohexyl)silsesquioxane.

Materials:

  • This compound (CHTS)

  • Methanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a dropping funnel, prepare a mixture of anhydrous methanol and concentrated HCl.[4]

  • Cool the mixture in an ice bath with stirring.

  • Slowly add this compound dropwise to the cooled mixture via the dropping funnel over a period of 30 minutes.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to facilitate the hydrolysis and condensation reactions. The formation of a white precipitate indicates the formation of the POSS cage.

  • Isolate the crude product by filtration and wash thoroughly with methanol to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent such as toluene to obtain the purified T₈-Cyclohexyl POSS as a white crystalline solid.

Characterization of T₈-Cyclohexyl POSS

The successful synthesis of the T₈-Cyclohexyl POSS cage can be confirmed through various analytical techniques.

TechniqueExpected ObservationsReference
¹H NMR Multiplets corresponding to the protons of the cyclohexyl groups.[5]
²⁹Si NMR A single resonance peak in the T³ region (around -68 ppm), confirming the symmetrical cage structure.[4]
FTIR Spectroscopy Strong absorption bands around 1100 cm⁻¹ (Si-O-Si stretching) and characteristic peaks for C-H stretching and bending of the cyclohexyl groups.[6][7]
Thermogravimetric Analysis (TGA) High thermal stability, with decomposition onset temperature typically above 350 °C.[8][9][10]
Differential Scanning Calorimetry (DSC) May show a melting endotherm, depending on the purity and crystalline nature of the product.[8][9][11]

Tailoring Surface Properties: Hydrophobic Modification

This compound is a highly effective reagent for the surface modification of materials possessing hydroxyl (-OH) groups, such as silicon wafers, glass, and various metal oxides. The reaction results in the formation of a self-assembled monolayer (SAM) of cyclohexylsilane, which dramatically alters the surface properties, most notably rendering it hydrophobic.

Mechanism of Surface Functionalization

The trichlorosilyl headgroup of CHTS readily reacts with surface hydroxyl groups, forming stable covalent Si-O-Substrate bonds. In the presence of trace amounts of surface water, the chlorosilane hydrolyzes to form silanols, which then condense with the surface hydroxyls. Adjacent silane molecules can also cross-link through Si-O-Si bonds, creating a robust and dense monolayer. The outward-facing, non-polar cyclohexyl groups are responsible for the observed hydrophobicity.

Figure 2: Reaction of CHTS with a hydroxylated surface.

Experimental Protocol: Vapor-Phase Silanization of Silicon Wafers

Vapor-phase deposition is a reliable method for creating high-quality, uniform SAMs.

Materials:

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. )

  • Deionized water

  • This compound (CHTS)

  • Vacuum desiccator

  • Vacuum oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the silicon wafers by immersing them in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Rinse extensively with deionized water and dry with a stream of nitrogen.

  • Vapor Deposition Setup: Place the cleaned and dried silicon wafers in a vacuum desiccator. In a small, open vial, place a few drops of this compound. Place the vial inside the desiccator, ensuring it does not come into contact with the wafers.

  • Deposition: Evacuate the desiccator to create a low-pressure environment. The CHTS will vaporize and react with the hydroxylated surface of the silicon wafers. Allow the deposition to proceed for several hours at room temperature.[12]

  • Post-Deposition Treatment: After the deposition period, vent the desiccator and remove the coated wafers. Rinse the wafers with a non-polar solvent like hexane or toluene to remove any physisorbed silane molecules.

  • Curing: Cure the wafers in a vacuum oven at 100-120 °C for about one hour to promote cross-linking within the monolayer and strengthen its adhesion to the surface.

Quantifying Surface Modification

The effectiveness of the hydrophobic modification can be quantified by measuring the water contact angle and calculating the surface free energy.

ParameterUntreated Silicon WaferCHTS-Modified Silicon WaferReference
Water Contact Angle < 20° (Hydrophilic)> 90° (Hydrophobic)[13][14]
Surface Free Energy HighLow[15][16][17]

Contact Angle Goniometry: This technique directly measures the angle at which a liquid droplet interfaces with the solid surface. A high contact angle for water indicates a hydrophobic surface.[18]

Surface Free Energy Calculation: The surface free energy can be calculated from contact angle measurements using various models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, which involves measuring the contact angles of two liquids with known polar and dispersive surface tension components.[15][16][19]

This compound in Semiconductor Fabrication: An Exploratory Outlook

The semiconductor industry heavily relies on organosilane precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of thin films with specific dielectric properties.[20] In particular, there is a continuous drive to develop low-dielectric constant (low-k) materials to reduce signal delay and power consumption in integrated circuits.[21]

While a wide array of organosilane precursors are utilized for the deposition of silicon-based dielectric films, the specific use of this compound in commercial semiconductor fabrication processes is not extensively documented in publicly available literature.[8][15][22] Theoretical considerations suggest that the bulky cyclohexyl group could introduce porosity into the deposited film, thereby lowering its dielectric constant. However, this may also compromise the mechanical strength and thermal stability of the film.[23]

Further research is required to fully evaluate the potential of CHTS as a precursor for low-k dielectric films. Key areas of investigation would include:

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): Studying the deposition of silicon oxide or silicon carbonitride films using CHTS in combination with an oxidant gas (e.g., O₂, N₂O) or a nitrogen source (e.g., NH₃).[23][24][25]

  • Atomic Layer Deposition (ALD): Exploring the self-limiting surface reactions of CHTS with co-reactants to deposit highly conformal thin films.

  • Film Characterization: Thoroughly characterizing the electrical (dielectric constant, leakage current), mechanical (hardness, modulus), and thermal properties of the resulting films.[26][27]

The lack of extensive data in this area presents an opportunity for novel research to explore the viability of CHTS in this technologically critical domain.

Conclusion and Future Perspectives

This compound is a versatile and powerful molecule in the materials scientist's toolkit. Its primary and well-established applications lie in the synthesis of robust, thermally stable cyclohexyl-functionalized Polyhedral Oligomeric Silsesquioxanes and in the hydrophobic modification of surfaces through the formation of self-assembled monolayers. While its role in semiconductor fabrication remains an area for further exploration, the unique properties imparted by the cyclohexyl group suggest intriguing possibilities. As the demand for advanced materials with tailored properties continues to grow, a deeper understanding and exploitation of the chemistry of this compound will undoubtedly pave the way for new innovations across a spectrum of scientific and technological fields.

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  • (a) The contact angle trend charts of the silicon wafers that were... (n.d.). Retrieved from [Link]

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  • Synthesis Of Polyhedral Oligomeric Silsesquioxane (POSS) Derivatives. (n.d.). Retrieved from [Link]

  • Low-K CVD. (n.d.). Retrieved from [Link]

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  • Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. (2019, August 26). Retrieved from [Link]

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  • The Measurement of surface energy of polymer by means of contact angles of liquids on solid surfaces. (n.d.). Retrieved from [Link]

  • Post-synthesis modification of functionalised polyhedral oligomeric silsesquioxanes with encapsulated fluoride – enhancing reactivity of T8-F POSS for materials synthesis. (n.d.). Retrieved from [Link]

  • Contact Angle Evaluation of SilcoTek Depositions. (n.d.). Retrieved from [Link]

  • Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation of Alkoxysilylated Cyclosiloxanes. (n.d.). Retrieved from [Link]

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  • Characteristics of Plasma Polymerized Low-dielectric Constant SiCOH Films Deposited with Tetrakis(trimethylsilyloxy)silane and Cyclohexane Precursors. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Surface Modification with Cyclohexyltrichlorosilane for Robust Hydrophobic Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cyclohexyltrichlorosilane in Advanced Surface Engineering

In the realms of materials science, diagnostics, and drug development, the precise control of surface properties is paramount. The ability to render a hydrophilic surface robustly hydrophobic can prevent biofouling, control microfluidic behavior, and enhance the durability of materials.[1][2][3] this compound (C₆H₁₁Cl₃Si) is a potent organosilane coupling agent utilized for the formation of dense, stable, and highly hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon, and various metal oxides.[4][5]

The operational principle of this compound lies in its trifunctional headgroup, which undergoes hydrolysis and subsequent condensation to form a highly cross-linked and covalently bonded siloxane (Si-O-Si) network at the substrate interface.[6][7] The bulky, non-polar cyclohexyl group then presents a low-energy surface to the external environment, imparting the desired hydrophobicity.[8] This guide provides a comprehensive, field-proven protocol for the effective surface modification of substrates using this compound, grounded in the fundamental chemistry of the silanization process.

The Chemistry of Covalent Immobilization: A Mechanistic Overview

The successful formation of a this compound SAM is a multi-step process initiated by the presence of water, which acts as a catalyst. The trichlorosilyl headgroup reacts with trace amounts of water to form reactive silanol intermediates (Si-OH). These silanols can then react in two ways:

  • Surface Binding: Condensation with hydroxyl groups (-OH) present on the substrate, forming strong, covalent siloxane bonds (Si-O-Substrate).[4][7]

  • Cross-Linking: Lateral condensation with adjacent silanol molecules, creating a stable, two-dimensional polysiloxane network across the surface.[6][7]

This dual reactivity leads to a densely packed, robust monolayer. The quality of the resulting SAM is critically dependent on the cleanliness and hydroxylation of the substrate and the precise control of water content during the reaction.[6][9]

G cluster_0 Solution Phase cluster_1 Substrate Interface Cyc_SiCl3 This compound (Cyc-SiCl₃) H2O Trace H₂O Cyc_SiCl3->H2O Hydrolysis Silanol Reactive Silanol Intermediate (Cyc-Si(OH)₃) H2O->Silanol +3 HCl Silanol->Silanol Substrate_OH Hydroxylated Substrate (Substrate-OH) Silanol->Substrate_OH Condensation (-H₂O) SAM Covalently Bound SAM with Lateral Cross-Linking Substrate_OH->SAM Formation of Si-O-Substrate Bonds

Figure 1: Reaction mechanism of this compound with a hydroxylated surface.

Pre-Treatment Protocol: The Criticality of a Pristine Surface

The density and uniformity of the this compound monolayer are directly correlated with the cleanliness and density of hydroxyl groups on the substrate surface. An inadequately prepared surface will result in a disordered, incomplete monolayer with poor hydrophobic properties and diminished stability.

Materials Required for Cleaning
  • Acetone (ACS grade or higher)[10][11]

  • Isopropyl alcohol (IPA) or Methanol (ACS grade or higher)[10][11]

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ammonium hydroxide (NH₄OH, 27%)[10][12]

  • Hydrogen peroxide (H₂O₂, 30%)[10][12]

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitrogen gas (high purity) for drying

  • Glass or Teflon substrate holders

Step-by-Step Substrate Cleaning and Activation

This protocol is optimized for silicon or glass substrates. Modifications may be required for other metal oxide surfaces.

  • Solvent Degreasing: To remove organic contaminants, perform sequential ultrasonic cleaning of the substrates.[12][13]

    • Immerse substrates in acetone and sonicate for 10-15 minutes.[10][12]

    • Transfer substrates to IPA or methanol and sonicate for 10-15 minutes.[10][12]

    • Rinse thoroughly with DI water.

  • Surface Hydroxylation (Choose one method):

    • RCA-1 Clean (Preferred for Silicon): This method effectively removes residual organic contaminants and creates a thin, uniform oxide layer with a high density of hydroxyl groups.[10][12]

      • Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 ratio in a Pyrex beaker.[10] Caution: Mix in a fume hood with appropriate personal protective equipment (PPE).

      • Heat the solution to 70-75°C.[12][14]

      • Immerse the substrates in the heated solution for 15 minutes.[12]

      • Thoroughly rinse the substrates with DI water.

    • Piranha Clean (Effective for Glass and Silicon): This is a highly aggressive cleaning solution that removes heavy organic contamination. Extreme Caution is Required.

      • Prepare the Piranha solution by slowly adding hydrogen peroxide to sulfuric acid in a 1:3 ratio. Warning: This reaction is highly exothermic and can be explosive if the peroxide is added too quickly or if it contacts organic solvents. Always add peroxide to acid.

      • Immerse substrates in the Piranha solution (typically at 120°C, but can be used at room temperature) for 10-15 minutes.[14]

      • Carefully remove and rinse extensively with DI water.

  • Final Rinse and Dry:

    • Rinse the substrates under a stream of DI water.

    • Dry the substrates thoroughly using a stream of high-purity nitrogen gas.[11]

    • For optimal results, perform a final dehydration bake in an oven at 120-150°C for at least 30 minutes immediately before silanization.[14]

A successfully cleaned and activated substrate will be highly hydrophilic, with a water contact angle approaching 0°. Water should sheet off the surface without beading.[10]

Silanization Protocol: Formation of the Cyclohexyl Monolayer

This procedure must be performed in a low-humidity environment (e.g., a glove box or under an inert atmosphere) to prevent premature polymerization of the this compound in solution.

Materials and Reagents
  • This compound (≥98% purity)[15]

  • Anhydrous solvent (e.g., toluene, hexane, or chloroform)

  • Glassware (e.g., petri dishes or beakers), oven-dried immediately before use

  • Clean, dry substrates from Section 3.2

Step-by-Step Silanization Procedure
  • Prepare the Silanization Solution:

    • In the low-humidity environment, prepare a solution of 1-2% (v/v) this compound in the chosen anhydrous solvent. The exact concentration can be optimized, but this range is a robust starting point.

  • Substrate Immersion:

    • Place the clean, dry, and cooled substrates into the silanization solution. Ensure the entire surface to be modified is submerged.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Longer reaction times do not typically improve monolayer quality and may lead to the deposition of polymeric aggregates.[6]

  • Post-Reaction Rinsing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with the anhydrous solvent used for the reaction (e.g., toluene), followed by IPA or acetone to remove any unbound silane molecules.

  • Curing the Monolayer:

    • Dry the substrates with a stream of nitrogen gas.

    • To complete the cross-linking of the monolayer and drive off any remaining water, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.

The modified substrates are now ready for characterization and use. They should be stored in a clean, dry environment.

Experimental Workflow and Quality Control

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_char Characterization start Start: Substrate solvent_clean Solvent Degreasing (Acetone, IPA) start->solvent_clean hydroxylation Hydroxylation (RCA-1 or Piranha) solvent_clean->hydroxylation dry N₂ Dry & Dehydration Bake hydroxylation->dry qc1 QC Check: Hydrophilic Surface? (WCA ≈ 0°) dry->qc1 qc1->solvent_clean No silanization Immerse in this compound Solution (1-2 hrs) qc1->silanization Yes rinse Rinse (Toluene, IPA) silanization->rinse cure Cure (110-120°C) rinse->cure qc2 QC Check: Hydrophobic Surface? (WCA > 90°) cure->qc2 qc2->silanization No characterize Further Analysis: AFM, XPS, Ellipsometry qc2->characterize Yes finish End: Modified Substrate characterize->finish

Figure 2: Complete experimental workflow for surface modification.

Characterization and Validation of the Modified Surface

To validate the success of the surface modification, a suite of characterization techniques should be employed. The following table summarizes the key techniques and their expected outcomes for a well-formed this compound monolayer.

Technique Parameter Measured Expected Outcome for Successful Modification
Contact Angle Goniometry Static Water Contact Angle (WCA)> 90°, typically in the range of 95-105°.[16]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of Si 2p and C 1s peaks corresponding to the silane. A significant decrease in the substrate's elemental signal (e.g., Si from SiO₂) indicates a dense monolayer.
Atomic Force Microscopy (AFM) Surface topography and roughnessA smooth, uniform surface with low root-mean-square (RMS) roughness, indicating monolayer formation rather than polymer aggregates.
Ellipsometry Monolayer thicknessA uniform thickness consistent with the length of the this compound molecule (typically 1-2 nm).[17]

Troubleshooting and Expert Insights

  • Low Contact Angle/Poor Hydrophobicity: This is the most common failure mode. The root cause is almost always inadequate substrate cleaning or premature silane polymerization. Re-evaluate the cleaning protocol and ensure a strictly anhydrous environment for the silanization step.

  • Hazy or Opaque Surface: This indicates the formation of polysiloxane aggregates on the surface, often due to excessive water in the reaction solvent or an overly long reaction time. Use fresh anhydrous solvent and adhere to the recommended reaction duration.

  • Monolayer Instability: While trichlorosilane-derived monolayers are robust, they can be susceptible to hydrolysis over long periods in aqueous environments.[18] The dense cross-linking achieved with this protocol maximizes stability. For applications requiring extreme long-term stability, periodic re-characterization is advised.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for modifying surfaces with this compound to create robust, hydrophobic self-assembled monolayers. By understanding the underlying chemical principles and meticulously controlling the experimental parameters—particularly substrate cleanliness and reaction environment—researchers can consistently achieve high-quality surface modifications tailored for a wide array of applications in science and industry.

References

  • Assessing the long-term stability of trichlorosilane-derived monolayers. (n.d.). Benchchem.
  • Cleaning Procedures for Silicon Wafers. (n.d.). INRF.
  • How silicon wafers are cleaned. (2024, January 19). WaferPro.
  • Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. (n.d.). Langmuir - ACS Publications.
  • Silicon Wafer Surface Cleaning: RCA, Piranha, HF & Beyond. (n.d.). Ossila.
  • Silanization. (n.d.). Wikipedia.
  • Silicon Wafer Cleaning. (2013, August 5). Shin-Etsu MicroSi.
  • Thermal Stability of Self-Assembled Monolayers from Alkylchlorosilanes. (n.d.). Langmuir.
  • Silicon Wafer Cleaning: Methods and Techniques. (2021, March 25). Wafer World.
  • Structure and Stability of Patterned Self-Assembled Films of Octadecyltrichlorosilane Formed by Contact Printing. (n.d.). Langmuir - ACS Publications.
  • Mechanistic Aspects of Alkylchlorosilane Coupling Reactions. (1997, May 28). Langmuir.
  • Understanding Silane Functionalization. (n.d.). Surface Science and Technology.
  • Hydrophobic Material Applications. (n.d.). Milliken.
  • Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008, November 5). Gelest, Inc.
  • Superhydrophobic Materials for Biomedical Applications. (n.d.). PMC - PubMed Central - NIH.
  • Super-Hydrophobic Nano-Coating & Treatments. (n.d.). Aculon.
  • Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. (2019, August 26). Dr. Lee Group - University of Houston.
  • This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.

Sources

Application Notes and Protocols for the Synthesis of Cyclohexyl-Silsesquioxanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polyhedral Oligomeric Silsesquioxanes (POSS), a prominent class of silsesquioxanes, represent a unique family of hybrid organic-inorganic nanomaterials. Their structure consists of a robust, inorganic silica core (Si-O-Si) and an outer layer of organic substituents attached to the silicon atoms[1]. This arrangement imparts a combination of desirable properties, including high thermal stability, mechanical strength, and chemical resistance, making them valuable additives in the development of advanced polymers and nanocomposites[2]. The cyclohexyl-substituted silsesquioxanes, derived from the cyclohexyltrichlorosilane precursor, are of particular interest due to the bulky, aliphatic nature of the cyclohexyl group, which can enhance solubility in nonpolar matrices and influence the final morphology of composite materials.

This comprehensive guide provides detailed protocols for the synthesis of two primary forms of cyclohexyl-silsesquioxanes from this compound: the fully condensed octakis(cyclohexyl)silsesquioxane, commonly known as the T8 cage, and the incompletely condensed heptacyclohexylsilsesquioxane trisilanol. This document is intended for researchers and professionals in materials science and drug development, offering in-depth technical guidance and the scientific rationale behind the experimental procedures.

The Chemistry of Silsesquioxane Synthesis

The synthesis of silsesquioxanes from organotrichlorosilane precursors, such as this compound (C₆H₁₁SiCl₃), is fundamentally a two-step process: hydrolysis followed by condensation[3].

  • Hydrolysis: In the initial step, the chloro groups on the silicon atom are replaced by hydroxyl groups upon reaction with water. This reaction is typically rapid and highly exothermic, producing the corresponding silanetriol (C₆H₁₁Si(OH)₃) and hydrochloric acid as a byproduct.

    C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl

  • Condensation: The newly formed, highly reactive silanetriols then undergo intermolecular condensation, where silanol groups (Si-OH) react with each other to form siloxane bonds (Si-O-Si) and eliminate water. This process is what builds the cage-like structure of the silsesquioxane.

    2 RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O

The final structure of the silsesquioxane product, whether it is a fully condensed cage (like the T8 structure) or an incompletely condensed, silanol-containing species, is highly dependent on the reaction conditions. Factors such as solvent, temperature, concentration of reactants, and the rate of water addition play a crucial role in directing the condensation pathway. By carefully controlling these parameters, it is possible to selectively synthesize the desired silsesquioxane architecture.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive compound that reacts with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of Fully Condensed Octakis(cyclohexyl)silsesquioxane (Cyclohexyl-T8)

This protocol is designed to favor the formation of the highly symmetric, fully condensed T8 cage structure. The use of a refluxing solvent system promotes the complete condensation of the intermediate silanols.

Materials:

  • This compound (C₆H₁₁Cl₃Si)

  • Acetone

  • Deionized Water

  • Toluene

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Schlenk line or nitrogen inlet

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system should be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in acetone.

  • Hydrolysis: To the round-bottom flask, add a mixture of acetone and deionized water. Begin vigorous stirring and gently heat the mixture to reflux.

  • Addition of Precursor: Slowly add the this compound solution from the dropping funnel to the refluxing acetone/water mixture over a period of 1-2 hours. A white precipitate will begin to form.

  • Condensation and Reflux: After the addition is complete, continue to reflux the reaction mixture with vigorous stirring for 24-48 hours to ensure complete condensation.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with deionized water and then with methanol to remove any unreacted starting material and soluble oligomers.

  • Purification by Recrystallization:

    • The crude product can be purified by recrystallization. While a specific solvent system for cyclohexyl-T8 is not widely reported, a common approach for nonpolar compounds is to use a mixed solvent system like n-hexane/acetone or n-hexane/tetrahydrofuran.

    • Dissolve the crude solid in a minimal amount of hot toluene or a mixture of hot hexane and a small amount of acetone.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

ParameterValue
This compound1 equivalent
Acetone/Water Ratio~ 10:1 (v/v)
Reaction TemperatureReflux (~60-70 °C)
Reaction Time24-48 hours
Expected YieldModerate to high
Protocol 2: Synthesis of Incompletely Condensed Heptacyclohexylsilsesquioxane Trisilanol (Cy₇Si₇O₉(OH)₃)

This protocol aims to produce the incompletely condensed silsesquioxane, which possesses reactive silanol groups. The key to this synthesis is a slow, controlled hydrolysis at room temperature over an extended period.

Materials:

  • This compound (C₆H₁₁Cl₃Si)

  • Acetone

  • Deionized Water

  • Hexane

Equipment:

  • Large beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a large beaker, prepare a dilute solution of this compound in a mixture of acetone and water.

  • Slow Hydrolysis and Condensation: Cover the beaker and allow the solution to stand at room temperature with gentle stirring for an extended period (several days to weeks). The formation of the trisilanol is a slow process. The solution will gradually become cloudy as the product precipitates.

  • Isolation: Once a significant amount of white precipitate has formed, collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any hydrochloric acid, followed by a wash with cold hexane to remove any unreacted starting material or smaller, more soluble oligomers.

  • Drying: Dry the white solid product under vacuum. Further purification by recrystallization is often not necessary for this product if the reaction is allowed to proceed to completion.

ParameterValue
This compound1 equivalent
Acetone/Water RatioHigh acetone content
Reaction TemperatureRoom Temperature
Reaction TimeDays to weeks
Expected YieldVaries

Characterization of Cyclohexyl-Silsesquioxanes

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool for confirming the formation of the silsesquioxane cage and identifying the presence of key functional groups.

  • Si-O-Si Stretching: A strong, broad absorption band between 1000 and 1100 cm⁻¹ is characteristic of the Si-O-Si cage structure. The exact position can vary slightly depending on the symmetry of the cage.

  • C-H Stretching: Strong peaks in the region of 2850-2930 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl groups.

  • Si-OH Stretching: For the incompletely condensed trisilanol, a broad absorption band around 3200-3400 cm⁻¹ will be present, indicating the presence of the silanol (Si-OH) groups. This peak will be absent in the fully condensed T8 product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and is essential for confirming the identity and purity of the synthesized silsesquioxanes.

  • ¹H NMR: The proton NMR spectrum will show broad multiplets in the aliphatic region (typically 0.5-2.0 ppm) corresponding to the protons of the cyclohexyl rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the different carbon environments within the cyclohexyl ring. The ipso-carbon (the carbon directly attached to the silicon atom) typically appears at a distinct chemical shift from the other carbons of the ring.

  • ²⁹Si NMR: This is a particularly informative technique for silsesquioxanes.

    • For the highly symmetric, fully condensed Cyclohexyl-T8 , a single sharp resonance is expected in the ²⁹Si NMR spectrum, typically around -68 to -70 ppm, confirming the presence of a single silicon environment.

    • For the heptacyclohexylsilsesquioxane trisilanol , which has lower symmetry, multiple signals will be observed in the ²⁹Si NMR spectrum. Typically, there will be signals corresponding to the silicon atoms bonded to hydroxyl groups (around -60 ppm) and those bonded only to other silicon atoms through oxygen bridges (around -68 to -70 ppm).

Workflow and Visualization

The synthesis of cyclohexyl-silsesquioxanes from this compound can be visualized as a branching pathway, where the reaction conditions dictate the final product.

SynthesisWorkflow cluster_condensation Condensation Pathways Precursor This compound (C₆H₁₁SiCl₃) Hydrolysis Hydrolysis (Acetone/Water) Precursor->Hydrolysis Silanetriol Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) Hydrolysis->Silanetriol FastCondensation Fast Condensation (Reflux, 24-48h) Silanetriol->FastCondensation SlowCondensation Slow Condensation (Room Temp, days-weeks) Silanetriol->SlowCondensation T8_Product Fully Condensed T8 Cage (Octakis(cyclohexyl)silsesquioxane) FastCondensation->T8_Product Trisilanol_Product Incompletely Condensed Trisilanol (Heptacyclohexylsilsesquioxane trisilanol) SlowCondensation->Trisilanol_Product Purification Purification (Recrystallization) T8_Product->Purification

Sources

Application Notes and Protocols for Cyclohexyltrichlorosilane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the formation and characterization of self-assembled monolayers (SAMs) using Cyclohexyltrichlorosilane (CHTS). This document offers in-depth protocols, the scientific principles behind the methodologies, and potential applications, particularly in the realm of biomaterials and drug development.

Introduction: The Rationale for Cyclohexyl-Terminated Surfaces

Self-assembled monolayers represent a versatile and powerful technique for tailoring the surface properties of a wide range of materials at the molecular level.[1] Among the various precursors available for SAM formation, organosilanes, particularly trichlorosilanes, are widely employed for their ability to form robust, covalently bound monolayers on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[2] The formation of these monolayers is a spontaneous process driven by the chemical reaction between the trichlorosilyl headgroup and surface hydroxyl groups, followed by intermolecular van der Waals interactions that promote a highly ordered, quasi-crystalline structure.[3]

This compound (CHTS) is a precursor of particular interest due to the unique properties imparted by its bulky, non-polar cyclohexyl terminal group. Unlike the more commonly studied linear alkyl chains, the cyclohexyl group provides a distinct surface topography and steric hindrance that can influence protein adsorption, cell adhesion, and the overall biocompatibility of a material.[4][5] Understanding and controlling the formation of CHTS SAMs is therefore of significant interest for applications in drug delivery, medical implants, and biosensor development.[6]

The Mechanism of CHTS SAM Formation: A Stepwise Process

The formation of a CHTS self-assembled monolayer is a multi-step process that is critically dependent on the presence of a thin layer of water on the substrate surface. The entire process can be broken down into three key stages: hydrolysis, condensation, and covalent bonding.

Step 1: Hydrolysis The process begins with the hydrolysis of the trichlorosilyl headgroup of the CHTS molecule in the presence of trace amounts of water. The three chlorine atoms are replaced by hydroxyl groups, forming a reactive cyclohexylsilanetriol intermediate.

Step 2: Condensation The newly formed silanol groups are highly reactive and can condense with each other to form siloxane (Si-O-Si) bonds. This intermolecular cross-linking is a crucial step in the formation of a stable and densely packed monolayer.

Step 3: Covalent Bonding to the Substrate Simultaneously with the intermolecular condensation, the silanol groups of the CHTS molecules react with the hydroxyl groups present on the substrate surface. This results in the formation of strong, covalent Si-O-Substrate bonds that anchor the monolayer to the surface.

SAM_Formation_Mechanism cluster_solution Solution/Vapor Phase cluster_surface Substrate Surface CHTS This compound (C6H11SiCl3) Hydrolysis Hydrolysis (Reacts with trace H2O) CHTS->Hydrolysis Introduction to surface Substrate Hydroxylated Substrate (e.g., Si/SiO2) Silanetriol Cyclohexylsilanetriol Intermediate (C6H11Si(OH)3) Hydrolysis->Silanetriol Condensation Condensation (Intermolecular Si-O-Si bond formation) Silanetriol->Condensation Bonding Covalent Bonding (Si-O-Substrate bond formation) Silanetriol->Bonding SAM Dense, Cross-linked CHTS Monolayer Condensation->SAM Bonding->SAM

Experimental Protocols

The successful formation of a high-quality CHTS SAM is highly contingent on meticulous substrate preparation and precise control over the deposition conditions. The following protocols provide detailed methodologies for both solution-phase and vapor-phase deposition.

Substrate Preparation: The Foundation for a Perfect Monolayer

A pristine and hydrophilic substrate surface is paramount for achieving a uniform and densely packed SAM. The following cleaning procedure is recommended for silicon wafers.

Materials:

  • Silicon wafers

  • Acetone (semiconductor grade)

  • Isopropanol (semiconductor grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION ADVISED

  • High-purity nitrogen gas

Procedure:

  • Solvent Cleaning: Sonicate the silicon wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinse thoroughly with DI water.[3]

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

  • Surface Hydroxylation (Piranha Etching):

    • Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it in a certified fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and apron).

    • Immerse the cleaned and dried wafers in freshly prepared Piranha solution for 30 minutes at 80°C.

    • Carefully remove the wafers and rinse them extensively with DI water.

  • Final Drying: Dry the hydroxylated wafers with nitrogen gas and use them immediately for SAM deposition to prevent atmospheric contamination.

SAM Deposition: Solution-Phase vs. Vapor-Phase

Both solution-phase and vapor-phase deposition methods can be employed to form CHTS SAMs. The choice of method often depends on the desired level of control and the available equipment. Vapor-phase deposition can often yield more uniform monolayers with fewer aggregates.[7]

3.2.1. Solution-Phase Deposition Protocol

Materials:

  • Anhydrous toluene or hexane

  • This compound (CHTS)

  • Glove box or desiccator with a controlled humidity environment

Procedure:

  • Solution Preparation: Inside a glove box or a desiccator to minimize exposure to atmospheric moisture, prepare a 1-5 mM solution of CHTS in anhydrous toluene or hexane.

  • Deposition: Immerse the freshly cleaned and hydroxylated substrates in the CHTS solution. The deposition time can range from 30 minutes to several hours. Shorter deposition times can help to minimize the formation of aggregates.[8]

  • Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.

  • Curing: To promote further cross-linking within the monolayer, the coated substrates can be annealed in an oven at 110-120°C for 5-10 minutes.

  • Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen.

3.2.2. Vapor-Phase Deposition Protocol

Materials:

  • Vacuum deposition chamber or desiccator

  • Small vial for CHTS

  • Freshly cleaned and hydroxylated substrates

Procedure:

  • Setup: Place the freshly cleaned substrates inside the vacuum chamber or desiccator. Place a small, open vial containing a few drops of CHTS in the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition: Evacuate the chamber to a base pressure of <10 mTorr. The deposition is typically carried out at room temperature for a period of 2 to 24 hours.[7] The low pressure and controlled environment help to ensure a more ordered monolayer formation.[9]

  • Post-Deposition: After the deposition period, vent the chamber with dry nitrogen and remove the coated substrates.

  • Rinsing and Curing: Rinse the substrates with an anhydrous solvent and cure them as described in the solution-phase protocol.

Deposition_Workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Treatment Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Hydroxylation Surface Hydroxylation (Piranha Etch) Cleaning->Hydroxylation Solution Solution-Phase (Immersion in CHTS solution) Hydroxylation->Solution Vapor Vapor-Phase (Exposure to CHTS vapor) Hydroxylation->Vapor Rinsing Rinsing (Anhydrous Solvent) Solution->Rinsing Vapor->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Characterization Curing->Characterization

Characterization of CHTS Self-Assembled Monolayers

Thorough characterization is essential to confirm the formation of a high-quality, densely packed CHTS monolayer. The following techniques are commonly employed:

Characterization TechniqueParameter MeasuredExpected Outcome for a High-Quality CHTS SAM
Contact Angle Goniometry Static Water Contact AngleA high contact angle, typically >90°, indicates a hydrophobic surface characteristic of a well-formed, non-polar monolayer.[10] The bulky nature of the cyclohexyl group may lead to slightly lower contact angles compared to long, straight-chain alkylsilanes due to less dense packing.
Spectroscopic Ellipsometry Monolayer ThicknessThe thickness should be consistent with the length of the this compound molecule, typically in the range of 0.7 - 1.5 nm.[1]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesThe presence of Si, C, and O on the surface, with the absence of Cl, confirms the hydrolysis and covalent bonding of the CHTS molecules. High-resolution scans of the Si 2p peak can provide information about the extent of Si-O-Si cross-linking.[11]
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessA high-quality SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness, typically <0.5 nm. The presence of aggregates may indicate suboptimal deposition conditions.

Applications in Research and Drug Development

The unique surface properties of CHTS SAMs open up a range of possibilities in biomedical research and drug development.

Controlling Protein Adsorption and Cell Adhesion

The hydrophobicity and steric hindrance provided by the cyclohexyl groups can be leveraged to control the adsorption of proteins to a surface.[12] This is a critical factor in the biocompatibility of medical implants and the performance of biosensors. By creating well-defined surfaces with CHTS SAMs, researchers can systematically study the interactions between proteins and different surface chemistries, leading to the development of materials that either resist or promote specific protein binding.[2][4] This, in turn, influences subsequent cell adhesion and tissue integration.[3]

Platforms for Drug Delivery

Functionalized SAMs can serve as versatile platforms for the controlled delivery of therapeutic agents. While CHTS itself is non-functionalized, the cyclohexyl group can be chemically modified prior to SAM formation to include linkers for drug attachment. Alternatively, mixed monolayers of CHTS and other functionalized silanes can be created to control the surface density of active molecules. The hydrophobic nature of the CHTS SAM can also be utilized to encapsulate and deliver hydrophobic drugs.

Conclusion

This compound provides a valuable tool for the creation of well-defined, hydrophobic surfaces with unique steric properties. By following the detailed protocols outlined in these application notes, researchers can reliably produce high-quality CHTS self-assembled monolayers. The ability to precisely control surface chemistry at the molecular level makes CHTS SAMs a powerful platform for fundamental studies in surface science and for the development of advanced materials for drug delivery and biomedical applications.

References

  • Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. Biomaterials. [Link]

  • Adsorption of Proteins to Hydrophobic Sites on Mixed Self-Assembled Monolayers. Journal of the American Chemical Society. [Link]

  • Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. Langmuir. [Link]

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  • Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]

  • Self-assembled Monolayers of Cyclohexyl-Terminated Phosphonic Acids as a General Dielectric Surface for High-Performance Organic Thin-Film Transistors. Advanced Materials. [Link]

  • Incorporation of phenoxy groups in self-assembled monolayers of trichlorosilane derivatives. Effects on film thickness, wettability, and molecular orientation. Journal of the American Chemical Society. [Link]

  • Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. RSC Publishing. [Link]

  • Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. ResearchGate. [Link]

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  • Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Aaltodoc. [Link]

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  • SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY. PMC. [Link]

  • Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group. PubMed. [Link]

  • Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior. PubMed. [Link]

  • Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers. Journal of Materials Chemistry. [Link]

  • Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. MDPI. [Link]

  • Functionalized Cyclodextrins and Their Applications in Biodelivery. ResearchGate. [Link]

  • Novel pH-Triggered Doxorubicin-Releasing Nanoparticles Self-Assembled by Functionalized β-Cyclodextrin and Amphiphilic Phthalocyanine for Anticancer Therapy. PubMed. [Link]

  • Synthesis, Characterization, and Drug Delivery Application of Self-assembling Amphiphilic Cyclodextrin. PubMed. [Link]

  • Functionalized Β-Cyclodextrin for Smart Drug Delivery Application. MDPI. [Link]

  • Applications of Polymer Micelles for Imaging and Drug Delivery. PubMed. [Link]

  • Biocompatibility and biofilm inhibition of N,N-hexyl,methyl-polyethylenimine bonded to Boston Keratoprosthesis materials. PubMed. [Link]

  • Biocompatibility and Surface Roughness of Different Sustainable Dental Composite Blocks: Comprehensive In Vitro Study. PubMed Central. [Link]

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Application Notes & Protocols: Surface Modification Using Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of Cyclohexyltrichlorosilane (CHTS) as a silane coupling agent for surface modification. This compound is a highly reactive organosilane used to form robust, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[1][2] The bulky cyclohexyl group imparts significant steric hindrance, resulting in a well-defined, water-repellent surface. These application notes are designed for researchers, materials scientists, and drug development professionals seeking to create stable, functionalized surfaces for a variety of applications, from protective coatings to platforms for biomedical device functionalization. We will delve into the reaction mechanism, detail critical experimental parameters, provide step-by-step protocols for deposition and characterization, and offer troubleshooting guidance.

Introduction to this compound (CHTS)

This compound (C₆H₁₁Cl₃Si) is a colorless to pale yellow liquid known for its pungent odor and high reactivity, particularly with moisture.[3][4] Its molecular structure consists of a silicon atom bonded to a cyclohexyl group and three chlorine atoms. This trifunctional "headgroup" is the key to its utility in surface chemistry, allowing it to form a dense, cross-linked, and covalently bonded network on suitable substrates.[5]

The primary application of CHTS is to alter surface energy, transforming hydrophilic surfaces into highly hydrophobic ones.[6] This is achieved through the formation of a self-assembled monolayer (SAM), a highly ordered molecular layer that is one molecule thick.[5][7] The resulting surface modification provides chemical resistance, acts as a barrier to moisture, and can serve as an adhesion promotion layer for subsequent organic coatings.[2][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98-12-4[9]
Molecular Formula C₆H₁₁Cl₃Si
Molecular Weight 217.60 g/mol [4]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 206 °C[4]
Density ~1.22 g/mL at 25 °C[4][6]
Flash Point 94 °C (201 °F)
Reactivity Reacts vigorously with water, alcohols, and moist air[3][4]

The Silanization Mechanism: A Two-Stage Process

The covalent attachment of CHTS to a surface is not a single-step event. It is a sophisticated process governed by two fundamental reactions: hydrolysis and condensation.[10][11] The success of the entire modification hinges on controlling these steps, primarily by managing the amount of water in the system.

Stage 1: Hydrolysis The process begins when the trichlorosilyl headgroup of the CHTS molecule reacts with water. This is a nucleophilic substitution reaction where water molecules attack the electrophilic silicon atom, sequentially replacing the chlorine atoms with hydroxyl (-OH) groups. This reaction produces cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) and hydrochloric acid (HCl) as a byproduct.[12]

C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl

Crucially, this reaction must be controlled. It is ideally initiated by trace amounts of water adsorbed on the substrate surface. If excess water is present in the bulk solution, CHTS will prematurely hydrolyze and polymerize, leading to the formation of polysiloxane aggregates that deposit non-uniformly on the surface.[11]

Stage 2: Condensation and Cross-Linking Once the cyclohexylsilanetriol is formed at the substrate interface, its silanol groups (-Si-OH) can undergo a condensation reaction with the hydroxyl groups (-OH) present on the substrate (e.g., Si-OH on a glass or silicon oxide surface). This reaction forms a highly stable, covalent siloxane bond (Si-O-Substrate), anchoring the molecule to the surface.[13]

Simultaneously, the silanol groups of adjacent CHTS molecules can condense with each other, forming intermolecular siloxane bonds (Si-O-Si). This cross-linking creates a robust, two-dimensional network across the surface, significantly enhancing the durability and stability of the monolayer.[5]

G cluster_solution Solution Phase cluster_interface Substrate Interface cluster_surface Surface Reaction CHTS This compound (C₆H₁₁SiCl₃) H2O Trace H₂O (on surface) CHTS->H2O Hydrolysis Silanetriol Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) H2O->Silanetriol Silanetriol->Silanetriol HCl HCl byproduct Silanetriol->HCl releases Substrate Substrate with -OH groups Silanetriol->Substrate Condensation SAM Covalently Bonded Cross-linked Monolayer Substrate->SAM Forms

Figure 1: Mechanism of CHTS surface modification.

Protocol 1: Solution-Phase Deposition on Silicon or Glass

This protocol details the most common method for forming a CHTS monolayer using solution-phase deposition. The procedure must be conducted with strict adherence to safety protocols due to the corrosive nature of the chemicals involved.

Materials and Equipment
  • This compound (CHTS, ≥97%)

  • Anhydrous solvent (e.g., Toluene, Hexane, or Dichloromethane)

  • Hydroxylated substrates (e.g., silicon wafers, glass slides)

  • Isopropanol (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen or Argon gas source

  • Glass staining jars or beakers with covers

  • Ultrasonic bath

  • Oven or hotplate capable of reaching 120 °C

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., nitrile over neoprene), lab coat.

Safety Precautions
  • Corrosivity: CHTS and its HCl byproduct are highly corrosive and can cause severe skin and eye burns.[4] All handling must be performed in a certified chemical fume hood.

  • Reactivity with Water: CHTS reacts violently with water, releasing heat and corrosive HCl gas.[3][4] Ensure all glassware is scrupulously dried and use anhydrous solvents. Never store CHTS near water.[14]

  • Inhalation: Vapors are toxic if inhaled. Use appropriate respiratory protection if there is a risk of exposure.

Step-by-Step Methodology

Step 1: Substrate Cleaning and Hydroxylation (Activation) The goal is to produce a pristine surface populated with reactive hydroxyl (-OH) groups.

  • Place substrates in a rack and sonicate sequentially in isopropanol and ultrapure water for 15 minutes each to remove organic contaminants.

  • Dry the substrates thoroughly with a stream of nitrogen or argon gas.

  • Activate the surface to generate a high density of hydroxyl groups. A common and effective method is UV/Ozone treatment for 15-20 minutes.

    • Alternative (with extreme caution): Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) can be used. Immerse substrates for 30 minutes at 90 °C. Piranha solution is extremely dangerous and must be handled with appropriate training and PPE.

  • Rinse the substrates copiously with ultrapure water and dry completely with nitrogen/argon. The surface should be hydrophilic (a water droplet will spread out).

Step 2: Preparation of Silanization Solution This step should be performed in a dry environment (e.g., under an inert atmosphere) to prevent premature reaction.

  • Ensure all glassware for this step is oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen.

  • In the fume hood, add the required volume of anhydrous toluene to a dry glass vessel.

  • Using a dry syringe, carefully add CHTS to the solvent to achieve a final concentration of 1-2% (v/v). For example, add 1 mL of CHTS to 99 mL of anhydrous toluene. The solution should be prepared fresh before each use.

Step 3: Silanization Reaction

  • Immediately place the clean, dry, activated substrates into the freshly prepared CHTS solution.

  • Cover the vessel to minimize exposure to atmospheric moisture.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

Step 4: Rinsing and Curing

  • Remove the substrates from the silanization solution.

  • Rinse them thoroughly by sonicating for 5 minutes in fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane molecules.

  • Repeat the rinse with isopropanol.

  • Dry the substrates with a nitrogen/argon stream.

  • Cure the substrates by baking in an oven at 110-120 °C for 1 hour. This step drives the condensation reaction to completion, promoting cross-linking and removing residual water and HCl.

G cluster_prep 1. Substrate Preparation cluster_reaction 2. Silanization cluster_post 3. Post-Treatment A Sonication (IPA, DI Water) B Drying (N₂/Ar Gas) A->B C Surface Activation (UV/Ozone or Piranha) B->C D Final Rinse & Dry C->D E Prepare 1-2% CHTS in Anhydrous Toluene D->E F Immerse Substrate (1-2 hours) E->F G Rinse (Toluene, IPA) F->G H Drying (N₂/Ar Gas) G->H I Curing/Baking (120°C, 1 hour) H->I

Figure 2: Experimental workflow for CHTS deposition.

Protocol 2: Characterization of the Modified Surface

Verifying the successful formation of a CHTS monolayer is essential. The following techniques provide complementary information about the new surface properties.

4.1. Water Contact Angle (WCA) Goniometry This is the fastest and most direct method to confirm a change in surface energy. A successful CHTS coating will render the surface highly hydrophobic.

  • Procedure: Place a 2-5 µL droplet of ultrapure water on the surface and measure the angle between the substrate and the droplet tangent.

  • Expected Results: The WCA should increase significantly after modification.

Table 2: Typical Water Contact Angle Values

SurfaceExpected WCAImplication
Clean, Activated SiO₂< 10°Hydrophilic, ready for silanization
CHTS-Modified SiO₂90° - 105°Hydrophobic, successful monolayer formation

4.2. X-ray Photoelectron Spectroscopy (XPS) XPS provides quantitative elemental composition of the top few nanometers of the surface, confirming the chemical modification.

  • Procedure: Analyze the surface for high-resolution scans of the C 1s, O 1s, and Si 2p regions.

  • Expected Results: Compared to the bare substrate, the CHTS-modified surface will show a significant increase in the carbon (C 1s) signal from the cyclohexyl group and a corresponding attenuation of the substrate signal (e.g., Si from SiO₂).

4.3. Atomic Force Microscopy (AFM) AFM is used to assess the surface topography and roughness. A well-formed monolayer should be smooth and uniform.

  • Procedure: Scan the surface in tapping mode over a 1x1 µm or 5x5 µm area.

  • Expected Results: The root-mean-square (RMS) roughness should be low (< 0.5 nm) for a high-quality monolayer. The presence of large aggregates may indicate premature polymerization in the solution.

4.4. Ellipsometry This optical technique measures the thickness of thin films with sub-nanometer precision.[15]

  • Procedure: Measure the change in polarization of reflected light to model the film thickness.

  • Expected Results: The thickness of a CHTS monolayer is expected to be in the range of 0.7 - 1.0 nm, consistent with the molecular dimensions of the cyclohexyl group.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Hazy or Opaque Coating 1. Excess water in solvent or on substrate. 2. CHTS solution was old or exposed to air. 3. Insufficient rinsing.1. Use fresh, anhydrous solvent. Ensure substrates are completely dry before immersion. Perform reaction under inert gas. 2. Always prepare the silane solution immediately before use. 3. Increase sonication time/power during the rinsing step.
Low Water Contact Angle (<85°) 1. Incomplete monolayer coverage. 2. Insufficient surface activation (-OH groups). 3. Reaction time too short or CHTS concentration too low.1. Ensure substrate was fully immersed and agitated during the reaction. 2. Verify activation with a WCA measurement (<10°) before silanization. Re-run the activation step if necessary. 3. Increase reaction time to 2 hours or concentration to 2%.
Poor Reproducibility 1. Inconsistent substrate cleaning/activation. 2. Variable atmospheric moisture.1. Standardize the cleaning protocol and verify with WCA before proceeding. 2. Perform the reaction in a controlled environment like a glovebox or use Schlenk line techniques to handle anhydrous solvents.

References

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  • IOP Conference Series: Earth and Environmental Science. (2020). Effect of silica modified by silane coupling agent on properties of epoxy resin composites.
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  • BenchChem. (2025). Surface Modification with Bis(trichlorosilyl)methane: Application Notes and Protocols.
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  • PubChem. (2024). This compound.
  • Sigma-Aldrich. (N.D.). Trichlorocyclohexylsilane 98%.
  • BYU ScholarsArchive. (2023). Exploring Surface Silanization and Characterization of Thin Films.
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  • Gelest. (N.D.). This compound.
  • ResearchGate. (2007). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface.
  • Qingdao Hengda Chemical New Material Co., Ltd. (2023). What is the mechanism of the silane coupling agent.
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  • New Jersey Department of Health. (1998). CYCLOHEXENYL TRICHLOROSILANE HAZARD SUMMARY.
  • New Jersey Department of Health. (1998). CYCLOHEXYL TRICHLOROSILANE HAZARD SUMMARY.
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  • Pharmaffiliates. (N.D.). This compound.
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  • Gelest, Inc. (N.D.). Self-Assembled Monolayers (SAMs).
  • Bar-Ilan University Research Authority. (1988). Incorporation of Phenoxy Groups in Self-Assembled Monolayers of Trichlorosilane Derivatives.
  • Journal of Non-Crystalline Solids. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • BenchChem. (2025). An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane.
  • ResearchGate. (2019). Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers.
  • University of Houston. (2019). Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers.
  • MDPI. (2021). Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing.
  • Universidade de Lisboa. (2020). Surface Modification Strategies for Microfluidic Devices.
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  • National Institutes of Health. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.
  • Reddit. (2014). Are there any substances/chemicals that react with glass?.
  • Journal of Physical Science. (2015). Monitoring Chemical Changes on the Surface of Borosilicate Glass Covers during the Silanisation Process.
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Sources

Application Note: Controlled Hydrolysis of Cyclohexyltrichlorosilane for Silanetriol and Oligomeric Silsesquioxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental setup and execution of the controlled hydrolysis of cyclohexyltrichlorosilane. This procedure is fundamental for the synthesis of cyclohexylsilanetriol and its subsequent condensation products, such as polyhedral oligomeric silsesquioxanes (POSS). Mastery of this reaction is critical for researchers in materials science and drug development, where these silicon-based structures serve as versatile molecular building blocks. This guide emphasizes safety, mechanistic understanding, and precise control over reaction parameters to ensure reproducible and reliable results.

Introduction: The Chemistry of Silane Hydrolysis

This compound (C₆H₁₁SiCl₃) is a highly reactive organosilicon compound characterized by three silicon-chlorine bonds. These bonds are exceptionally susceptible to nucleophilic attack by water, leading to a rapid and highly exothermic hydrolysis reaction.[1][2] The process is not a simple, single-step transformation but rather a cascade of reactions that can be broadly categorized into two stages: hydrolysis and condensation.[3]

Hydrolysis: The initial stage involves the sequential replacement of chloride ions with hydroxyl groups, yielding cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) and releasing three equivalents of hydrogen chloride (HCl).[3][4]

C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl

This step is typically very fast. The liberated HCl can further catalyze the reaction.[3]

Condensation: The nascent cyclohexylsilanetriol is often unstable and readily undergoes intermolecular condensation. In this step, silanol groups react with each other to form siloxane (Si-O-Si) bridges, releasing water. This process leads to the formation of dimers, oligomers, and eventually, under specific conditions, highly structured polyhedral oligomeric silsesquioxanes (POSS).[4]

The extent of condensation and the final product distribution are highly dependent on the reaction conditions. Uncontrolled hydrolysis, such as direct exposure to bulk water, leads to the rapid formation of a complex, intractable polysiloxane gel.[5][6] Therefore, the key to a successful synthesis is the precise control of the reaction environment to favor the formation of the desired silanetriol or specific oligomeric structures.

Safety First: Handling this compound

This compound is a corrosive and water-reactive material that demands stringent safety protocols.[2]

  • Corrosivity: It causes severe skin burns and eye damage.[7] Upon contact with moisture in the air or tissues, it readily hydrolyzes to release corrosive hydrogen chloride gas.[2][7]

  • Reactivity with Water: The reaction with water is vigorous and can be violent, generating significant heat and releasing toxic and corrosive HCl gas.[2]

  • Handling Precautions: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[8] Never allow this compound to come into contact with water or moist air outside of the controlled reaction setup.[4]

Mandatory Personal Protective Equipment (PPE):
PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact and severe burns.
Eye Protection Splash-proof chemical goggles and a face shieldTo protect eyes from splashes and corrosive HCl gas.[6]
Lab Coat Flame-resistant with full sleevesTo protect skin and clothing from spills.
Respiratory Protection An appropriate respirator may be necessary for certain operations.To prevent inhalation of corrosive vapors.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency shower and eyewash station must be readily accessible.[8]

Experimental Design: The Rationale Behind a Controlled Setup

The primary challenge in this compound hydrolysis is moderating its high reactivity to prevent the immediate formation of a polymeric gel. The experimental design detailed below achieves this through several key strategies:

  • Use of a Miscible Co-solvent: Introducing the silane into a mixture of an organic solvent and water allows for a more homogenous and controlled reaction. Acetone is an excellent choice as it is miscible with both water and the organosilane, effectively diluting the reactants and helping to dissipate the heat of reaction.[1]

  • Slow, Controlled Addition: Adding the this compound dropwise to the acetone/water mixture ensures that the localized concentration of the silane remains low, preventing rapid, uncontrolled polymerization.

  • Temperature Control: Maintaining a low temperature (0-5 °C) using an ice bath further slows down the reaction kinetics, allowing for the isolation of the initial hydrolysis products.[9]

Visualizing the Workflow

The following diagram outlines the critical steps for a controlled hydrolysis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Prepare Acetone/Water Mixture B Cool to 0-5 °C in Ice Bath A->B D Slow, Dropwise Addition of Silane B->D C Prepare this compound in Addition Funnel (Inert Atm.) C->D E Maintain Temperature & Stir D->E F Allow to Warm to Room Temp. E->F G Solvent Removal (Rotary Evaporation) F->G H Extraction with Organic Solvent G->H I Drying & Concentration H->I J Isolate Crude Product I->J K FT-IR Spectroscopy J->K L NMR Spectroscopy J->L M Characterize Product K->M L->M

Sources

Application Notes & Protocols: Cyclohexyltrichlorosilane in the Preparation of Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Imperative of Surface Hydrophobicity

In numerous scientific and industrial applications, the ability to control the interaction of a surface with water is paramount. Hydrophobic surfaces, characterized by their water-repellent properties, are crucial in fields ranging from self-cleaning materials and anti-fouling coatings to microfluidics and biomedical devices.[1][2][3] A key enabling technology in the creation of these surfaces is the use of organosilanes, which can form robust, low-surface-energy coatings. Among these, cyclohexyltrichlorosilane stands out for its efficacy in creating durable and highly hydrophobic surfaces.

This document provides a comprehensive guide to the use of this compound for preparing hydrophobic coatings. It delves into the underlying chemical principles, offers detailed experimental protocols for various deposition techniques, and presents methods for characterizing the resulting coatings.

Scientific Principles: The Chemistry of Silanization

The hydrophobicity imparted by this compound arises from the chemical modification of a substrate's surface. The process, known as silanization, leverages the reactivity of the trichlorosilane group and the inherent non-polar nature of the cyclohexyl group.

1. Hydrolysis and Condensation: The Foundation of the Coating

The primary mechanism involves the hydrolysis of the trichlorosilane moiety in the presence of trace amounts of water, typically from atmospheric moisture or adsorbed on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate.[4][5]

C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl

These silanetriol molecules can then undergo two crucial condensation reactions:

  • Intermolecular Condensation: Silanetriols react with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked polysiloxane network on the surface.[4]

  • Surface Reaction: The silanol groups also react with hydroxyl groups present on the substrate surface (e.g., on glass, silicon wafers, or metal oxides), forming strong covalent bonds that anchor the coating to the substrate.[6][7]

2. The Role of the Cyclohexyl Group

The non-polar cyclohexyl groups orient themselves away from the substrate, forming a dense, low-energy outer layer.[7] This organic "canopy" minimizes the contact area between water and the surface, leading to a high water contact angle and the characteristic hydrophobic behavior.[6][7]

Experimental Protocols: A Step-by-Step Guide

The successful preparation of a hydrophobic coating using this compound is contingent on meticulous substrate preparation and controlled deposition. Two primary methods are detailed below: solution deposition and chemical vapor deposition (CVD).

Protocol 1: Solution Deposition

This method is well-suited for a variety of substrate geometries and is relatively straightforward to implement in a standard laboratory setting.

Materials and Equipment:

  • This compound (≥98% purity)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen or argon gas stream

  • Beakers, petri dishes, and tweezers

  • Ultrasonic bath

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen or argon.

    • Activate the surface by immersing the substrates in a freshly prepared piranha solution for 30-60 minutes. This process removes organic residues and generates surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.)

    • Rinse the substrates extensively with deionized water and dry them thoroughly with a nitrogen or argon stream.

  • Preparation of Coating Solution:

    • In a fume hood, prepare a dilute solution of this compound (e.g., 1-5% v/v) in an anhydrous solvent like toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the solution.

  • Coating Deposition:

    • Immerse the cleaned and activated substrates in the this compound solution for a predetermined time (typically 30 minutes to 2 hours). The deposition can be carried out at room temperature.

    • Alternatively, for more uniform coatings, spin-coating can be employed.[8]

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.

    • Cure the coated substrates in an oven at 100-120°C for 1-2 hours. This step promotes the completion of the condensation reactions and enhances the durability of the coating.

Protocol 2: Chemical Vapor Deposition (CVD)

CVD offers excellent control over coating thickness and uniformity, making it ideal for applications requiring high-precision coatings.[9]

Materials and Equipment:

  • This compound (≥98% purity)

  • CVD reactor system with a vacuum pump and mass flow controllers

  • Substrates (e.g., silicon wafers, quartz)

  • Piranha solution or plasma cleaner

  • Nitrogen or argon gas (carrier gas)

Procedure:

  • Substrate Preparation:

    • Clean and activate the substrates as described in the solution deposition protocol. Plasma cleaning is also an effective alternative for surface activation.

  • CVD Process:

    • Place the prepared substrates inside the CVD reaction chamber.

    • Evacuate the chamber to a base pressure (e.g., <10⁻³ Torr).

    • Heat the this compound precursor in a bubbler to a controlled temperature to generate a stable vapor pressure.

    • Introduce the this compound vapor into the reaction chamber using a carrier gas (e.g., nitrogen or argon) at a controlled flow rate.

    • Maintain the substrate at a desired temperature (typically room temperature to 100°C) during deposition.

    • The deposition time will determine the final coating thickness. A typical deposition time can range from 10 to 60 minutes.

  • Post-Deposition Treatment:

    • After deposition, purge the chamber with the carrier gas to remove any residual precursor.

    • The coated substrates can be used directly or subjected to a post-annealing step (e.g., 100-120°C in an inert atmosphere) to further improve coating stability.

Visualization of the Coating Process

The following diagram illustrates the key steps in the formation of a hydrophobic coating using this compound.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Coating Formation cluster_3 Result Substrate Substrate (e.g., Glass) Activated_Substrate Activated Substrate with -OH groups Substrate->Activated_Substrate Cleaning & Activation Coated_Surface Hydrophobic Surface (Polysiloxane Network) Activated_Substrate->Coated_Surface Condensation & Covalent Bonding Silane This compound (C₆H₁₁SiCl₃) Hydrolyzed_Silane Hydrolyzed Silane (C₆H₁₁Si(OH)₃) Silane->Hydrolyzed_Silane Hydrolysis (with H₂O) Hydrolyzed_Silane->Coated_Surface Intermolecular Condensation Water_Droplet High Contact Angle Water Droplet Coated_Surface->Water_Droplet Hydrophobic Interaction

Caption: Workflow for creating a hydrophobic surface with this compound.

Characterization of Hydrophobic Coatings

The effectiveness of the hydrophobic coating can be quantified through several characterization techniques.

Parameter Technique Typical Values for this compound Coatings Significance
Water Contact Angle Goniometry100° - 115°Measures the degree of hydrophobicity. A higher angle indicates greater water repellency.
Contact Angle Hysteresis Goniometry< 10°Indicates the "stickiness" of the surface to water droplets. Low hysteresis allows for easy roll-off.
Coating Thickness Ellipsometry, Atomic Force Microscopy (AFM)1 - 10 nm (for monolayer)Influences the durability and optical properties of the coating.
Surface Roughness Atomic Force Microscopy (AFM)< 1 nm (for smooth substrates)Affects the wetting state (Cassie-Baxter vs. Wenzel) and can influence the contact angle.[10]
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of Si, C, OConfirms the successful deposition of the silane coating.
Durability Abrasion tests, chemical stability testsVaries with substrate and curing conditionsAssesses the robustness of the coating for practical applications.[11]

Troubleshooting and Expert Insights

  • Incomplete Hydrophobicity: This is often due to incomplete surface activation or the use of a non-anhydrous solvent. Ensure thorough cleaning and use fresh, high-purity anhydrous solvents.

  • Non-uniform Coatings: In solution deposition, this can result from uneven withdrawal from the solution or insufficient rinsing. For CVD, fluctuations in precursor flow or temperature can be the cause.

  • Poor Durability: Insufficient curing time or temperature can lead to a weakly bonded coating. Ensure the curing parameters are optimized for the specific substrate.

Conclusion: A Versatile Tool for Surface Engineering

This compound provides a robust and reliable method for the preparation of hydrophobic surfaces. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can tailor the properties of these coatings for a wide array of applications. The protocols and data presented in this guide serve as a foundation for the successful implementation of this powerful surface modification technique.

References

  • Superhydrophobic Coating Synthesis via Silane Modifiers. (2018). University of Florida Digital Collections.
  • Coating system for preparing a hydrophobic coating. (2016).
  • Chemical Composition of Hydrophobic Coating Solutions and Its Impact on Carbonate Stones Protection and Preserv
  • Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. (2026). American Chemical Society.
  • Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol-gel method for glass surfaces. (2025).
  • Highly durable hydrophobic coatings and methods. (n.d.).
  • Hydrophobic Silane Surface Tre
  • Superhydrophobic SiO 2 /Trimethylchlorosilane Coating for Self-Cleaning Application of Construction M
  • Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces. (2023). PubMed Central.
  • Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. (2019). Royal Society of Chemistry.
  • Hydrolysis and condensation of silanes in aqueous solutions. (2025).
  • The effect of hydrophobic (silane) treatment on concrete durability characteristics. (2025).
  • How do super-hydrophobic substances work? (2014). Reddit.
  • A Review on Applications of Superhydrophobic Coatings. (2025).
  • Silane Coating Exploring its Hydrophobic Surface Tre
  • Trichlorosilane. (n.d.). Wikipedia.
  • Techniques for the Fabrication of Super-Hydrophobic Surfaces and Their Heat Transfer Applic
  • I am interested in applying a 2% chlorophenyltrichlorosilane solution onto a silicon wafer. How can I get a uniform layer with minimal agglomeration?. (2014).
  • Hydrophobic surface coating and preparation method therefor. (n.d.).
  • Fabrication of Super-Hydorphobic Surfaces via Two-Step Chemical Etching and Plasma Deposition Technique. (n.d.).
  • Evaluation of the durability of hydrophobic treatments on concrete architectural heritage. (n.d.). ORBi.
  • Superhydrophobic and self-cleaning surfaces prepared from a commercial silane using a single-step drop-coating method. (n.d.).
  • The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. (n.d.). MDPI.
  • Conformal Growth of Ultrathin Hydrophilic Coatings on Hydrophobic Surfaces Using Initiated Chemical Vapor Deposition. (n.d.).
  • A simple method to create superhydrophobic aluminium surfaces. (n.d.).
  • The chemistry and CVD of hydrophobic surfaces. (n.d.). UCL Discovery.
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Cyclohexyltrichlorosilane deposition techniques for thin films

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Deposition of Cyclohexyltrichlorosilane Thin Films: Principles, Protocols, and Characterization

Introduction

This compound (CHTS, C₆H₁₁Cl₃Si) is an organosilane precursor widely utilized as an intermediate for silicones and for the surface modification of materials.[1] Its unique molecular structure, combining a bulky cyclohexyl group with a highly reactive trichlorosilyl functional group, allows for the formation of dense, stable, and hydrophobic thin films. These films are of significant interest in a variety of fields, including microelectronics, optics, and biomedical engineering, where precise control over surface energy, chemical resistance, and dielectric properties is paramount.

The deposition of CHTS onto a substrate is governed by the hydrolysis of its Si-Cl bonds, which react readily with surface hydroxyl (-OH) groups or trace atmospheric water to form silanols (Si-OH).[2][3] These intermediate silanols subsequently undergo condensation reactions with other silanols or surface hydroxyls to create a durable, cross-linked polysiloxane network (Si-O-Si) covalently bonded to the substrate. This guide provides a comprehensive overview of the primary techniques for depositing CHTS thin films, offering detailed protocols and expert insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for designing and controlling any deposition process.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₃Si
Molecular Weight 217.60 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Density 1.232 g/mL at 25 °C
Boiling Point 206 °C (at atmospheric pressure)[1]
90 °C (at 10 mmHg)
Refractive Index n20/D 1.478
Flash Point 94 °C (201.2 °F) - closed cup

Critical Safety and Handling Protocols

This compound is a hazardous chemical that demands strict safety protocols. Its high reactivity with water is a primary concern.

  • Corrosivity: CHTS is classified as a Class 8 Corrosive material.[1] It causes severe skin burns and serious eye damage upon contact.[1][4]

  • Reactivity with Water: The material reacts with water or moist air, sometimes violently, to release toxic and corrosive hydrogen chloride (HCl) gas.[1][5] This reaction can generate significant heat, increasing the concentration of fumes in the air.[1]

  • Inhalation Hazard: Inhalation of CHTS vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[5][6]

  • Fire Hazard: CHTS is a combustible liquid.[5] Do NOT use water to extinguish fires, as this will exacerbate the situation by producing corrosive gases.[5] Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[5]

Mandatory Personal Protective Equipment (PPE) and Handling Guidelines:

  • Ventilation: Always handle CHTS inside a certified chemical fume hood with sufficient exhaust ventilation.[6]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a full-face shield.

  • Lab Coat: A flame-resistant lab coat is required.

  • Spill Management: In case of a spill, evacuate the area. Absorb the liquid with an inert material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[5] Do not use combustible materials for absorption.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.

Deposition Technique 1: Solution-Based Deposition (Self-Assembled Monolayers)

Solution-based methods are valued for their simplicity, low cost, and applicability to various substrate geometries.[2][7] The primary mechanism involves the controlled hydrolysis and condensation of CHTS from an anhydrous solvent onto a hydroxylated substrate surface to form a self-assembled monolayer (SAM).

Causality and Mechanism

The formation of a high-quality SAM is critically dependent on the presence of a thin layer of adsorbed water on the substrate surface while strictly excluding water from the bulk solution.[2]

  • Hydrolysis: The trichlorosilyl group of CHTS reacts with surface-adsorbed water molecules to form an intermediate cyclohexylsilanetriol (C₆H₁₁Si(OH)₃).[2]

  • Condensation: These silanol groups then condense in two ways:

    • Surface Binding: They react with hydroxyl groups on the substrate (e.g., Si-OH on silicon wafers or glass) to form stable, covalent Si-O-Substrate bonds.[7]

    • Cross-linking: They react with adjacent silanols to form a cross-linked siloxane (Si-O-Si) network, which adds stability and density to the film.[7]

Controlling the water content is paramount. Excess water in the solvent leads to premature bulk polymerization, resulting in the deposition of aggregates and a non-uniform, multi-layered film.[2]

CHTS C₆H₁₁SiCl₃ (in solution) Silanetriol C₆H₁₁Si(OH)₃ CHTS->Silanetriol Hydrolysis Substrate Substrate-OH SAM Covalently Bonded SAM (Si-O-Si Network) Water H₂O (adsorbed) Silanetriol->SAM Condensation

Fig 1. Mechanism of CHTS Self-Assembled Monolayer (SAM) formation.
Protocol for SAM Deposition via Dip-Coating

This protocol is designed for creating a CHTS monolayer on silicon wafers or glass slides.

1. Substrate Preparation (Hydroxylation):

  • Clean substrates by sonicating for 15 minutes each in acetone, then isopropanol.

  • Dry the substrates under a stream of dry nitrogen.

  • Generate surface hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersing in a Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive) .

  • Rinse thoroughly with deionized water and dry with nitrogen. Use immediately.

2. Silanization Solution Preparation:

  • Work in a low-humidity environment or a glovebox. Use anhydrous solvents (e.g., toluene, hexane).

  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of CHTS to 99 mL of anhydrous toluene. The solution should be prepared fresh.

3. Deposition:

  • Immediately immerse the cleaned, hydroxylated substrates into the CHTS solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.

4. Post-Deposition Cleaning:

  • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

  • Perform a final rinse with isopropanol.

  • Dry the coated substrates with a stream of dry nitrogen.

5. Curing (Optional but Recommended):

  • To enhance the cross-linking and stability of the monolayer, bake the coated substrates in an oven at 110-120 °C for 30-60 minutes.

Key Parameters for Solution-Based Deposition
ParameterTypical Range/ValueRationale
Solvent Anhydrous Toluene, HexaneMust be non-reactive with silanes and have low water content to prevent bulk polymerization.[2]
CHTS Concentration 0.5 - 2% (v/v)Balances reaction rate with prevention of multilayer formation. Higher concentrations can lead to aggregates.
Deposition Time 30 - 120 minutesSufficient time for monolayer formation. Longer times may not improve quality and risk contamination.
Temperature Room TemperatureProvides adequate thermal energy for the reaction without significantly accelerating undesirable side reactions.
Curing Temperature 110 - 120 °CDrives off residual solvent and water, and promotes further condensation and cross-linking of the siloxane network.

Deposition Technique 2: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[8][9] For CHTS, this is typically a thermal CVD process performed under vacuum.

Causality and Mechanism

In CVD, the reaction is driven by thermal energy supplied by the heated substrate.[10]

  • Vapor Transport: CHTS is heated to increase its vapor pressure and transported into a vacuum chamber using an inert carrier gas (e.g., Argon, Nitrogen).[11]

  • Surface Reaction: The CHTS molecules adsorb onto the heated substrate. The thermal energy at the surface provides the activation energy for the reaction between the trichlorosilyl group and the surface hydroxyls, releasing HCl as a gaseous byproduct.[9]

  • Film Growth: Continuous exposure leads to the formation of a dense, cross-linked polysiloxane film. The film thickness is controlled by the deposition time, precursor flow rate, and substrate temperature.

This method avoids solvents and can produce highly uniform films over large areas, making it suitable for applications in microelectronics.[11]

Precursor CHTS Vapor (C₆H₁₁SiCl₃) + Carrier Gas (Ar) Chamber CVD Reaction Chamber (Low Pressure) Precursor->Chamber Substrate Heated Substrate (e.g., 100-200°C) Chamber->Substrate Adsorption & Surface Reaction Exhaust Exhaust (HCl, unreacted CHTS, Ar) Chamber->Exhaust Desorption of Byproducts Film Deposited CHTS Film (Polysiloxane Network) Substrate->Film Film Growth

Fig 2. Schematic of a thermal Chemical Vapor Deposition (CVD) process for CHTS.
Protocol for Thermal CVD

1. System Preparation:

  • Ensure the CVD reactor and all gas lines are clean and leak-tight.

  • Load the cleaned, hydroxylated substrates onto the substrate holder (susceptor).

  • Heat the CHTS precursor in a bubbler to a controlled temperature (e.g., 50-80 °C) to generate sufficient vapor pressure. Maintain precursor lines heated to prevent condensation.

2. Deposition Cycle:

  • Evacuate the reaction chamber to a base pressure of <10⁻³ Torr.

  • Heat the substrate to the desired deposition temperature (e.g., 100-200 °C).

  • Introduce the inert carrier gas (e.g., Argon) at a controlled flow rate (e.g., 10-50 sccm) through the CHTS bubbler to transport the precursor vapor into the chamber.

  • Maintain a stable process pressure (e.g., 0.1-1 Torr) during deposition.

  • Continue the deposition for the time required to achieve the target film thickness (e.g., 10-60 minutes).

3. System Shutdown:

  • Stop the precursor flow by closing the valve to the bubbler.

  • Maintain the carrier gas flow to purge the chamber of any residual precursor and byproducts.

  • Turn off the substrate heater and allow the substrates to cool to below 50 °C under vacuum or in an inert atmosphere.

  • Vent the chamber with inert gas and remove the coated substrates.

Key Parameters for Thermal CVD
ParameterTypical Range/ValueRationale
Substrate Temperature 100 - 200 °CProvides activation energy for the surface reaction. Too low leads to poor film quality; too high can cause gas-phase decomposition.
Precursor Temperature 50 - 80 °CControls the vapor pressure of CHTS, and thus its concentration in the gas stream.
Carrier Gas Flow Rate 10 - 50 sccmRegulates the delivery rate of the precursor to the substrate surface.
Chamber Pressure 0.1 - 1 TorrAffects the mean free path of molecules and the boundary layer thickness, influencing film uniformity.
Deposition Time 10 - 60 minutesDirectly controls the final film thickness in a calibrated process.

Deposition Technique 3: Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a specialized subset of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision.[12] The process is based on sequential, self-limiting surface reactions.[13][14]

Causality and Mechanism

An ALD cycle for depositing a CHTS-based film would typically involve two half-reactions:

  • CHTS Pulse (Half-reaction A): CHTS vapor is pulsed into the chamber and reacts with all available surface hydroxyl groups in a self-limiting manner. Once all sites are occupied, the reaction stops.

  • Purge 1: Excess CHTS and HCl byproduct are purged from the chamber with an inert gas.

  • Water Pulse (Half-reaction B): A pulse of a co-reactant, typically water vapor, is introduced. It reacts with the surface-bound cyclohexylsilyl species, hydrolyzing remaining Si-Cl bonds and regenerating a hydroxylated surface for the next cycle.

  • Purge 2: Excess water and byproducts are purged, completing one ALD cycle.

Repeating this A-B-purge sequence allows for layer-by-layer film growth.[13] The self-limiting nature ensures exceptional conformality on complex 3D structures.[14]

Protocol for Thermal ALD

1. System and Substrate Preparation:

  • Use a standard ALD reactor. Load cleaned, hydroxylated substrates.

  • Heat the CHTS precursor to a temperature that provides a stable vapor pressure (e.g., 40-70 °C).

  • Heat the water co-reactant to room temperature.

2. ALD Cycle:

  • Set the substrate (reactor) temperature to the desired ALD temperature window (e.g., 100-180 °C).

  • Execute the following pulse sequence:

    • CHTS Pulse: 0.5 - 2.0 seconds

    • Inert Gas Purge: 5 - 20 seconds

    • H₂O Pulse: 0.1 - 1.0 seconds

    • Inert Gas Purge: 5 - 20 seconds

  • Repeat this cycle until the desired film thickness is achieved (e.g., 100-500 cycles). The growth-per-cycle (GPC) must be pre-calibrated.

3. Process Completion:

  • After the final cycle, cool the reactor under an inert gas flow.

  • Remove the coated substrates.

Key Parameters for ALD
ParameterTypical Range/ValueRationale
Substrate Temperature 100 - 180 °CDefines the "ALD window" where reactions are self-limiting and thermal decomposition is avoided.
Pulse Times CHTS: 0.5-2.0 s; H₂O: 0.1-1.0 sMust be long enough to fully saturate the substrate surface with the precursor.
Purge Times 5 - 20 sMust be sufficient to completely remove the previous precursor and any byproducts to prevent CVD-like reactions.
Number of Cycles 100 - 500+Directly and precisely controls the final film thickness.

Overall Experimental Workflow and Characterization

A successful deposition requires a systematic workflow from preparation to analysis.

Start Start: Define Film Requirements Prep 1. Substrate Selection & Cleaning (e.g., Si Wafer, Glass) Start->Prep Hydrox 2. Surface Activation (Hydroxylation) (e.g., O₂ Plasma, Piranha) Prep->Hydrox Deposition 3. CHTS Deposition Hydrox->Deposition Sol Solution-Based (SAM) Deposition->Sol Simple, Low Cost CVD Chemical Vapor Deposition Deposition->CVD Uniform, Thick Films ALD Atomic Layer Deposition Deposition->ALD Ultrathin, Conformal Post 4. Post-Deposition Treatment (e.g., Rinsing, Curing) Sol->Post CVD->Post ALD->Post Char 5. Film Characterization Post->Char Ellips Ellipsometry (Thickness, RI) Char->Ellips AFM AFM (Morphology, Roughness) Char->AFM CA Contact Angle (Hydrophobicity) Char->CA XPS XPS (Chemical Composition) Char->XPS End End: Analyze Data Char->End

Fig 3. General workflow for the deposition and characterization of CHTS thin films.
Thin Film Characterization Techniques
  • Spectroscopic Ellipsometry: A non-destructive optical technique used to measure film thickness and refractive index with high precision. This is essential for calibrating GPC in ALD and deposition rates in CVD.[15]

  • Atomic Force Microscopy (AFM): Provides nanoscale information on surface topography, roughness, and the presence of defects or aggregates.[15]

  • Contact Angle Goniometry: Measures the static water contact angle on the film surface. A high contact angle (>90°) indicates the successful formation of a hydrophobic surface, characteristic of CHTS films.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental composition and chemical state information, confirming the presence of Si, O, C and the absence of Cl in the final film.[15]

By carefully selecting the deposition technique and controlling the key parameters outlined in these protocols, researchers can reliably produce high-quality this compound thin films tailored to the specific demands of their advanced applications.

References

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  • Common Name: CYCLOHEXENYL TRICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING - NJ.gov. Available from: [Link]

  • US20040137243A1 - Chemical vapor deposition of organosilicate thin films - Google Patents.
  • TRICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L - NJ.gov. Available from: [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Available from: [Link]

  • The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - NIH. (2021-07-20). Available from: [Link]

  • Organosilane Technology in Coating Applications: Review and Perspectives. Available from: [Link]

  • Thin Film Deposition: Solution Based Approach - ResearchGate. Available from: [Link]

  • Hydrolysis and Condensation Process - Silicone Surfactant. (2023-03-31). Available from: [Link]

  • An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers. Available from: [Link]

  • ISPC-6 Montreal, July 1983 - Paper number C-7-1 - DEPOSITION TECHNIQUES FOR AMORPHOUS SILICON FILMS. Available from: [Link]

  • Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces | Request PDF - ResearchGate. Available from: [Link]

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Cyclohexyltrichlorosilane as a Precursor for Advanced Silicon-Based Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of cyclohexyltrichlorosilane (C₆H₁₁Cl₃Si) as a versatile precursor for the synthesis of advanced silicon-based polymers. We will delve into the fundamental chemistry, detailed synthesis protocols, characterization techniques, and potential applications of these materials, with a particular focus on their relevance in the biomedical and pharmaceutical fields.

Introduction to this compound and its Polymeric Derivatives

This compound is an organosilane monomer characterized by a cyclohexyl group and three chlorine atoms attached to a central silicon atom. Its high reactivity, particularly the susceptibility of the silicon-chlorine bonds to hydrolysis, makes it an excellent starting material for the synthesis of a variety of silicon-based polymers, most notably poly(cyclohexylsilsesquioxane)s (PCSQ).

The resulting polymers often exhibit a unique combination of properties derived from both the inorganic siloxane backbone (Si-O-Si) and the organic cyclohexyl substituents. These properties include:

  • High Thermal Stability: The robust siloxane backbone imparts excellent resistance to high temperatures.

  • Chemical Inertness: Silicones are generally resistant to many chemicals and are biocompatible.[1]

  • Hydrophobicity: The bulky, nonpolar cyclohexyl groups contribute to a water-repellent nature.

  • Tunable Solubility: The polymer's solubility can be controlled by the reaction conditions, influencing its processability.

  • Unique Morphology: The trifunctional nature of the precursor can lead to the formation of complex three-dimensional structures, including ladder-like and cage-like silsesquioxanes.[2][3]

These characteristics make cyclohexyl-based polysiloxanes and silsesquioxanes attractive candidates for a range of applications, from high-performance coatings to advanced materials in drug delivery systems.[1]

Fundamental Chemistry: From Monomer to Polymer

The primary route for polymerizing this compound is through a hydrolysis and condensation reaction. This process can be broadly understood in two key stages:

  • Hydrolysis: The highly reactive Si-Cl bonds are readily cleaved by water to form silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups are unstable and readily undergo intermolecular condensation, eliminating water to form stable siloxane (Si-O-Si) bonds. This step-growth polymerization process leads to the formation of oligomers and, ultimately, high molecular weight polymers.

The final structure and properties of the resulting polymer are highly dependent on the reaction conditions, such as the concentration of reactants, solvent, temperature, and pH.[2]

Diagram: Hydrolysis and Condensation of this compound

G cluster_0 Hydrolysis cluster_1 Condensation Monomer This compound (C₆H₁₁SiCl₃) Silanetriol Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) Monomer->Silanetriol + Water 3 H₂O HCl 3 HCl Silanetriol2 n C₆H₁₁Si(OH)₃ Silanetriol->Silanetriol2 Polymerization Polymer Poly(cyclohexylsilsesquioxane) [(C₆H₁₁SiO₁.₅)n] Silanetriol2->Polymer - Water2 1.5n H₂O

Caption: General scheme of the hydrolysis and condensation of this compound to form poly(cyclohexylsilsesquioxane).

Safety Precautions for Handling this compound

This compound is a corrosive and water-reactive substance that requires careful handling in a controlled laboratory environment.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear indirect-vent, impact and splash-resistant goggles and a face shield when working with the liquid.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[5]

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from water, steam, and moisture.[4]

  • Keep containers tightly closed.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Spills: Evacuate the area. Absorb the spill with a dry, inert material such as vermiculite or sand and place it in a sealed container for disposal. DO NOT USE WATER to clean up spills.[5]

Detailed Experimental Protocol: Synthesis of Poly(cyclohexylsilsesquioxane)

This protocol describes a representative method for the synthesis of poly(cyclohexylsilsesquioxane) via the hydrolysis and condensation of this compound. This method is based on established procedures for the synthesis of silsesquioxanes from alkyltrichlorosilanes and may require optimization depending on the desired molecular weight and polymer architecture.

Materials:

  • This compound (C₆H₁₁SiCl₃)

  • Toluene, anhydrous

  • Acetone, ACS grade

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask with a dropping funnel, a condenser with an inert gas inlet, and a magnetic stir bar. Place the flask in an ice bath on a magnetic stir plate. Purge the entire system with inert gas.

  • Hydrolysis: In the dropping funnel, prepare a solution of this compound (e.g., 0.1 mol) in anhydrous toluene (e.g., 100 mL). To the round-bottom flask, add a mixture of deionized water (e.g., 0.3 mol, a 3-fold molar excess to the Si-Cl bonds) and acetone (e.g., 100 mL).

  • Addition of Monomer: While vigorously stirring the water/acetone mixture, add the this compound solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C using the ice bath. A white precipitate may form during the addition.

  • Condensation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24-48 hours to ensure complete condensation.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining HCl), and again with deionized water until the aqueous layer is neutral.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Polymer: Remove the solvent (toluene) from the filtrate using a rotary evaporator to yield the poly(cyclohexylsilsesquioxane) product. The product is typically a white, solid powder.

Diagram: Experimental Workflow for PCSQ Synthesis

G cluster_0 Reaction cluster_1 Purification Setup 1. Assemble and purge three-neck flask Hydrolysis 2. Prepare this compound in toluene and water/acetone mixture Setup->Hydrolysis Addition 3. Add silane solution dropwise to water/acetone at <10°C Hydrolysis->Addition Condensation 4. Stir at room temperature for 24-48 hours Addition->Condensation Workup 5. Transfer to separatory funnel and wash with water and NaHCO₃ Condensation->Workup Proceed to Purification Drying 6. Dry organic layer with MgSO₄ and filter Workup->Drying Isolation 7. Remove solvent via rotary evaporation Drying->Isolation Product Poly(cyclohexylsilsesquioxane) (White Powder) Isolation->Product Yields

Caption: Step-by-step workflow for the synthesis of poly(cyclohexylsilsesquioxane).

Characterization of Cyclohexyl-Based Silicon Polymers

Thorough characterization is essential to understand the structure, molecular weight, and thermal properties of the synthesized poly(cyclohexylsilsesquioxane).

Table: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure. ¹H NMR confirms the presence of cyclohexyl protons, while ²⁹Si NMR can distinguish between different silicon environments (e.g., T-silsesquioxane structures).[6]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups, such as the broad Si-O-Si stretching vibration (around 1000-1100 cm⁻¹) and C-H stretching and bending vibrations of the cyclohexyl groups.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and provides information about the thermal stability and phase behavior of the polymer.
Thermogravimetric Analysis (TGA) Determines the thermal decomposition temperature of the polymer, indicating its stability at elevated temperatures.

Applications in Drug Development

The unique properties of cyclohexyl-based silicon polymers make them promising materials for various applications in drug development, particularly in the field of controlled drug delivery.[1]

6.1. Excipients in Drug Formulations:

The hydrophobicity and chemical inertness of poly(cyclohexylsilsesquioxane) make it a potential candidate as an excipient in solid dosage forms. It could function as a binder, a filler, or a matrix-forming agent for sustained-release tablets.

6.2. Nanoparticles for Drug Delivery:

The hydrolysis and condensation of this compound can be controlled to produce well-defined nanoparticles. These nanoparticles can be loaded with therapeutic agents and their surface can be functionalized for targeted delivery. The cyclohexyl groups on the surface would impart a hydrophobic character, which could be advantageous for the encapsulation of poorly water-soluble drugs.

6.3. Functionalized Mesoporous Silica Nanoparticles (MSNs):

While not directly polymers of this compound, MSNs are a closely related class of materials. Cyclohexyl-functionalized MSNs can be synthesized to create drug delivery systems with tailored surface properties. The cyclohexyl groups can act as "gatekeepers" at the pore openings of the MSNs, controlling the release of the encapsulated drug in response to specific stimuli.[4][5]

Diagram: Potential Role of Cyclohexyl-Functionalized Silicones in Drug Delivery

G cluster_0 Cyclohexyl-Based Silicon Polymer cluster_1 Drug Delivery System cluster_2 Release Mechanism Polymer Poly(cyclohexylsilsesquioxane) Nanoparticle Drug Hydrophobic Drug Polymer->Drug Encapsulates Polymer->Drug Targeting Targeting Ligand (Optional) Polymer->Targeting Can be functionalized with Release Sustained Release Drug->Release Drug->Release Environment Biological Environment Release->Environment Into

Caption: Conceptual diagram of a cyclohexyl-based silicon polymer nanoparticle for drug delivery.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of advanced silicon-based polymers with a unique set of properties. The ability to control the hydrolysis and condensation process allows for the creation of materials with tailored structures and functionalities. While further research is needed to fully explore the potential of cyclohexyl-based polysiloxanes and silsesquioxanes in drug development, their inherent hydrophobicity, thermal stability, and biocompatibility make them highly promising candidates for innovative drug delivery systems and other biomedical applications.

References

  • Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Tre
  • Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells. (2022). Dove Medical Press.
  • SILSESQUIOXANES: SYNTHESIS, REACTIVITY AND APPLICATIONS IN M
  • Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (n.d.). PMC - PubMed Central.
  • Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. (n.d.). MDPI.
  • Investigating the Microstructure of Poly(Cyclosilane)
  • Lanthanide and Ladder-Structured Polysilsesquioxane Composites for Transparent Color Conversion Layers. (2023). MDPI.
  • Most Important Biomedical and Pharmaceutical Applic
  • New polysilsesquioxane materials of ladder-like structure. (2025).
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Medical grade silicones for drug eluting devices. (n.d.). Elkem.com.
  • ANALYSIS OF POLYMERS BY GPC/SEC. (n.d.). Agilent.
  • Synthesis of Mixed Ladder-Like Polysilsesquioxanes by Copolymerization of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane and Dodecyltrimethoxysilane. (2024). Semantic Scholar.
  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliC
  • Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radi
  • TRICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L. (n.d.). NJ.gov.
  • Common Name: CYCLOHEXENYL TRICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING. (n.d.). NJ.gov.
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC

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Troubleshooting & Optimization

Preventing unwanted polymerization of Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cyclohexyltrichlorosilane. This resource is designed to provide you with in-depth technical guidance to prevent, identify, and manage unwanted polymerization of this compound in your research and development activities. As a highly reactive organosilane, the stability of this compound is paramount for successful and safe experimentation. This guide offers a combination of preventative best practices, detailed troubleshooting protocols, and answers to frequently asked questions.

Understanding the Challenge: The Chemistry of Unwanted Polymerization

This compound (C₆H₁₁SiCl₃) is a valuable intermediate in the synthesis of silicones and other organosilicon compounds.[1] However, its utility is matched by its reactivity, particularly its sensitivity to moisture. The primary cause of unwanted polymerization is hydrolysis.[1] When this compound comes into contact with water, even atmospheric moisture, the silicon-chlorine bonds are readily cleaved, forming silanols (R-Si-OH) and releasing corrosive hydrogen chloride (HCl) gas.[1] These silanol intermediates are highly unstable and rapidly undergo condensation reactions with each other, eliminating water and forming strong, stable siloxane bonds (Si-O-Si). This process, if uncontrolled, continues to propagate, leading to the formation of oligomers and eventually high-molecular-weight polymers. The result can range from a slight increase in viscosity to the complete solidification of the material, rendering it unusable and creating significant safety hazards.

The generated HCl can further catalyze the condensation process, accelerating the polymerization. It is a vicious cycle that, once initiated, can be difficult to stop. Therefore, the cornerstone of preventing unwanted polymerization is the strict exclusion of moisture from all handling and storage procedures.

Troubleshooting Guide: Addressing Polymerization Issues

This guide provides a systematic approach to identifying and responding to signs of unwanted polymerization. Early detection and prompt action are critical to mitigating the issue and ensuring laboratory safety.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow for this compound Polymerization start Observation of Potential Polymerization (Increased Viscosity, Haze, Gel Formation, or Solidification) isolate IMMEDIATE ACTION: Isolate the Container in a Fume Hood start->isolate assess Assess Severity isolate->assess minor Minor Issue: Slight increase in viscosity or haziness assess->minor Minor major Major Issue: Significant viscosity increase, gel formation, or solidification assess->major Major emergency EMERGENCY: Runaway reaction (heat, gas evolution), container bulging assess->emergency Emergency check_storage Verify Storage Conditions: - Inert atmosphere (Nitrogen/Argon)? - Container integrity? - Recent exposure to air? minor->check_storage no_use DO NOT ATTEMPT TO USE OR OPEN THE CONTAINER major->no_use evacuate Evacuate the Immediate Area emergency->evacuate consider_use Consider Immediate Use (if feasible and safe) check_storage->consider_use monitor Monitor Closely for Further Changes consider_use->monitor dispose_minor If worsens or not usable, proceed to Safe Disposal of Small Quantities monitor->dispose_minor consult_ehs Consult with Environmental Health & Safety (EHS) no_use->consult_ehs plan_disposal Plan for Safe Disposal of Hazardous Waste consult_ehs->plan_disposal alert Alert Colleagues and Emergency Services (Follow Site-Specific Emergency Procedures) evacuate->alert fire_response If fire occurs, use CO2 or dry chemical extinguishers. DO NOT USE WATER. [1] alert->fire_response

Sources

Technical Support Center: Handling Moisture-Sensitive Cyclohexyltrichlorosilane Experiments

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the technical support center for handling moisture-sensitive cyclohexyltrichlorosilane experiments is provided below.

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This compound (C₆H₁₁Cl₃Si) is a highly reactive organosilicon compound, prized in organic synthesis as a bulky silylating agent for protecting functional groups like alcohols and amines.[1] Its utility, however, is intrinsically linked to its greatest challenge: extreme sensitivity to moisture. Improper handling not only compromises experimental outcomes but also poses significant safety risks.

This guide provides field-proven insights and troubleshooting protocols to ensure the safe and successful use of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Foundational Knowledge & Safety FAQs

This section addresses the most critical preliminary questions regarding the nature and hazards of this compound.

Q: What is this compound, and why is it so reactive with water?

A: this compound is a colorless to pale yellow liquid with a pungent odor.[2] Its reactivity stems from the three chlorine atoms bonded to the silicon atom. The silicon-chlorine (Si-Cl) bonds are highly polarized and susceptible to nucleophilic attack by water.

When this compound encounters moisture, even atmospheric humidity, it undergoes rapid and violent hydrolysis.[2][3][4] This reaction produces corrosive hydrogen chloride (HCl) gas and ultimately forms cyclohexylsilanetriol, which can self-condense into polymeric siloxanes (a white, insoluble solid).[5] This process is not only detrimental to your reaction but also generates hazardous byproducts.[2][3][4]

Hydrolysis Reaction Pathway

G C6H11SiCl3 This compound Products Products C6H11SiCl3->Products Hydrolysis H2O 3 H₂O (Moisture) H2O->Products Silanetriol C₆H₁₁Si(OH)₃ (Cyclohexylsilanetriol) Products->Silanetriol HCl 3 HCl (Hydrogen Chloride Gas) Products->HCl Polymer -(C₆H₁₁SiO₁.₅)n- (Polysiloxane) Silanetriol->Polymer Condensation

Caption: Hydrolysis of this compound.

Q: What are the primary hazards associated with this compound?

A: The primary hazards are:

  • Corrosivity: It is highly corrosive to metals and tissue.[2] Direct contact causes severe skin and eye burns.[2][6][7]

  • Toxic Fumes: Reaction with water or moist air releases toxic and corrosive hydrogen chloride gas.[2][3][4] Inhalation can cause severe irritation to the mucous membranes and respiratory tract.[2][3]

  • Reactivity: It reacts violently with water, steam, alcohols, and bases.[3] This reaction can be exothermic, generating heat that increases the concentration of fumes in the air.[2]

  • Combustibility: It is a combustible liquid, and its vapors can form explosive mixtures with air.[2][4]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A stringent PPE protocol is non-negotiable.

  • Eye Protection: Chemical splash goggles and a full-face shield are essential.[8]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat and chemical apron are required. For larger quantities, a full chemical-resistant suit may be necessary.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[7] If there is any risk of exposure outside the hood, a NIOSH-approved respirator with acid gas cartridges is required.[2]

Q: How should this compound be stored?

A: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and alcohols.[7] The storage area should be designated for corrosive and water-reactive materials. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain purity.

Section 2: Experimental Setup - Best Practices

A successful experiment begins with meticulous preparation. For moisture-sensitive reagents, this means creating an environment entirely free of water.

Q: How do I properly prepare my glassware for a moisture-sensitive reaction?

A: Adsorbed moisture on glassware is a common source of reaction failure. Standard washing and air-drying are insufficient.

Protocol 1: Rigorous Glassware Preparation
  • Cleaning: Thoroughly wash all glassware with soap and water, followed by rinses with deionized water and then a water-miscible organic solvent (like acetone) to aid drying.

  • Oven Drying: Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[9]

  • Assembly & Cooling: While still hot, assemble the glassware (e.g., flask, condenser). Immediately flush the system with a steady stream of dry inert gas (nitrogen or argon) while it cools to room temperature.[9] This prevents moist lab air from being drawn back into the flask as it cools. Use joint clips to secure connections.[9]

  • Storage: If not used immediately, store the cooled, sealed glassware in a desiccator over a strong desiccant like phosphorus pentoxide or in a glove box.

Q: What is an inert atmosphere, and how do I set one up?

A: An inert atmosphere is a reaction environment devoid of reactive gases, primarily oxygen and water vapor. For this compound, the main goal is to exclude moisture. Dry nitrogen or argon are the most common choices.[10]

Workflow for Inert Atmosphere Setup

G start Start: Assemble Dry Glassware gas_source Connect to Inert Gas Source (N₂ or Ar) via Manifold start->gas_source outlet Connect Outlet to Bubbler gas_source->outlet purge Purge System with Gas (Gentle Flow) outlet->purge reagents Add Anhydrous Solvents & Reagents via Syringe purge->reagents seal Seal System Under Positive Pressure (e.g., Gas Balloon) reagents->seal end Ready for Reaction seal->end

Caption: Inert atmosphere reaction setup workflow.

Protocol 2: Establishing an Inert Atmosphere
  • Assemble: Set up your oven-dried glassware as described in Protocol 1.

  • Connect Gas: Connect the reaction vessel to a source of dry inert gas through a manifold. The gas outlet from your apparatus should be connected to an oil bubbler to prevent over-pressurization and provide a visual indicator of gas flow.

  • Purge: Gently flush the system with the inert gas for 5-10 minutes to displace all the air. For more rigorous applications, perform three cycles of evacuating the flask with a vacuum pump (carefully, to avoid disturbing solids) and refilling with inert gas (a "vac-refill" cycle) using a Schlenk line.

  • Maintain Pressure: Maintain a slight positive pressure of the inert gas throughout the experiment. This is often achieved by attaching a balloon filled with the inert gas to the top of the condenser or a sidearm.

Q: How can I ensure my solvents and other reagents are anhydrous?

A: Commercially available anhydrous solvents in sealed bottles (e.g., Sure/Seal™ packaging) are often the most reliable option.[9] If you must dry your own solvents, use appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) followed by distillation under an inert atmosphere. Always handle and transfer anhydrous solvents using dry, inert-gas-flushed syringes or cannulas.

Section 3: Troubleshooting Guide

Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q: My reaction failed or gave a low yield. What are the likely causes?

A: A failed silylation is almost always due to the presence of water or other protic impurities.

Troubleshooting Workflow for Failed Silylation

G start Low/No Product Yield check_reagent Was the this compound reagent fresh/properly stored? start->check_reagent Start Here check_glassware Was glassware rigorously oven-dried and cooled under inert gas? check_reagent->check_glassware No solution_reagent Solution: Use a fresh bottle of reagent. check_reagent->solution_reagent Yes check_solvents Were solvents certified anhydrous and handled with proper technique? check_glassware->check_solvents No solution_glassware Solution: Repeat experiment with properly prepared glassware. check_glassware->solution_glassware Yes check_atmosphere Was the inert atmosphere maintained throughout the reaction? check_solvents->check_atmosphere No solution_solvents Solution: Use a new bottle of anhydrous solvent or re-distill. check_solvents->solution_solvents Yes check_substrate Is the substrate pure and dry? check_atmosphere->check_substrate No solution_atmosphere Solution: Check for leaks in the setup; ensure positive pressure. check_atmosphere->solution_atmosphere Yes solution_substrate Solution: Purify/dry the substrate (e.g., azeotropic distillation). check_substrate->solution_substrate No

Caption: Troubleshooting workflow for silylation reactions.

Q: I see a white precipitate in my reaction flask. What is it?

A: A white, insoluble precipitate is a tell-tale sign of moisture contamination. It is likely a polymeric polysiloxane, formed from the hydrolysis and subsequent condensation of the this compound.[5] The reaction should be stopped, and the source of the moisture contamination identified before restarting.

Q: The reaction is producing fumes. Is this normal?

A: Yes, to some extent. Silylation reactions with chlorosilanes produce HCl as a stoichiometric byproduct.[1] If you are working in a properly ventilated fume hood, this is expected. However, excessive fuming, especially when adding the reagent, can indicate a reaction with trace moisture, producing additional HCl gas.[3][4] This is why many silylation protocols include a non-nucleophilic base (a "proton sponge" or tertiary amine like triethylamine) to scavenge the generated HCl.[1]

Q: How do I safely quench a reaction containing unreacted this compound?

A: Never quench with water directly. This will cause a violent reaction and release a large amount of HCl gas.

Protocol 3: Safe Reaction Quenching
  • Cool: Cool the reaction mixture in an ice bath to slow the rate of reaction.

  • Dilute: Dilute the reaction mixture with an inert, anhydrous solvent (e.g., diethyl ether or hexane) if it is concentrated.

  • Slow Addition: While stirring vigorously, slowly and carefully add a less reactive protic solvent, such as isopropanol or a saturated aqueous solution of sodium bicarbonate. The addition should be dropwise, and the temperature should be monitored.

  • Workup: Once the reactive silane is fully quenched (fizzing ceases), you can proceed with a standard aqueous workup to remove salts and other water-soluble byproducts.[11]

Section 4: Advanced Topics & FAQs

Q: Can I purify this compound if I suspect it's contaminated?

A: Yes, but it requires extreme caution. The most common method is fractional distillation under an inert atmosphere. However, given the corrosive and reactive nature of the compound, this should only be attempted by experienced chemists with appropriate equipment. The boiling point is 206 °C at atmospheric pressure, but vacuum distillation (e.g., 90 °C at 10 mmHg) is often preferred to reduce thermal stress.[2][8] It is often safer and more cost-effective to purchase a new, high-purity bottle of the reagent.

Q: How do I handle spills of this compound?

A:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure maximum ventilation in the fume hood or lab space.

  • Contain: Cover the spill with a dry, inert absorbent material like dry sand, vermiculite, or a special chlorosilane spill absorbent.[3][7]

  • DO NOT USE WATER or combustible absorbents like paper towels.[3][7]

  • Neutralize: Once absorbed, the material should be collected in a labeled, sealable container for hazardous waste disposal. The spill area can then be cautiously neutralized with a weak base like sodium bicarbonate.

  • PPE: All cleanup operations must be performed while wearing full PPE.

Physical & Safety Data Summary
Property Value
CAS Number 98-12-4[6][8]
Molecular Weight 217.60 g/mol [8]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 206 °C[2]
Density 1.232 g/mL at 25 °C[8]
Flash Point 94 °C (201.2 °F) - closed cup[8]
Primary Hazards Corrosive, Water-Reactive, Combustible, Toxic by Inhalation[2][6]
Hydrolysis Products Hydrogen Chloride (HCl), Polysiloxanes[3][6]

References

  • CYCLOHEXENYLTRICHLOROSI... - CAMEO Chemicals, NOAA.
  • This compound | C6H11Cl3Si | CID 60987 - PubChem.
  • HEXYLTRICHLOROSILANE - CAMEO Chemicals - NOAA.
  • An In-Depth Guide to Silylation Reagents: Applic
  • How to create inert atmosphere ?
  • STORAGE AND HANDLING OF SILANE AND SILANE MIXTURES - Gas Industries Associ
  • Troubleshooting guide for scaling up silyl
  • Trichlorocyclohexylsilane 98 98-12-4 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich - Sigma-Aldrich.
  • TRICHLOROSILANE HAZARD SUMMARY - NJ.gov.
  • Trichlorosilane - Wikipedia - Wikipedia.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh.

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Technical Support Center: Troubleshooting Low Yield in Cyclohexyltrichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexyltrichlorosilane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

General Issues

Q1: My overall yield of this compound is consistently low. What are the most common overarching factors I should investigate first?

A1: Consistently low yields in this compound synthesis, regardless of the specific synthetic route, often stem from a few fundamental issues. Before delving into route-specific troubleshooting, it is crucial to verify the quality of your starting materials and the integrity of your reaction environment.

  • Reagent Purity: The purity of your reactants is paramount. For instance, trichlorosilane is susceptible to hydrolysis and can contain byproducts like silicon tetrachloride from its manufacturing process.[1][2] Ensure your cyclohexene (for hydrosilylation) or cyclohexyl halide (for Grignard synthesis) is free from water and other reactive impurities.

  • Solvent Quality: The solvents used must be rigorously dried and deoxygenated. The presence of water will quench Grignard reagents and can deactivate hydrosilylation catalysts.[3][4]

  • Inert Atmosphere: Both Grignard reagents and many hydrosilylation catalysts are sensitive to air and moisture.[3] Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction is critical. Any leaks in your apparatus can significantly reduce your yield.

  • Reaction Temperature: Precise temperature control is crucial. Grignard reagent formation and reaction can be exothermic, and side reactions may occur at elevated temperatures.[4] Similarly, hydrosilylation reactions have optimal temperature ranges for catalyst activity and stability.[5]

Below is a flowchart to guide your initial troubleshooting process:

G start Low Yield of this compound reagent_purity Verify Purity of Starting Materials (Trichlorosilane, Cyclohexene/Cyclohexyl Halide) start->reagent_purity solvent_quality Ensure Solvent is Anhydrous and Deoxygenated reagent_purity->solvent_quality inert_atmosphere Check for Leaks in the Reaction Setup (Maintain Inert Atmosphere) solvent_quality->inert_atmosphere temp_control Confirm Accurate Temperature Monitoring and Control inert_atmosphere->temp_control route_specific Proceed to Route-Specific Troubleshooting temp_control->route_specific

Caption: Initial troubleshooting workflow for low this compound yield.

Troubleshooting the Grignard Route

The synthesis of this compound via a Grignard reagent typically involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium chloride) with a silicon halide, such as silicon tetrachloride (SiCl₄).[6][7]

Q2: I'm having trouble forming the cyclohexylmagnesium chloride Grignard reagent, leading to a low final yield. What are the likely causes and solutions?

A2: Difficulty in forming the Grignard reagent is a very common issue. The success of this step is highly dependent on the quality of the magnesium and the reaction conditions.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the cyclohexyl halide from initiating. It is essential to activate the magnesium surface.[4]

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle under an inert atmosphere can expose a fresh surface.

    • Chemical Activation: A small crystal of iodine can be added to the magnesium suspension. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[3] Alternatively, 1,2-dibromoethane can be used as an activating agent.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents as it provides better stabilization of the reagent.[3][8][9]

  • Initiation: Sometimes, the reaction needs a little help to get started. Gentle heating of a small portion of the solvent with the magnesium and a small amount of the halide can initiate the reaction, which is often indicated by a color change or the evolution of heat.

  • Purity of Cyclohexyl Halide: The presence of any moisture in the cyclohexyl halide will consume the Grignard reagent as it forms. Ensure the halide is thoroughly dried before use.

Q3: My Grignard reaction with silicon tetrachloride is producing a mixture of products and a low yield of this compound. How can I improve the selectivity?

A3: The reaction of a Grignard reagent with silicon tetrachloride can lead to a mixture of mono-, di-, tri-, and tetra-substituted products (cyclohexylSiCl₃, (cyclohexyl)₂SiCl₂, etc.). Controlling the stoichiometry and reaction conditions is key to favoring the desired monosubstituted product.

  • Reverse Addition: To favor the formation of this compound, it is crucial to use a "reverse addition" protocol. This means adding the Grignard reagent slowly to a solution of excess silicon tetrachloride.[6] This ensures that the Grignard reagent always encounters a high concentration of SiCl₄, minimizing the chances of over-alkylation.

  • Temperature Control: The reaction should be carried out at a low temperature (e.g., -30°C to 0°C) to control the reactivity and reduce the formation of byproducts.[4]

  • Side Reactions: Be aware of potential side reactions. Grignard reagents are strong bases and can also act as reducing agents.[10]

The following diagram illustrates the principle of reverse addition for improved selectivity:

G cluster_0 Reverse Addition Protocol Grignard Cyclohexylmagnesium Chloride (C₆H₁₁MgCl) SiCl4 Silicon Tetrachloride (SiCl₄) (in excess) Grignard->SiCl4 Slow Addition Product This compound (C₆H₁₁SiCl₃) SiCl4->Product Favored Reaction Byproduct Over-alkylation Products ((C₆H₁₁)₂SiCl₂, etc.) SiCl4->Byproduct Minimized

Caption: Reverse addition strategy to enhance selectivity.

Troubleshooting the Hydrosilylation Route

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as the double bond in cyclohexene, catalyzed by a transition metal complex. The reaction of trichlorosilane with cyclohexene is a common method for producing this compound.[11][12]

Q4: My hydrosilylation of cyclohexene with trichlorosilane is sluggish and gives a low conversion. What could be wrong with my catalyst or reaction conditions?

A4: Low conversion in hydrosilylation reactions often points to issues with the catalyst's activity or the presence of inhibitors.

  • Catalyst Choice and Activity: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly used.[13][14] The active catalytic species is often a colloidal Pt(0) species, and its formation can be influenced by the solvent and other reaction components.[13] Ensure your catalyst is from a reputable source and has been stored correctly.

  • Catalyst Poisons: Many functional groups can act as poisons to the catalyst, inhibiting its activity. Common poisons include sulfur compounds, amines, and phosphines. Ensure your cyclohexene and solvent are free from such impurities.

  • Reaction Temperature: There is an optimal temperature range for these reactions. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to catalyst decomposition and the formation of byproducts.[5] A typical temperature range is 80-120°C.

  • Side Reactions: Dehydrogenative silylation can be a competing side reaction, leading to the formation of silylated alkenes instead of the desired alkylsilane.[5] The choice of catalyst and reaction conditions can influence the selectivity.

Q5: The hydrosilylation reaction is producing isomers and other byproducts. How can I improve the regioselectivity and minimize side products?

A5: The regioselectivity of hydrosilylation (i.e., whether the silicon adds to the more or less substituted carbon of the double bond) and the formation of byproducts are influenced by the catalyst, ligands, and silane used.

  • Isomerization: Some hydrosilylation catalysts can also catalyze the isomerization of the alkene substrate. This is generally less of a concern with a symmetric alkene like cyclohexene.

  • Byproduct Formation: Besides dehydrogenative silylation, disproportionation of trichlorosilane to form silicon tetrachloride and other silanes can occur.[15]

  • Catalyst Selection: While platinum catalysts are common, other transition metals like rhodium and ruthenium can also be used and may offer different selectivity profiles.[15][16] For instance, ruthenium catalysts have been shown to favor the formation of the beta-isomer in the hydrosilylation of acrylonitrile.[15]

The table below summarizes key parameters for optimizing hydrosilylation reactions:

ParameterRecommendationRationale
Catalyst Speier's or Karstedt's catalystHigh activity for hydrosilylation of alkenes.[14]
Catalyst Loading 10-100 ppmSufficient for catalytic activity; higher loading can lead to side reactions.
Temperature 80-120 °CBalances reaction rate and catalyst stability.[5]
Reactant Ratio Slight excess of cyclohexeneEnsures complete consumption of the more valuable trichlorosilane.
Solvent Toluene or no solventAnhydrous, non-coordinating solvent is preferred.
Purification and Final Product Issues

Q6: After my reaction, I'm struggling to purify the this compound, and the final purity is low. What are the best practices for purification?

A6: this compound is a moisture-sensitive, corrosive liquid that requires careful handling during purification.[17] Fractional distillation is the primary method for purification.

  • Handling Precautions: Due to its reactivity with water, all purification steps must be conducted under a dry, inert atmosphere.[17] The compound releases HCl gas upon contact with moist air.[17]

  • Fractional Distillation: A well-designed fractional distillation setup with a high-efficiency column is necessary to separate the product from unreacted starting materials, solvent, and byproducts like silicon tetrachloride or over-alkylated silanes. The boiling point of this compound is approximately 206°C.[17]

  • Removal of Boron Impurities: For applications in the semiconductor industry, boron impurities are a major concern. These can be removed by treating the chlorosilane with hydrated metal oxides or silica gel followed by distillation.[18]

A typical purification workflow is as follows:

  • Filtration: Remove any solid byproducts (e.g., magnesium salts from the Grignard reaction) under an inert atmosphere.

  • Removal of Solvent/Volatiles: A simple distillation can be used to remove the bulk of the solvent and any low-boiling impurities.

  • Fractional Distillation: Carefully distill the crude product using a fractionating column, collecting the fraction that boils at the correct temperature and has the expected refractive index (n_D ≈ 1.458 at 25°C).[17]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Reverse Addition)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine and gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and the purple color dissipates. Allow the flask to cool.

  • Grignard Formation: Add anhydrous THF to the flask. Slowly add a solution of cyclohexyl chloride (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by gentle refluxing. Maintain a gentle reflux until most of the magnesium is consumed.

  • Reaction with SiCl₄: In a separate flame-dried flask, prepare a solution of silicon tetrachloride (2.0 equivalents) in anhydrous THF and cool it to 0°C in an ice bath.

  • Slow Addition: Slowly transfer the prepared Grignard reagent to the cooled silicon tetrachloride solution via a cannula over 1-2 hours, maintaining the temperature at 0°C.

  • Workup and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Remove the magnesium salts by filtration under an inert atmosphere. Purify the resulting liquid by fractional distillation.

References

  • Optimization and intensification of hydrosilylation reactions using a microreactor system. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of hydrosilane and ligand structures in the catalytic asymmetric Si-O coupling. ResearchGate. Available at: [Link]

  • Catalyst Selection for the Hydrosilylation Synthesis. AIChE. Available at: [Link]

  • An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PubMed Central (PMC). Available at: [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.. Available at: [Link]

  • Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system? ResearchGate. Available at: [Link]

  • Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Reddit. Available at: [Link]

  • Troubleshooting my grignard reactions : r/chemistry. Reddit. Available at: [Link]

  • Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. Available at: [Link]

  • Method of producing cyclohexasilane compounds. Google Patents.
  • Hydrosilylation reaction of cyclohexene catalyzed by a cationic... ResearchGate. Available at: [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. Available at: [Link]

  • 8.1: Hydrosilylation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. Available at: [Link]

  • Trichlorosilane. Wikipedia. Available at: [Link]

  • Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. Modern Electronic Materials. Available at: [Link]

  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Available at: [Link]

  • Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Method for purifying trichlorosilane. Google Patents.
  • Purification of chlorosilanes. European Patent Office. Available at: [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed Central (PMC). Available at: [Link]

  • Method for producing trichlorosilane. European Patent Office. Available at: [Link]

  • Cas 931-51-1,Magnesium,chlorocyclohexyl. LookChem. Available at: [Link]

  • This compound (C6H11Cl3Si). PubChemLite. Available at: [Link]

  • Process for preparing trichlorosilane. Google Patents.
  • The reaction between silicon tetrachloride, SiCl₄, and magnesium produces silicon and mag. Gauth. Available at: [Link]

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Technical Support Center: Cyclohexyltrichlorosilane Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with and purifying Cyclohexyltrichlorosilane (C6H11Cl3Si) in a laboratory setting. As a highly reactive and corrosive compound, its purification requires meticulous attention to detail, both for achieving high purity and ensuring operator safety. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter.

Critical Safety Overview: Handle with Extreme Caution

Before any purification attempt, it is imperative to understand the hazards associated with this compound. It is a colorless to pale yellow liquid with a pungent odor that is corrosive to metals and tissues.[1]

  • Water Reactivity: All chlorosilanes react vigorously with water, moist air, or steam to produce heat and toxic, corrosive hydrogen chloride (HCl) gas.[1][2] This reaction can also be violent and may generate flammable hydrogen gas.[1][2] All glassware must be rigorously dried, and the purification must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity: The compound and its hydrolysis product (HCl) cause severe skin burns and serious eye damage.[1][3] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Neoprene or nitrile rubber), chemical splash goggles, a face shield, and a lab coat.[4][5]

  • Inhalation Hazard: Vapors are harmful if inhaled and can cause severe respiratory tract irritation.[1] All manipulations must be performed in a well-ventilated fume hood.

  • Fire Hazard: this compound is a combustible liquid.[1] Do not use water to extinguish fires; use dry chemical, CO2, or sand.[6]

An emergency shower and eyewash station must be immediately accessible.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in technical-grade this compound?

Impurities in this compound (CHTS) typically stem from the synthesis process, which often involves the reaction of cyclohexene or cyclohexane with trichlorosilane or direct hydrochlorination of silicon.[7]

Common impurities can be categorized as:

  • Low-Boiling Impurities: Unreacted starting materials and other chlorosilanes with lower boiling points, such as silicon tetrachloride (SiCl4) and trichlorosilane (HSiCl3).

  • High-Boiling Impurities: Polysilanes (e.g., hexachlorodisilane, Si2Cl6) and other substituted silanes formed during side reactions.

  • Metallic Impurities: Metal chlorides (e.g., AlCl3, FeCl3) originating from the silicon source or reactor materials.[8] These are typically non-volatile but can sometimes be carried over.

  • Hydrolysis Products: Due to exposure to moisture, compounds containing Si-O-Si linkages (siloxanes) can form.

The table below summarizes the boiling points of CHTS and key potential impurities, which is fundamental for planning a purification by distillation.

CompoundFormulaBoiling Point (°C)
Silicon TetrachlorideSiCl457.6
TrichlorosilaneHSiCl331.8[9]
This compound C6H11Cl3Si 206[1]
HexachlorodisilaneSi2Cl6145
Q2: What is the primary method for purifying this compound in the lab?

Fractional distillation is the most effective and widely used method for purifying CHTS on a laboratory scale.[10][11] This technique separates compounds based on differences in their boiling points. Given the significant difference between the boiling point of CHTS (206 °C) and common low-boiling impurities like SiCl4 (57.6 °C), fractional distillation can achieve excellent separation.[1][12] The process involves heating the liquid mixture to create vapor, which then rises through a fractionating column, undergoes multiple condensation-vaporization cycles (theoretical plates), and becomes progressively enriched in the more volatile component.[13]

Q3: How can I determine the purity of my this compound sample?

Several analytical methods can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile organic and organosilicon impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the main compound and detect proton-bearing impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method is ideal for quantifying trace metallic impurities after careful sample preparation (hydrolysis and digestion).[16]

Troubleshooting Guide for Fractional Distillation

This section addresses common problems encountered during the fractional distillation of CHTS.

Problem 1: My purified product is cloudy or fuming in the air.
  • Cause: This is a classic sign of moisture contamination. The cloudiness is due to the formation of HCl gas and silica/siloxane solids upon reaction with water from the air or contaminated glassware.[1]

  • Solution:

    • Glassware Preparation: Ensure all glassware (distillation flask, fractionating column, condenser, receiving flasks) is oven-dried overnight at >120 °C and assembled hot under a flow of dry inert gas (Nitrogen or Argon).[17] Do not rinse with acetone as a final drying step, as this is insufficient for such a water-sensitive reaction.[17]

    • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire distillation setup. Use a gas bubbler to monitor the flow.

    • Transfer: Transfer the crude CHTS to the distillation flask using cannula transfer techniques or a dry syringe under an inert atmosphere.

Problem 2: The distillation temperature is unstable, or the separation is poor.
  • Cause A: Inefficient Fractionating Column: The column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a more efficient column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge).[11][12] For CHTS, a well-insulated Vigreux column of 20-30 cm is typically sufficient to remove common impurities.

  • Cause B: Heat Loss: Poor insulation of the distillation flask and column can lead to temperature fluctuations and prevent a proper vapor temperature gradient from being established.

    • Solution: Wrap the distillation flask and the fractionating column securely with glass wool or aluminum foil to ensure smooth and even heating.

  • Cause C: "Bumping" or Uneven Boiling: The liquid may be superheating and boiling erratically.

    • Solution: Use a magnetic stir bar in the distillation flask for smooth boiling. Boiling chips can be used but may be less effective for vacuum distillations if required.

  • Cause D: Distillation Rate is Too High: Running the distillation too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, destroying the separation efficiency.[18]

    • Solution: Heat the flask slowly and aim for a distillation rate of 1-2 drops per second into the receiving flask.

Problem 3: The liquid in the distillation flask has darkened significantly.
  • Cause: This could indicate thermal decomposition of high-boiling impurities or the CHTS itself, although CHTS is relatively stable at its atmospheric boiling point. It can also be caused by the reaction of CHTS with non-volatile contaminants.

  • Solution:

    • Consider Vacuum Distillation: If you suspect thermal decomposition, performing the distillation under reduced pressure will lower the boiling point and minimize degradation.

    • Pre-treatment: If metallic impurities are suspected to catalyze decomposition, a pre-treatment step may be necessary. For example, adding a small amount of a high-boiling complexing agent before distillation can sometimes bind these impurities.[19]

Problem 4: No product is distilling over, even though the heating mantle is at a high temperature.
  • Cause A: Thermometer Placement: The thermometer bulb might be positioned too high. It must be placed so the top of the bulb is level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]

  • Cause B: Insufficient Heat: The heating mantle may not be providing enough energy to bring the liquid to a boil and push the vapors up the column.

    • Solution: Ensure the heating mantle is in good contact with the flask and increase the temperature gradually. Use a sand bath for more uniform heating if available.

  • Cause C: System Leak: A leak in the system will prevent a stable distillation, especially if under vacuum.

    • Solution: Check all joints and connections. Ensure they are properly sealed with appropriate grease (if necessary) and clamps.

Below is a troubleshooting decision tree to help diagnose distillation issues.

troubleshooting_flowchart start Distillation Problem Occurs q1 What is the main symptom? start->q1 symptom1 Cloudy / Fuming Product q1->symptom1 symptom2 Poor Separation / Unstable Temp. q1->symptom2 symptom3 No Product Distilling q1->symptom3 ans1 Moisture Contamination. Verify inert atmosphere and dryness of all components. symptom1->ans1 q2 Check Distillation Rate symptom2->q2 q4 Check Thermometer Placement symptom3->q4 rate_ok Rate is Slow (1-2 drops/s) q2->rate_ok No rate_fast Rate is Too Fast q2->rate_fast Yes q3 Check Column & Insulation rate_ok->q3 ans2 Reduce heating to slow rate. Allow column to equilibrate. rate_fast->ans2 col_ok Column is efficient & insulated q3->col_ok No col_bad Column is inefficient or not insulated q3->col_bad Yes col_ok->ans1 Re-check for moisture ans3 Improve insulation (glass wool). Use a more efficient column (Vigreux). col_bad->ans3 therm_ok Bulb is correctly positioned q4->therm_ok No therm_bad Bulb is too high/low q4->therm_bad Yes q5 Check for Leaks / Heat therm_ok->q5 ans4 Adjust thermometer so top of bulb is level with condenser arm. therm_bad->ans4 ans5 Check all joints for leaks. Ensure sufficient heating. q5->ans5 distillation_workflow cluster_prep 1. Preparation cluster_distill 2. Distillation Process cluster_post 3. Post-Distillation prep1 Oven-Dry All Glassware prep2 Assemble Hot Under N2/Ar prep1->prep2 prep3 Charge Flask with Crude CHTS prep2->prep3 dist1 Insulate Flask & Column prep3->dist1 dist2 Heat Slowly & Stir dist1->dist2 dist3 Collect Low-Boiling Forerun (e.g., ~58 °C for SiCl4) dist2->dist3 dist4 Switch Receiving Flask dist3->dist4 dist5 Collect Main CHTS Fraction (Stable at ~206 °C) dist4->dist5 dist6 Stop Heating Before Dryness dist5->dist6 post1 Cool System Under N2/Ar dist6->post1 post2 Transfer & Seal Purified Product post1->post2 post3 Store in a Cool, Dry Place post2->post3

Caption: Workflow for Fractional Distillation of CHTS.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexyl Trichlorosilane. NJ.gov. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexenyl Trichlorosilane. NJ.gov. Retrieved from [Link]

  • NTNU. (n.d.). Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexyltrichlorosilane. PubChem. Retrieved from [Link]

  • Gelest. (2015). Safety Data Sheet: CYCLOHEXYLTRIMETHOXYSILANE. Retrieved from [Link]

  • LG Chem. (2011). Method and apparatus for purification of trichlorosilane. Google Patents.
  • Jinan Future chemical Co.,Ltd. (n.d.). Trichlorosilane CAS:10025-78-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trichlorosilane. PubChem. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Retrieved from [Link]

  • MDPI. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

  • Center for Chemical Process Safety. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Sun, Y. (2013). Method for purifying trichlorosilane. Google Patents.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann.
  • Chemistry For Everyone. (2023, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]

  • Dow Corning Corporation. (1988). Synthesis of alkyl cycloalkyl dialkoxysilanes. Google Patents.
  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • MEMC Electronic Materials. (2006). Process and plant for the purification of trichlorosilane and silicon tetrachloride. PubChem. Retrieved from [Link]

  • LMU Chemistry. (2021, September 13). Drying Agents in Action! [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H11Cl3Si). Retrieved from [Link]

  • Tokuyama Corporation. (2015). Method for producing high-purity polycrystalline silicon. Google Patents.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Chemistry For Everyone. (2023, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]

  • SCM. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube. Retrieved from [Link]

  • Analytical Science and Technology. (2012). Analysis of Trace Trichlorosilane in High Purity Silicon Tetrachloride by Near-IR Spectroscopy. Retrieved from [Link]

  • U.S. Department of Energy. (2011). A simplified method for obtaining high-purity perchlorate from groundwater for isotope analyses. OSTI.GOV. Retrieved from [Link]

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Technical Support Center: Cyclohexyltrichlorosilane (CHTS) Surface Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Cyclohexyltrichlorosilane (CHTS) surface coatings. This resource is designed for researchers, scientists, and drug development professionals who are experiencing inconsistent results or wish to optimize their surface modification protocols. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to troubleshoot effectively and achieve reproducible, high-quality hydrophobic surfaces.

The reactivity of trichlorosilanes like CHTS is a double-edged sword. The same chemistry that enables the formation of dense, stable monolayers is also highly sensitive to environmental and procedural variables, particularly water.[1] This guide will help you navigate these challenges.

Part 1: Immediate Troubleshooting - Common Issues at a Glance

Before diving into detailed protocols, the following table summarizes the most common problems, their probable causes, and initial recommended actions.

Observed Problem Probable Cause(s) Quick-Action Recommendation(s)
Low Water Contact Angle (<90°) 1. Incomplete surface coverage. 2. Contaminated substrate. 3. Degraded CHTS reagent.1. Verify substrate cleaning protocol. 2. Use fresh, anhydrous solvent and new CHTS aliquot. 3. Increase reaction time.
Hazy or Opaque Film Uncontrolled polymerization (excess moisture).1. Perform reaction in a glovebox or under inert gas. 2. Use freshly distilled, anhydrous solvents. 3. Ensure substrates are completely dry.
High Batch-to-Batch Variability Inconsistent control over environmental moisture, temperature, or reaction time.1. Standardize entire workflow, from cleaning to curing. 2. Document humidity and temperature for each run. 3. Use the same batch of solvent and CHTS.
Poor Coating Adhesion (Peeling/Delamination) 1. Insufficient surface hydroxyl (-OH) groups. 2. Organic contamination on the substrate. 3. Inadequate curing post-deposition.1. Use an oxygen plasma or piranha clean to activate the surface.[2] 2. Re-evaluate cleaning efficacy. 3. Implement a post-coating bake/curing step.
Part 2: In-Depth Troubleshooting & FAQs

This section addresses specific user questions, providing detailed explanations and actionable solutions.

Category 1: Substrate & Reagent Preparation

Question 1: My CHTS coating is inconsistent across the substrate surface. Some areas are hydrophobic, others are not. Why?

Answer: This is a classic symptom of inadequate or non-uniform substrate preparation. The silanization reaction relies on a uniform layer of surface hydroxyl (-OH) groups for the CHTS to anchor.[3]

  • Causality: If your substrate (e.g., glass, silicon wafer) has patches of organic contamination (oils, fingerprints, dust), these areas will mask the hydroxyl groups, preventing the silane from binding.[4] Inconsistent cleaning can also lead to a variable density of these reactive sites. Successful silanization depends on the elimination of contamination, control of surface composition, and proper hydroxylation.[5]

  • Solution: Implement a rigorous, multi-step cleaning protocol. A robust procedure is non-negotiable for reproducibility. See Protocol 1: Rigorous Substrate Cleaning & Activation for a validated method. For every new experiment, you must ensure the substrate is pristine.

Question 2: I've started seeing poor results from a bottle of CHTS that used to work perfectly. What's happening?

Answer: Your CHTS has likely degraded due to exposure to atmospheric moisture. Trichlorosilanes are exceptionally reactive with water.[1]

  • Causality: The Si-Cl bonds in CHTS will readily hydrolyze upon contact with even trace amounts of water to form silanols (Si-OH). These silanols can then self-condense in the bottle to form oligomers and polysiloxane networks.[6][7] This premature polymerization consumes the reactive species, meaning what you are adding to your reaction is no longer pure, monomeric CHTS.

  • Solution:

    • Purchase small quantities: Buy CHTS in volumes you expect to use within a short timeframe.

    • Inert gas handling: Once opened, blanket the bottle with a dry, inert gas (Argon or Nitrogen) before resealing.

    • Use a desiccator: Store the sealed bottle in a laboratory desiccator.

    • Aliquot: For frequent use, consider transferring the CHTS into smaller, sealed vials inside a glovebox to protect the main stock.

Category 2: The Silanization Process

Question 3: My solution becomes cloudy or forms a precipitate during the reaction. Is this normal?

Answer: No, this is a clear indication of uncontrolled, bulk polymerization in your reaction solution, which is almost always caused by excess water.

  • Causality: While a thin layer of adsorbed water on the substrate is necessary to initiate the reaction, excess water in the solvent will cause the hydrolyzed CHTS molecules to react with each other in solution rather than with the substrate surface.[7][8] This forms insoluble polysiloxane aggregates that can deposit randomly on your surface, resulting in a rough, hazy, and poorly adhered film instead of a smooth monolayer.[9]

  • Solution: Strict anhydrous conditions are paramount.

    • Solvent Choice: Use a non-polar, anhydrous solvent like toluene. Ensure it is rated for anhydrous applications or freshly distilled.[10]

    • Inert Atmosphere: Perform the entire silanization procedure in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox with low humidity (<1 ppm H₂O). If a glovebox is unavailable, use Schlenk line techniques.

    • Substrate Dryness: Ensure your cleaned substrates are perfectly dry before introducing them to the reaction vessel. A quick bake in a vacuum oven is recommended.

Question 4: How do reaction time and temperature affect my CHTS coating?

Answer: Both are critical parameters that must be optimized and controlled.[11][12]

  • Causality & Optimization:

    • Time: The reaction needs sufficient time for the CHTS molecules to diffuse to the surface, hydrolyze, and form covalent bonds. Short reaction times (~10-30 minutes) may result in an incomplete monolayer.[10] Excessively long times, especially under suboptimal anhydrous conditions, can increase the risk of multilayer formation and surface aggregation.[9]

    • Temperature: Higher temperatures increase the reaction rate. However, excessively high temperatures can also promote bulk polymerization and potentially lead to rougher films. Many successful protocols operate at room temperature, while some suggest moderate heating (e.g., 50-70 °C) to accelerate monolayer formation.[10][13]

  • Solution: Start with a validated protocol (see Protocol 2 ) and optimize for your specific substrate and application. A typical starting point is 1-2 hours at room temperature. Consistency is key; use the exact same time and temperature for every experiment to ensure reproducibility.

Category 3: Post-Coating Analysis & Validation

Question 5: How can I reliably verify the quality of my CHTS coating?

Answer: You need a multi-faceted approach to characterization. A single technique rarely tells the whole story.

  • 1. Contact Angle Goniometry: This is your first and most crucial quality check. It provides a macroscopic measure of surface hydrophobicity (wettability).[14][15] A successful, dense CHTS monolayer should yield a static water contact angle >95-100°. Lower values suggest incomplete or disordered coatings. It is a powerful tool for assessing surface energy.[16][17]

  • 2. Atomic Force Microscopy (AFM): AFM provides nanoscale topographical information.[9] A good CHTS coating should appear smooth and uniform. The presence of large, irregular islands or aggregates is a direct visualization of the uncontrolled polymerization discussed in Question 3.[18]

  • 3. X-ray Photoelectron Spectroscopy (XPS): XPS confirms the chemical composition of the surface.[9] After coating, you should see the appearance of Si 2p and C 1s signals corresponding to the CHTS molecule and a corresponding attenuation of the substrate signals.[19][20] This provides definitive proof of silane attachment.

Part 3: Diagrams & Visual Workflows
Diagram 1: The CHTS Silanization Mechanism

This diagram illustrates the key chemical steps involved in forming a stable silane layer on a hydroxylated surface (M-OH).

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation & Anchoring cluster_2 Step 3: Lateral Polymerization CHTS Cyclohexyl-SiCl₃ Silanol Cyclohexyl-Si(OH)₃ (Reactive Intermediate) CHTS->Silanol Fast H2O H₂O (Trace) Surface Substrate-OH Silanol->Surface Condensation Bonded Substrate-O-Si-(OH)₂-Cyclohexyl (Covalent Bond) Surface->Bonded Bonded->Bonded Crosslink Cross-linked Monolayer Bonded->Crosslink

Caption: Key reaction stages for CHTS surface coating.

Diagram 2: Troubleshooting Flowchart for Inconsistent CHTS Coatings

G Start Inconsistent Results Observed CheckContactAngle Measure Water Contact Angle Start->CheckContactAngle CheckVisual Visually Inspect Surface Start->CheckVisual LowAngle < 90° (Poor Hydrophobicity) CheckContactAngle->LowAngle Low HighAngle > 95° (Good Hydrophobicity) CheckContactAngle->HighAngle High Hazy Hazy / Opaque Film CheckVisual->Hazy Not Clear Clear Clear Film CheckVisual->Clear Clear Cause_Contamination Cause: Substrate Contamination or Degraded Silane LowAngle->Cause_Contamination FurtherAnalysis Proceed to AFM/XPS for fine characterization HighAngle->FurtherAnalysis Action_Clean Action: Re-run Protocol 1 & Use Fresh Reagents Cause_Contamination->Action_Clean Success Problem Likely Solved Action_Clean->Success Cause_Polymerization Cause: Excess Moisture (Solvent/Atmosphere) Hazy->Cause_Polymerization Clear->FurtherAnalysis Action_Anhydrous Action: Use Anhydrous Solvent in Inert Atmosphere (Protocol 2) Cause_Polymerization->Action_Anhydrous Action_Anhydrous->Success

Caption: Decision tree for troubleshooting CHTS coating failures.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating systems. Adhering strictly to these steps will minimize variability and provide a reliable baseline for your experiments.

Protocol 1: Rigorous Substrate Cleaning & Activation

This protocol is for silicon or glass-based substrates.

  • Initial Degreasing:

    • Place substrates in a beaker.

    • Add enough acetone to cover them completely.

    • Sonicate for 15 minutes.

    • Discard acetone, replace with fresh isopropanol, and sonicate for another 15 minutes.

    • Rinse thoroughly with deionized (DI) water (18 MΩ·cm).

  • Surface Activation (Choose one):

    • (Option A - Piranha Solution - EXTREME CAUTION): Piranha solution is highly corrosive and explosive if mixed with organic solvents. Handle with extreme care, using appropriate personal protective equipment (PPE) in a fume hood.

      • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add peroxide to acid slowly.

      • Immerse substrates in the freshly prepared solution for 30-45 minutes.

      • Carefully remove substrates and rinse copiously with DI water.

    • (Option B - Oxygen Plasma): A safer and often more effective method.

      • Place substrates in a plasma cleaner chamber.

      • Treat with oxygen plasma for 5-10 minutes according to manufacturer instructions.[2] This etches away organic residues and generates a fresh, dense layer of hydroxyl groups.

  • Final Rinse & Dry:

    • Rinse substrates one final time with DI water, followed by semiconductor-grade acetone.

    • Dry the substrates under a stream of dry nitrogen or argon gas.

    • Immediately transfer to a vacuum oven and bake at 120 °C for at least 1 hour to remove adsorbed water.

    • Store in a desiccator until ready for silanization. The surface should be used within an hour of preparation.

Protocol 2: Controlled CHTS Silanization (Anhydrous Conditions)

This entire protocol must be performed in an inert atmosphere (glovebox).

  • Preparation:

    • Bring the dried, activated substrates into the glovebox.

    • Prepare a 1% (v/v) solution of CHTS in anhydrous toluene. For example, add 100 µL of CHTS to 10 mL of anhydrous toluene. Use fresh reagents.

  • Reaction:

    • Place the substrates in a suitable reaction vessel (e.g., a glass petri dish).

    • Pour the CHTS solution over the substrates, ensuring they are fully submerged.

    • Cover the vessel and let the reaction proceed for 2 hours at room temperature on a stable, vibration-free surface.

  • Washing/Rinsing:

    • Remove the substrates from the silane solution.

    • Rinse them by dipping into a beaker of fresh anhydrous toluene for 1 minute to remove physisorbed silane.

    • Repeat the rinse with a second beaker of fresh anhydrous toluene.

    • Finally, rinse with anhydrous isopropanol to remove the toluene.

  • Curing:

    • Remove the substrates from the glovebox.

    • Immediately place them in an oven at 120 °C for 1 hour. This step is crucial for driving the condensation reaction to completion and forming stable covalent Si-O-Si bonds, strengthening the monolayer.

  • Final Validation:

    • Allow substrates to cool to room temperature.

    • Perform contact angle goniometry as a final quality control check. The static water contact angle should be consistently high (>95°).

References
  • Vertex AI Search. (2025). Troubleshooting Parylene Coating Issues: Common Problems and Solutions.
  • Accessa. (n.d.).
  • Clark, D.C. (2025). 5 Common Coating Issues and How to Troubleshoot Them. Accessa Marketplace.
  • Farway Electronic Co., Limited. (2025). Coating Process Troubleshooting: A Practical Guide.
  • Marvel Industrial Coatings. (n.d.).
  • Wikipedia. (n.d.). Trichlorosilane.
  • Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.
  • Kritskaya, T.V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Semantic Scholar.
  • ResearchGate. (n.d.). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition.
  • ResearchGate. (n.d.). AFM morphology of aluminum alloy surfaces with various silane coupling agents.
  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
  • ResearchGate. (2016). Looking for protocols to functionalize glass surface?.
  • ACS Publications. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
  • ResearchGate. (2025). XPS Analysis of Silane Films on the Surface of a Dental Ceramic.
  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes.
  • ResearchGate. (n.d.). Kinetic studies on trichlorosilane synthesis.
  • Science Publishing Group. (n.d.). Application of Mathematical Modeling in Optimization of Synthesis Process Parameters of Methylchlorosilane.
  • Modern Electronic Materials. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production.
  • Ossila. (n.d.).
  • Diva-portal.org. (n.d.).
  • MDPI. (2023).
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?
  • Brinker, C.J. (n.d.).
  • CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMUL
  • Instituto de Física. (2016).
  • ACS Publications. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir.
  • Nanoscience Instruments. (n.d.). Tensiometry / Goniometry.
  • Elsevier. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
  • PubMed. (2024).
  • Preprints.org. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
  • ResearchGate. (2025).
  • PMC - NIH. (n.d.). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review.
  • JoVE. (2022).
  • PMC. (n.d.).
  • The Journal of Physical Chemistry A. (n.d.). Analysis of the Gas Phase Reactivity of Chlorosilanes.
  • ResearchGate. (n.d.).
  • MDPI. (2024). Ultra-Structural Surface Characteristics of Dental Silane Monolayers.
  • Industrial Physics. (n.d.). Goniometers: Uses in Surface Tension Measurement.
  • Publikationen der UdS. (n.d.).
  • ProQuest. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production.
  • Chemical Science (RSC Publishing). (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
  • Lehigh University. (n.d.).
  • Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry.
  • ResearchGate. (2014).
  • RSC Publishing. (2023).
  • ResearchGate. (n.d.). Optimization of reaction conditions. | Download Table.

Sources

Degradation pathways of Cyclohexyltrichlorosilane and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Degradation Pathways, Byproducts, and Experimental Troubleshooting

Welcome to the technical support resource for Cyclohexyltrichlorosilane (CHTS). This guide is designed for researchers, scientists, and drug development professionals who utilize CHTS in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. This compound is a highly reactive organosilane, and understanding its degradation is paramount for successful and safe application.

Part 1: Core Degradation Pathways

The utility of this compound is intrinsically linked to its reactivity. The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack, making hydrolysis the most common and critical degradation pathway. Thermal decomposition represents another, albeit less common, degradation route under experimental conditions.

1.1 Hydrolytic Degradation: The Primary Pathway

Contact with water, even ambient atmospheric moisture, initiates a rapid and often uncontrollable degradation cascade.[1][2] This process involves two main stages: hydrolysis and condensation.

Mechanism:

  • Hydrolysis: The three chlorine atoms are sequentially replaced by hydroxyl (-OH) groups in a nucleophilic substitution reaction. This reaction is vigorous and liberates corrosive hydrogen chloride (HCl) gas as a byproduct.[2][3]

    • Step 1: C₆H₁₁SiCl₃ + H₂O → C₆H₁₁Si(OH)Cl₂ (Cyclohexyl(dichloro)silanol) + HCl

    • Step 2: C₆H₁₁Si(OH)Cl₂ + H₂O → C₆H₁₁Si(OH)₂Cl (Cyclohexyl(chloro)disilanol) + HCl

    • Step 3: C₆H₁₁Si(OH)₂Cl + H₂O → C₆H₁₁Si(OH)₃ (Cyclohexylsilanetriol) + HCl

  • Condensation: The newly formed, highly reactive silanol intermediates (especially Cyclohexylsilanetriol) readily condense with each other. This process eliminates water and forms stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric and polymeric structures.[2][4]

    • 2 C₆H₁₁Si(OH)₃ → (HO)₂Si(C₆H₁₁)-O-Si(C₆H₁₁)(OH)₂ + H₂O

This condensation continues, building a cross-linked, three-dimensional polysiloxane network. These polymers are often insoluble and precipitate from solution as a white solid.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation CHTS This compound (C₆H₁₁SiCl₃) Silanol1 Cyclohexyl(dichloro)silanol CHTS->Silanol1 HCl 3 HCl (Corrosive Gas) Silanol2 Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) Silanol1->Silanol2 Siloxane Polysiloxane Network (-(C₆H₁₁SiO₁.₅)n-) Silanol2->Siloxane H2O_byproduct H₂O H2O H₂O (Moisture) Thermal_Degradation cluster_products CHTS This compound (C₆H₁₁SiCl₃) Products Degradation Products CHTS->Products Heat High Heat (Δ) HCl HCl Products->HCl SiO2 SiO₂ Products->SiO2 Other Other Toxic Fumes (Cl₂, COCl₂) Products->Other

Fig 2. CHTS Thermal Degradation Products
Summary of Degradation Byproducts
ByproductFormulaFormation PathwayKey Hazards
Hydrogen ChlorideHClHydrolysis, ThermalToxic, highly corrosive to skin, eyes, and respiratory tract. [3][5]
CyclohexylsilanetriolC₆H₁₁Si(OH)₃HydrolysisReactive intermediate.
Polysiloxanes-(C₆H₁₁SiO₁.₅)n-CondensationInsoluble solid, can foul equipment and contaminate products.
Silicon DioxideSiO₂ThermalIrritant.
Part 2: Troubleshooting Guide

This section addresses common problems encountered during experiments with CHTS, explaining the root cause based on its degradation chemistry and providing actionable solutions.

Q1: My surface modification experiment is giving inconsistent, patchy, or non-uniform coatings. What's going wrong?

  • Root Cause: This is the most classic symptom of premature and uncontrolled hydrolysis of CHTS. If the silane reacts with moisture in the air or in your solvent before it reaches the substrate surface, it will form insoluble polysiloxane particles in solution. These particles then deposit randomly on the surface, resulting in a poor-quality film.

  • Solution:

    • Work Under Inert Atmosphere: All handling of CHTS and the coating process itself should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. [6][7] 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and are stored under an inert atmosphere.

    • Substrate Preparation: Ensure the substrate is scrupulously clean and dry immediately before introducing the CHTS solution. A final bake-out or plasma cleaning step is recommended.

Q2: I opened my bottle of CHTS and found a white solid precipitate inside. Can I still use it?

  • Root Cause: The white solid is polysiloxane, the end-product of the hydrolysis and condensation pathway. Its presence indicates that the CHTS has been contaminated with moisture, likely from improper sealing or repeated opening in an ambient atmosphere.

  • Solution: The liquid portion is now a mixture of CHTS and various hydrolyzed/oligomeric species, and its purity is compromised. Using it will lead to the issues described in Q1. For applications requiring high purity and reproducibility, the reagent should be discarded following appropriate hazardous waste protocols. For less sensitive applications, one might attempt to distill the remaining CHTS, but this must be done with extreme care due to the thermal sensitivity and corrosivity of the material.

Q3: My stainless steel needles and fittings are showing signs of corrosion after use with CHTS.

  • Root Cause: The degradation of CHTS, even by trace moisture, produces hydrogen chloride (HCl). [3]When this HCl gas dissolves in any available moisture (e.g., on the surface of the metal), it forms hydrochloric acid, which is highly corrosive to many metals, including some grades of stainless steel. [3]* Solution:

    • Material Compatibility: Use equipment made of highly corrosion-resistant materials. Glass, PTFE, and PFA are excellent choices. If metal parts are unavoidable, use high-grade alloys like Hastelloy®.

    • Prompt Cleaning: Immediately after use, purge all equipment with a dry, inert gas. Then, rinse thoroughly with an anhydrous solvent (e.g., hexane or toluene) to remove residual CHTS before it has a chance to hydrolyze. Finally, wash and dry the equipment. Never rinse CHTS-contaminated equipment directly with water or alcohols. [1] Q4: During my reaction, the solution became hazy or cloudy almost immediately after adding CHTS.

  • Root Cause: Similar to Q1, this indicates rapid hydrolysis and condensation. The haziness is due to the formation of polysiloxane oligomers that have exceeded their solubility limit in the reaction solvent, creating a colloidal suspension or precipitate.

  • Solution: Re-evaluate your experimental setup for sources of moisture.

    • Reagent Purity: Check the water content of your starting materials and solvents.

    • Atmospheric Integrity: Ensure your inert atmosphere setup is leak-tight.

    • Reaction Temperature: While hydrolysis is fast at room temperature, cooling the reaction mixture may slow the rate of reaction, providing more time for the silane to interact with the intended substrate before polymerizing.

Part 3: Frequently Asked Questions (FAQs)
  • What are the primary safety concerns with CHTS degradation? The main hazards stem from its violent reaction with water, which releases toxic and corrosive hydrogen chloride gas. [6][5]This can cause severe skin and eye burns and respiratory tract irritation. [1]Upon heating, it can emit other toxic fumes. [3]

  • How should I properly store CHTS? Store in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of ignition. [6][8]Crucially, it must be stored away from water and moisture, as well as incompatible materials like strong bases and alcohols. [1]

  • What is the correct way to quench or dispose of residual CHTS? Never quench with water. A safe method is to slowly add the CHTS to a large volume of a stirred, non-reactive solvent like hexane. Then, a high molecular weight alcohol (e.g., isopropanol or butanol) can be slowly added to the diluted solution, preferably in a fume hood and behind a blast shield. This allows for a more controlled reaction. The resulting mixture should be disposed of as hazardous waste according to local regulations.

  • How do I clean up a small spill? Evacuate the area and remove all ignition sources. Do NOT use water. [1][9]Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth. [1][7]Collect the material in a sealed container for hazardous waste disposal. Ensure you are wearing appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and splash goggles. [7][5]

Part 4: Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere

This protocol outlines the standard procedure for safely transferring a known quantity of CHTS from a supplier bottle to a reaction vessel.

  • Preparation: Assemble and flame- or oven-dry all glassware (e.g., reaction flask with septum, syringes, needles). Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Environment: Place the sealed CHTS bottle, dried glassware, and other necessary equipment inside a nitrogen-filled glovebox. Alternatively, use a Schlenk line.

  • Equilibration: Allow the CHTS bottle to equilibrate to the ambient temperature of the glovebox or lab to prevent pressure changes upon opening.

  • Transfer: Puncture the septum of the CHTS bottle with a clean, dry needle connected to the inert gas line to equalize pressure. Use a second clean, dry syringe to slowly withdraw the desired volume of CHTS.

  • Addition: Immediately transfer the CHTS by injecting it through the septum of the prepared reaction flask, which is being maintained under a positive pressure of inert gas.

  • Cleaning: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an anhydrous solvent (e.g., hexane) multiple times inside the fume hood. The solvent waste should be collected in a designated hazardous waste container.

Protocol 2: GC-MS Analysis for Identification of Hydrolysis Byproducts

This protocol provides a general workflow for analyzing the byproducts of CHTS hydrolysis. Silanols are non-volatile and require derivatization to be analyzed by GC-MS.

  • Sample Preparation: a. Take a 100 µL aliquot of the CHTS sample suspected of degradation. b. Dilute it in 1 mL of anhydrous hexane in a sealed vial. c. To fully hydrolyze the sample for analysis, carefully add 50 µL of a 95:5 ethanol/water solution and vortex for 1 minute. Allow the white polysiloxane to precipitate. d. Centrifuge the sample and carefully transfer the supernatant to a new vial.

  • Derivatization: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Seal the vial and heat at 70°C for 1 hour. This step converts the non-volatile silanol (-Si-OH) groups to volatile trimethylsilyl ethers (-Si-O-Si(CH₃)₃).

  • GC-MS Analysis: a. GC Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
    • Inlet Temp: 250°C
    • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
    • Carrier Gas: Helium b. MS Conditions (Example):
    • Ionization: Electron Ionization (EI), 70 eV
    • Scan Range: m/z 40-600
  • Data Interpretation: Analyze the resulting chromatogram and mass spectra. Look for the characteristic mass fragments of the derivatized cyclohexylsilanetriol and its condensation dimers/trimers.

References
  • This compound | C6H11Cl3Si | CID 60987 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • CYCLOHEXYL TRICHLOROSILANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 20, 2026, from [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Europe. Retrieved January 20, 2026, from [Link]

  • Levy, A., & Coûtant, R. W. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. Retrieved January 20, 2026, from [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017, October 2). Retrieved January 20, 2026, from [Link]

  • Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206. Retrieved January 20, 2026, from [Link]

Sources

Adhesion problems with Cyclohexyltrichlorosilane on different substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Cyclohexyltrichlorosilane [C₆H₁₁Cl₃Si]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common adhesion and film quality issues encountered during the surface modification of various substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to solve challenges in your work.

Quick Troubleshooting Guide

This table addresses the most common visual and performance-related defects. For a deeper understanding and resolution, refer to the detailed FAQs and protocols that follow.

Observed Problem Potential Cause(s) Recommended Action(s)
Hazy, cloudy, or white film on the substrate 1. Bulk polymerization of silane due to excess moisture in solvent or atmosphere.[1]2. Silane concentration too high.3. Inadequate rinsing post-deposition.1. Use anhydrous solvents and perform deposition in a low-humidity environment (e.g., glove box).2. Reduce silane concentration in the deposition solution.3. Follow the rinsing protocol with an appropriate solvent (e.g., toluene, then ethanol).
Poor hydrophobicity (Low water contact angle) 1. Incomplete monolayer formation.[2]2. Contaminated substrate surface.3. Insufficient surface hydroxyl groups for reaction.1. Increase deposition time or optimize silane concentration.2. Ensure rigorous substrate cleaning and hydroxylation (e.g., Piranha or plasma cleaning).[3]3. Verify the effectiveness of your surface activation step.
Film delamination or peeling 1. Poor covalent bonding to the substrate.[4]2. Weakly adsorbed, polymerized silane layers instead of a covalently bound monolayer.3. Mechanical stress.1. Re-evaluate substrate cleaning and activation protocol to ensure a reactive surface.[5]2. Control moisture strictly to prevent bulk polymerization.[1]3. Ensure a post-deposition curing step to strengthen the siloxane network.
Inconsistent coating/Patchy surface 1. Uneven surface cleaning or activation.2. Non-uniform temperature during deposition or curing.3. Contaminants in the silane solution.1. Use immersion cleaning methods for uniform surface treatment.2. Ensure uniform heating during any baking/curing steps.3. Filter the silane solution if particulates are suspected.

Frequently Asked Questions (FAQs)

This section delves into the scientific principles governing the silanization process, providing the expertise needed to diagnose and resolve issues.

Q1: Why is my silanized substrate not hydrophobic? The water contact angle is much lower than expected.

A low contact angle is a clear indicator of a failed or incomplete silanization process.[6] The primary reasons are:

  • Insufficient Surface Hydroxylation : this compound covalently bonds to surface hydroxyl (-OH) groups.[7] Substrates like glass and silicon wafers must undergo a "hydroxylation" or "activation" step to generate a high density of these reactive sites. If this step is inadequate, the silane has nothing to bond to, resulting in poor coverage.

  • Surface Contamination : Organic residues, oils, or dust can mask the hydroxyl groups, preventing the silane from reaching the surface.[8] This emphasizes the critical importance of a rigorous cleaning protocol before activation.

  • Incomplete Monolayer : The reaction may not have gone to completion. This could be due to insufficient reaction time, low silane concentration, or a non-optimal reaction temperature.[9]

Q2: What is the cause of a hazy or cloudy appearance on my substrate after silanization?

This is one of the most common failure modes and is almost always caused by uncontrolled polymerization of the silane. This compound is highly reactive with water.[10] The reaction mechanism involves two main steps:

  • Hydrolysis : The Si-Cl bonds react with water to form silanol (Si-OH) groups.

  • Condensation : These silanol groups can either react with the hydroxyl groups on the substrate surface (forming a desirable Si-O-Substrate bond) or they can react with each other (forming a Si-O-Si polysiloxane network).

If excess water is present in the solvent, in the ambient atmosphere, or adsorbed on the substrate, the silane molecules will preferentially react with each other, polymerizing in solution or on the surface before they can form an ordered, self-assembled monolayer.[11] This creates rough, multi-layered polysiloxane aggregates that scatter light, resulting in a hazy appearance.[4][12]

Q3: How critical is the choice of solvent and the control of moisture?

Extremely critical. For trichlorosilanes, the deposition should ideally be performed under anhydrous conditions.[2]

  • Solvent Choice : Anhydrous solvents like toluene or hexane are commonly used. Protic solvents like alcohols are generally not recommended for chlorosilanes as they can react with the Si-Cl group.[1]

  • Moisture Control : The reaction should be carried out in a controlled, low-humidity environment, such as a nitrogen-filled glove box or desiccator. All glassware should be oven-dried immediately before use. Even a small amount of atmospheric moisture can initiate bulk polymerization.

Q4: My coating looks good initially but peels off later. What causes this adhesion failure?

This points to a weak interface between the silane layer and the substrate, suggesting that the film was not covalently bonded but rather physisorbed (weakly stuck) to the surface.[13] This is a common consequence of the bulk polymerization issue described in Q2. If a thick, polymerized layer of polysiloxane forms on the surface without sufficient covalent anchor points to the substrate, it can easily be removed or peel away. True adhesion comes from a high density of Si-O-Substrate covalent bonds.[14]

Q5: Do I need to bake or cure the substrate after silane deposition?

Yes, a post-deposition bake is highly recommended. This thermal step serves two purposes:

  • Removal of Physisorbed Material : It helps to drive off any unreacted silane or weakly adsorbed oligomers.

  • Cross-Linking : It promotes further condensation between adjacent silanol groups within the monolayer, creating a more stable and robust cross-linked siloxane network on the surface. A typical curing step is 110-120°C for 5-30 minutes.[1]

Protocols and Methodologies

These protocols provide a validated starting point for your experiments. Always handle this compound and cleaning solutions with appropriate personal protective equipment in a fume hood.

Mandatory: Substrate Cleaning and Activation

A pristine, hydroxylated surface is non-negotiable for successful silanization. Choose the appropriate method for your substrate.

Substrate Cleaning/Activation Protocol Description & Rationale
Glass, Fused Silica, Silicon Wafers Piranha Solution [3]A mixture of H₂SO₄ and H₂O₂ (typically 3:1 or 7:3 v/v). Extreme caution is required. This solution is a powerful oxidizer that removes all organic residues and extensively hydroxylates the surface, creating a high density of Si-OH groups.
Glass, Silicon Wafers RCA-1 Clean A solution of NH₄OH, H₂O₂, and H₂O. It is effective at removing organic contaminants. Often followed by an acid wash (RCA-2) to remove metallic ions.
Mica Fresh Cleavage Mica can be cleaved with tape immediately before use to expose a fresh, atomically flat, and clean surface. Plasma cleaning can further enhance reactivity.
General (Less Aggressive) Oxygen Plasma/UV-Ozone These methods use high-energy oxygen species to burn off organic contaminants and generate reactive hydroxyl groups on the surface. They are effective for a wide range of substrates.
Detailed Protocol 1: Piranha Cleaning of Glass/Silicon Substrates
  • Place substrates in a suitable glass container.

  • In a fume hood, carefully prepare the Piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Warning: This solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid.

  • Immerse the substrates in the warm Piranha solution for 15-30 minutes.[3]

  • Carefully remove the substrates and rinse copiously with deionized (DI) water.

  • Rinse with ethanol or methanol.

  • Dry the substrates under a stream of high-purity nitrogen or in an oven at 110°C. Use immediately.

This compound Deposition Protocol (Solution Phase)

This protocol is designed to minimize water contamination and promote monolayer formation.

  • Preparation : Perform this entire procedure in a low-humidity environment (e.g., a glove box). Use oven-dried glassware.

  • Solution Preparation : Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

  • Deposition : Immerse the clean, dry, activated substrates into the silane solution. Let the reaction proceed for 1-2 hours at room temperature. Gentle agitation can be beneficial.

  • Rinsing :

    • Remove the substrates from the silane solution and rinse them by dipping into a beaker of fresh anhydrous toluene to remove the bulk of the unreacted silane.

    • Perform a second rinse in a fresh beaker of ethanol or isopropanol to remove residual toluene and any remaining physisorbed silane.

    • Sonication for 1-2 minutes in the rinse solvent can improve the removal of polymerized aggregates.[3]

  • Curing : Place the rinsed substrates in an oven at 110-120°C for 15-30 minutes to cure the monolayer.[1]

  • Characterization : The surface should now be hydrophobic. Verify the coating quality by measuring the static water contact angle. A successful coating should yield a contact angle >90°.

Visualizations and Workflows

Troubleshooting Workflow for Adhesion Failure

This diagram provides a logical path to diagnose the root cause of poor silanization results.

G start Adhesion Failure or Poor Hydrophobicity check_cleaning Was the substrate cleaning protocol rigorous? start->check_cleaning check_activation Was the surface activation step performed (e.g., Piranha, Plasma)? check_cleaning->check_activation Yes reclean Root Cause: Surface Contamination Action: Implement rigorous cleaning (e.g., Piranha) check_cleaning->reclean No check_moisture Was moisture strictly controlled (anhydrous solvent, dry atmosphere)? check_activation->check_moisture Yes activate Root Cause: Insufficient -OH Groups Action: Perform surface activation check_activation->activate No check_rinse Was the post-deposition rinse step thorough? check_moisture->check_rinse Yes control_moisture Root Cause: Bulk Polymerization Action: Use anhydrous solvents and a dry environment check_moisture->control_moisture No check_cure Was a final curing step performed? check_rinse->check_cure Yes rerinse Root Cause: Physisorbed Silane Action: Improve rinsing protocol (consider sonication) check_rinse->rerinse No cure Root Cause: Incomplete Cross-linking Action: Add a thermal cure step (e.g., 110°C, 15 min) check_cure->cure No success Successful Monolayer check_cure->success Yes

Caption: Troubleshooting flowchart for silanization adhesion failure.

Silanization Reaction Mechanism

This diagram illustrates the chemical reactions at the substrate surface.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Undesirable Side Reaction (Excess H₂O) C6H11SiCl3 This compound (C₆H₁₁SiCl₃) Silanol Cyclohexylsilanetriol C₆H₁₁Si(OH)₃ C6H11SiCl3->Silanol H2O + 3 H₂O (Trace Moisture) HCl + 3 HCl Silanol2 C₆H₁₁Si(OH)₃ Bonded Covalently Bonded Monolayer (Substrate-O-Si(OH)₂-C₆H₁₁) Silanol2->Bonded Surface Substrate-OH Surface->Bonded H2O_out - H₂O Silanol3 C₆H₁₁Si(OH)₃ Polymer Polysiloxane Aggregate (Causes Haze) Silanol3->Polymer Silanol4 + C₆H₁₁Si(OH)₃

Caption: Reaction mechanism of this compound on a hydroxylated surface.

Experimental Workflow

A visual guide to the complete silanization process, from preparation to validation.

G sub 1. Substrate Selection (Glass, Si Wafer, Mica) clean 2. Substrate Cleaning & Activation (e.g., Piranha, Plasma) sub->clean dry 3. Drying (N₂ stream or Oven) clean->dry deposit 5. Deposition (Substrate Immersion) dry->deposit prepare_sol 4. Prepare Silane Solution (Anhydrous Solvent, Low Humidity) prepare_sol->deposit rinse 6. Rinsing (Toluene -> Ethanol) deposit->rinse cure 7. Curing (110-120°C) rinse->cure characterize 8. Characterization (Contact Angle, AFM, XPS) cure->characterize

Caption: Step-by-step experimental workflow for surface silanization.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60987, this compound. Retrieved from [Link]10]

  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Retrieved from [Link]3]

  • Popa Lab. (2021). Surface Chemistry Protocol. Retrieved from a university lab protocol page.[15]

  • Various Authors. (2022). Glass silanized surface protocol? ResearchGate. Retrieved from [Link]]

  • Wang, J., et al. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir.[16]

  • Habuka, H., et al. (2014). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. ResearchGate.[17]

  • Kontunen, T. (n.d.). 7 common industrial coating defects and how to fix them. Teknos.[12]

  • INCURE INC. (2024). Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues. Incurelab.[8]

  • Bhushan, B., & Liu, H. (2006). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. ResearchGate.[7]

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science.
  • Rezapour, A., et al. (2020). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. ResearchGate.[6]

  • OnlyTRAININGS. (n.d.). Coating formulation defects: How to identify and resolve the issues. OnlyTRAININGS.[4]

  • Michalski, J., et al. (2016). Characterization of alkylsilane self-assembled monolayers by molecular simulation. The Journal of Physical Chemistry C.[18]

  • Various Authors. (2018). What is the best method of silanization? ResearchGate.[19]

  • Celebi, S., & Bucher, M. (2015). Methyltrichlorosilane polysiloxane filament growth on glass using low cost solvents and comparison with gas phase reactions. ResearchGate.[11]

  • Wasserman, S. R., et al. (1989). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir.[2]

  • Herth, E., et al. (2005). Silanization of Solid Substrates: A Step Toward Reproducibility. Langmuir.[9]

  • Gelest. (n.d.). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Retrieved from a commercial supplier's technical guide.
  • Lee, T. R., et al. (2019). Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. Dr. Lee Group - University of Houston.[20]

  • Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved from a commercial supplier's application guide.[1]

  • Reddit r/chemistry. (2012). Think you know the reaction mechanism for silanization of glass? Think again!.[21]

  • Soldo, A., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega.[22]

  • Lehocky, M., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.[23]

  • Di Palma, T., et al. (2011). Analysis of the Gas Phase Reactivity of Chlorosilanes. The Journal of Physical Chemistry A.[24]

  • Armor Protective Coatings. (n.d.). Industrial Coatings: Defects, Causes, and Solutions.[25]

  • Sharma, S., et al. (2013). SELF ASSEMBLED MONOLAYERS -A REVIEW. Journal of Engineering, Science and Management Education.[26]

  • Wang, H., et al. (2023). Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations. RSC Advances.[27]

  • Plasma Ruggedized Solutions. (2023). 6 Conformal Coating Defects and How to Best Avoid Them.[28]

  • Pharmaffiliates. (n.d.). This compound Product Page. Retrieved from [Link]]

  • Andersen, T. L., & Taaning, R. H. (2020). Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon. RSC Advances.[29]

  • Shirtcliffe, N. J., et al. (2013). Wet Adhesion and Adhesive Locomotion of Snails on Anti-Adhesive Non-Wetting Surfaces. PLOS ONE.[30]

  • Schmitt, M., et al. (2018). Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications. Coatings.[31]

  • Roy, S., et al. (2012). AFM images of the monolayer of silane terminated PBCL helical rod (A), PLL random coil (B) and RNA aptamer (C) on silica substrate, respectively. ResearchGate.[32]

  • Chen, G.-S., et al. (2020). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. Polymers.[33]

  • del Coso, G., et al. (2007). Chemical Vapor Deposition Model of Polysilicon in a Trichlorosilane and Hydrogen System. Journal of The Electrochemical Society.[34]

  • Precision Die Systems. (2023). Coating Defects: Causes and Solutions.[5]

  • Prusa3D Forum. (n.d.). Let's Talk Bed Adhesion.[13]

  • Lestini, E., et al. (2009). Monitoring and Mapping Imperfections in Silane-Based Self-Assembled Monolayers by Chemical Amplification. Langmuir.[35]

  • Habuka, H., et al. (2014). By-Product Formation in a Trichlorosilane-Hydrogen System for Silicon Film Deposition. ECS Journal of Solid State Science and Technology.[36]

  • Matinlinna, J. P., et al. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials.[14]

  • Wang, Z., et al. (2021). Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass. RSC Advances.[37]

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Technical Support Center: Safe Management of Cyclohexyltrichlorosilane Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe disposal of cyclohexyltrichlorosilane and its reaction byproducts. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Introduction: The Reactive Nature of this compound

This compound (C₆H₁₁Cl₃Si) is a highly reactive, corrosive, and water-sensitive compound.[1][2][3] Its primary hazard lies in its violent reaction with water, moisture, and other protic solvents to produce corrosive hydrogen chloride (HCl) gas and heat.[3] This reactivity necessitates specialized procedures for the handling and disposal of both the pure reagent and any waste streams containing it. Improper disposal can lead to severe burns, respiratory tract irritation, and damage to equipment.[1][2] This guide is designed to provide a self-validating system of protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: The main hazards are:

  • High Reactivity: It reacts violently with water, steam, and even moist air, generating toxic and corrosive hydrogen chloride gas and significant heat.[1][3]

  • Corrosivity: It is corrosive to metals and biological tissues, capable of causing severe skin burns and eye damage.[1][2][3]

  • Toxicity: Inhalation of vapors or contact with the skin can cause severe injury or death.[1] Upon heating or in a fire, it can produce other toxic gases, including phosgene.[1]

  • Flammability: While it is a combustible liquid, it does not ignite readily. However, it can form explosive mixtures with air when heated.[1][3]

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: Absolutely not. Never dispose of reactive chemicals like this compound down the drain.[4] This practice can lead to violent reactions within the plumbing, generating large volumes of corrosive HCl gas, which can cause fires, explosions, and severe damage to the drainage system and wastewater treatment facilities.[4]

Q3: What are the immediate steps to take in case of a this compound spill?

A3: In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • If safe to do so, remove all ignition sources.

  • Ventilate the area of the spill or leak.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a respirator with an appropriate cartridge for acid gases.

  • Contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite. Do not use water or wet methods for cleanup. [2]

  • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • It is crucial to contact your institution's Environmental Health and Safety (EHS) office for specific guidance on spill cleanup and waste disposal.[2][5]

Q4: What are the typical byproducts of reactions involving this compound that I need to consider for disposal?

A4: The primary and most hazardous byproduct of any reaction involving this compound is hydrochloric acid (HCl), formed from its reaction with moisture.[1] Other byproducts will be specific to your reaction but will likely be mixed with unreacted starting material and HCl. Therefore, the entire reaction mixture must be treated as hazardous and quenched accordingly.

Troubleshooting Guide

Issue Probable Cause Solution
Fuming or smoke observed from the waste container. The waste container is not properly sealed, allowing moisture from the air to react with residual this compound.Immediately move the container to a well-ventilated fume hood. Ensure the container is properly sealed with a compatible cap. If the fuming is significant, treat it as a small spill and follow the appropriate safety procedures.
The waste container is warm to the touch. An ongoing reaction is occurring within the container, likely due to the presence of water or other incompatible materials.Place the container in a secondary containment vessel (e.g., a plastic bucket with sand) in a fume hood. Loosen the cap slightly to prevent pressure buildup. Allow the container to cool before sealing it again. Contact your EHS office for guidance.
A solid precipitate has formed in the waste. This is likely due to the hydrolysis of this compound, forming siloxanes and other silicon-based polymers.This is a normal consequence of the quenching process. Continue with the neutralization and disposal procedure as outlined below.

Experimental Protocols: Safe Quenching and Disposal of this compound Waste

This protocol provides a step-by-step methodology for the safe quenching and neutralization of small quantities of this compound waste (typically <100 mL) in a laboratory setting. For larger quantities, consult with your institution's EHS department.

I. Pre-Quenching Safety and Preparation
  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).

  • Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood with the sash positioned as low as possible.

  • Inert Atmosphere: Have a source of inert gas (e.g., nitrogen or argon) available.

  • Quenching Station: Prepare an ice bath in a secondary container large enough to hold the reaction flask.

  • Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher is readily available. Have a container of dry sand or vermiculite within arm's reach for smothering potential fires.[2]

II. Step-by-Step Quenching and Neutralization Protocol
  • Initial Setup:

    • Place a three-necked round-bottom flask, equipped with a magnetic stir bar, in the ice bath. The flask should be at least ten times the volume of the waste to be quenched.

    • Fit the central neck with an addition funnel.

    • Fit one of the side necks with an inert gas inlet.

    • Fit the other side neck with a gas outlet connected to a bubbler or a trap containing a dilute sodium hydroxide solution to scrub the evolved HCl gas.

  • Dilution:

    • Under a gentle flow of inert gas, transfer the this compound waste to the flask.

    • Slowly add an inert, high-boiling point, non-polar solvent (e.g., heptane or toluene) to dilute the waste. A 1:5 to 1:10 ratio of waste to solvent is recommended. This helps to moderate the reaction rate and dissipate heat.

  • Quenching:

    • Fill the addition funnel with a non-polar, protic solvent such as isopropanol. Isopropanol is less reactive with chlorosilanes than water, allowing for a more controlled quench.[6]

    • With vigorous stirring, slowly add the isopropanol dropwise to the diluted waste solution.

    • Maintain the temperature of the reaction mixture below 25°C. If the temperature rises, stop the addition and allow the mixture to cool.

    • Continue adding isopropanol until the fuming and bubbling cease.

  • Hydrolysis:

    • Once the initial vigorous reaction has subsided, switch the addition funnel to a 1:1 mixture of isopropanol and water.

    • Add the isopropanol/water mixture dropwise, again controlling the temperature.

    • After the addition is complete, slowly add water dropwise until no further reaction is observed.

  • Neutralization:

    • Slowly add a saturated solution of sodium bicarbonate or a dilute (5-10%) solution of sodium hydroxide to the reaction mixture until the pH is neutral (pH 6-8). Be cautious, as the neutralization of the generated HCl is also an exothermic process.

    • Once neutralized, allow the mixture to stir for at least one hour to ensure the reaction is complete.

  • Waste Collection:

    • Transfer the neutralized, biphasic mixture to a clearly labeled hazardous waste container. The label should include "Neutralized this compound Waste," the date, and the names of all components (e.g., cyclohexylsiloxanes, sodium chloride, isopropanol, water, heptane).

    • Arrange for pickup by your institution's hazardous waste management team.[4][5]

Visualization of the Disposal Workflow

cluster_prep Preparation cluster_quench Quenching & Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood InertAtmosphere Prepare Inert Atmosphere FumeHood->InertAtmosphere Dilute Dilute Waste with Inert Solvent InertAtmosphere->Dilute Quench Slowly Add Isopropanol Dilute->Quench Control Temperature Hydrolyze Add Isopropanol/Water, then Water Quench->Hydrolyze Control Temperature Neutralize Neutralize with Base (e.g., NaHCO3) Hydrolyze->Neutralize Check pH Collect Collect in Labeled Hazardous Waste Container Neutralize->Collect EHS Arrange for EHS Pickup Collect->EHS

Caption: Decision workflow for the safe quenching and disposal of this compound waste.

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations during the quenching process.

C6H11SiCl3 This compound (C₆H₁₁SiCl₃) Intermediate Partially Hydrolyzed Intermediates (e.g., C₆H₁₁Si(OH)Cl₂) C6H11SiCl3->Intermediate + Isopropanol/H₂O HCl Hydrogen Chloride (HCl) C6H11SiCl3->HCl Isopropanol Isopropanol ((CH₃)₂CHOH) Isopropanol->Intermediate Water Water (H₂O) Water->Intermediate Silanetriol Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) Water->Silanetriol Intermediate->Silanetriol + H₂O Intermediate->HCl Siloxane Polysiloxane Network ([C₆H₁₁SiO₁.₅]n) Silanetriol->Siloxane Condensation SaltWater Salt and Water (e.g., NaCl + H₂O) HCl->SaltWater Base Base (e.g., NaHCO₃) Base->SaltWater

Caption: Simplified reaction pathway for the hydrolysis and neutralization of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Cyclohexyl Trichlorosilane. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • How Utilize. (n.d.). Waste containing hazardous chlorosilanes. Retrieved from [Link]

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Cyclohexenyl Trichlorosilane. Retrieved from [Link]

  • Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Google Patents. (1987). Disposal process for contaminated chlorosilanes.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trichlorosilane. Retrieved from [Link]

  • VITTA Education. (2023). Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management. Retrieved from [Link]

  • U.S. Department of Energy. (2001). Recovery of valuable chlorosilane intermediates by a novel waste conversion process. Office of Scientific and Technical Information. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from [Link]

  • Google Patents. (2012). Processing method for trichlorosilane gas.
  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

  • Google Patents. (2007). Hydrolysis of chlorosilanes.
  • University of California, Santa Barbara. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H11Cl3Si). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Surface Hydrophobicity: Cyclohexyltrichlorosilane vs. Octadecyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of surface science and modification, the ability to precisely control surface energy is paramount. For applications demanding robust water repellency, from microfluidics and biomedical devices to advanced coatings, organosilanes are indispensable tools. Among these, trichlorosilanes are particularly effective for creating stable, hydrophobic surfaces on hydroxylated substrates like glass and silicon wafers. This guide provides a detailed comparison of two such precursors: Cyclohexyltrichlorosilane (CHTS) and Octadecyltrichlorosilane (OTS). We will delve into the fundamental principles governing their performance, present experimental data, and offer field-proven insights to guide your selection for specific research and development needs.

The Foundation of Hydrophobicity: Self-Assembled Monolayers (SAMs)

The hydrophobicity imparted by CHTS and OTS arises from their ability to form self-assembled monolayers (SAMs) on surfaces bearing hydroxyl (-OH) groups. This process is initiated by the highly reactive trichlorosilyl headgroup, which readily reacts with surface hydroxyls in the presence of trace amounts of water. This reaction forms strong, covalent siloxane (Si-O-Si) bonds, anchoring the molecules to the substrate. The organic tail group of the silane molecule is then oriented away from the surface, creating a new interface with low surface energy that repels water.

The quality and hydrophobicity of the resulting SAM are critically dependent on the packing density and orientation of these organic tail groups. This is where the structural differences between CHTS and OTS play a defining role.

Molecular Architecture: The Decisive Factor in Hydrophobic Performance

The key distinction between this compound and Octadecyltrichlorosilane lies in their organic residues. CHTS features a bulky, cyclic C6H11 group, while OTS possesses a long, linear 18-carbon alkyl chain (C18H37). This structural variance has profound implications for the formation and properties of the SAM.

Octadecyltrichlorosilane (OTS): The Power of Order

The long, flexible alkyl chain of OTS allows for significant van der Waals interactions between adjacent molecules. These intermolecular forces drive the chains to align in a close-packed, quasi-crystalline arrangement, leading to a highly ordered and dense monolayer.[1] This dense packing effectively shields the underlying polar substrate, presenting a uniform, low-energy surface of methyl (-CH3) groups to the environment. The result is a highly hydrophobic surface, often exhibiting water contact angles in the range of 110-115° on smooth surfaces, and can exceed 150° on textured surfaces to achieve superhydrophobicity.[2]

This compound (CHTS): A Sterically Hindered Alternative

In contrast, the cyclohexyl group of CHTS is sterically bulky and rigid. This bulkiness hinders the close packing of the molecules on the surface, preventing the formation of a highly ordered, dense monolayer. The resulting SAM is likely to be less organized, with more defects and a lower packing density compared to an OTS monolayer. While the cyclohexyl group is non-polar and contributes to hydrophobicity, the less-than-optimal packing exposes more of the underlying substrate and reduces the overall water repellency.

Below is a diagram illustrating the self-assembly of both silanes on a hydroxylated surface, highlighting the difference in packing density.

SAM_Formation Conceptual representation of SAM formation. OTS forms a more densely packed monolayer due to intermolecular van der Waals forces between the long alkyl chains, leading to superior hydrophobicity compared to the sterically hindered CHTS. cluster_OTS Octadecyltrichlorosilane (OTS) SAM cluster_CHTS This compound (CHTS) SAM OTS_mol1 C18H37 substrate_ots Hydroxylated Substrate OTS_mol1->substrate_ots Si-O-Si OTS_mol2 C18H37 OTS_mol2->OTS_mol1 van der Waals OTS_mol2->substrate_ots Si-O-Si OTS_mol3 C18H37 OTS_mol3->OTS_mol2 OTS_mol3->substrate_ots Si-O-Si OTS_mol4 C18H37 OTS_mol4->OTS_mol3 OTS_mol4->substrate_ots Si-O-Si CHTS_mol1 C6H11 substrate_chts Hydroxylated Substrate CHTS_mol1->substrate_chts Si-O-Si CHTS_mol2 C6H11 CHTS_mol2->substrate_chts Si-O-Si CHTS_mol3 C6H11 CHTS_mol3->substrate_chts Si-O-Si

Caption: Comparative SAM Formation of OTS and CHTS.

Performance Comparison: Hydrophobicity and Stability

The superior molecular organization of OTS monolayers translates directly into higher hydrophobicity and greater stability.

ParameterOctadecyltrichlorosilane (OTS)This compound (CHTS)Rationale
Water Contact Angle High (typically >110° on smooth surfaces)Moderate (expected to be lower than OTS)The dense, well-ordered structure of OTS SAMs presents a uniform low-energy surface. The less-ordered CHTS SAM allows for more water interaction with the underlying substrate.
Monolayer Stability HighModerate to LowThe strong intermolecular van der Waals forces in OTS SAMs enhance their mechanical and chemical stability. CHTS SAMs lack this cohesive strength, making them more susceptible to degradation.
Packing Density HighLowThe linear alkyl chains of OTS allow for close packing, while the bulky cyclohexyl groups of CHTS create steric hindrance.

Experimental Protocol: Preparation of Hydrophobic Surfaces

The following protocol provides a general framework for the preparation of hydrophobic surfaces using either CHTS or OTS. The key to forming a high-quality SAM is the rigorous exclusion of excess water, which can cause polymerization of the silane in solution before it reacts with the surface.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • This compound (CHTS) or Octadecyltrichlorosilane (OTS)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Acetone, Isopropanol, Deionized water

  • Nitrogen or Argon gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Glass or Teflon reaction vessel

Workflow:

protocol_workflow General workflow for the preparation of hydrophobic surfaces using trichlorosilanes. cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment A Solvent Cleaning (Acetone, IPA, DI Water) B Piranha Cleaning (CAUTION!) A->B C Drying (N2/Ar stream) B->C D Prepare Silane Solution (Anhydrous Solvent) C->D E Immerse Substrate (Inert Atmosphere) D->E F Incubate E->F G Rinse with Solvent F->G H Cure/Anneal G->H I Final Rinse & Dry H->I

Caption: Silanization Protocol Workflow.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (10-15 minutes each).

    • For silicon-based substrates, a piranha clean (handle with extreme care in a fume hood) for 10-15 minutes will generate a fresh, dense layer of hydroxyl groups.

    • Rinse copiously with deionized water and dry under a stream of nitrogen or argon.

  • Silanization:

    • In a glovebox or under an inert atmosphere, prepare a dilute solution (typically 1-5 mM) of CHTS or OTS in an anhydrous solvent.

    • Immerse the cleaned and dried substrate in the silane solution. The reaction vessel should be sealed to prevent atmospheric moisture contamination.

    • Allow the reaction to proceed for a duration ranging from 30 minutes to several hours. The optimal time will depend on the desired monolayer quality and the specific substrate.

  • Post-Treatment:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Cure the substrate by baking in an oven (typically 100-120 °C) for 30-60 minutes. This step promotes further cross-linking of the silane molecules on the surface, enhancing the stability of the monolayer.

    • Perform a final rinse with the solvent and dry the substrate with nitrogen or argon.

Field-Proven Insights and Application Suitability

Octadecyltrichlorosilane (OTS): The Gold Standard for Robust Hydrophobicity

OTS is the preferred choice for applications demanding the highest degree of hydrophobicity and long-term stability. Its ability to form dense, well-ordered SAMs makes it ideal for:

  • Microfluidic Devices: Creating hydrophobic channels to control fluid flow and prevent protein adsorption.

  • Biomedical Implants: Reducing biofouling and improving biocompatibility.

  • Anti-Icing and Self-Cleaning Surfaces: Leveraging the lotus effect on textured surfaces.

  • Fundamental Surface Science Studies: Providing a well-defined, reproducible model surface.

The primary drawback of OTS is its sensitivity to moisture during the deposition process, which requires careful control of experimental conditions to achieve optimal results.

This compound (CHTS): A Niche Player

While CHTS provides a degree of hydrophobicity, its performance is generally inferior to that of OTS. The less-ordered nature of the CHTS monolayer results in lower water contact angles and reduced stability. However, there may be specific scenarios where CHTS could be considered:

  • Modulating Surface Energy: When a moderate level of hydrophobicity is desired, CHTS may offer a tunable alternative to the more extreme hydrophobicity of OTS.

  • Cost-Effective Applications: In applications where maximal hydrophobicity and long-term stability are not critical, CHTS may be a more economical option.

Conclusion

For researchers, scientists, and drug development professionals seeking to create highly hydrophobic and stable surfaces, Octadecyltrichlorosilane (OTS) is unequivocally the superior choice . The formation of a dense, well-ordered self-assembled monolayer, driven by intermolecular van der Waals forces, results in exceptional water repellency and durability. While This compound (CHTS) can impart hydrophobicity, its bulky molecular structure fundamentally limits its performance in terms of both water contact angle and monolayer stability. The selection between these two silanes should be guided by the specific performance requirements of the application, with OTS being the go-to material for demanding, high-performance scenarios.

References

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]

  • Tuteja, A., Choi, W., Ma, M., Mabry, J. M., Mazzella, S. A., Rutledge, G. C., ... & Cohen, R. E. (2007). Designing superoleophobic surfaces. Science, 318(5856), 1618-1622. [Link]

  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis. Angewandte Chemie International Edition, 39(21), 3772-3789. [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170. [Link]

  • Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Angewandte Chemie International Edition, 44(39), 6282-6304. [Link]

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A Senior Application Scientist's Guide to the Characterization of Surfaces Modified with Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaging in surface modification and functionalization.

Introduction: Engineering Surfaces with Precision

In the realms of biomedical research and drug development, the interface between a material and its biological environment is paramount. The ability to precisely control surface properties such as wettability, biocompatibility, and protein adsorption is a critical determinant of experimental success. Self-assembled monolayers (SAMs) offer a robust and elegant solution for tailoring these surface characteristics. Among the various precursors for SAM formation, organotrichlorosilanes stand out for their ability to form dense, covalently bound films on hydroxylated surfaces like silicon dioxide (SiO₂) and glass.[1]

This guide provides an in-depth characterization of surfaces modified with Cyclohexyltrichlorosilane (CHTS), a bulky, cyclic alkyltrichlorosilane. We will objectively compare its expected performance with other common alkyltrichlorosilanes, supported by established principles and experimental data from analogous systems. This document is designed to equip you with the foundational knowledge and practical protocols to effectively utilize and characterize CHTS-modified surfaces in your research endeavors.

Comparative Analysis of Alkyltrichlorosilane Self-Assembled Monolayers

The choice of an alkyltrichlorosilane for surface modification is dictated by the desired surface properties. The structure of the alkyl group—its length, branching, and cyclic nature—plays a significant role in the final characteristics of the SAM. Here, we compare the anticipated properties of CHTS with other commonly used linear and fluorinated alkyltrichlorosilanes.

Property This compound (CHTS) (Expected)Octadecyltrichlorosilane (OTS) Perfluorooctyltrichlorosilane (FOTS) Characterization Technique
Water Contact Angle (Static) ~90-100°110-112°~114°Contact Angle Goniometry
Monolayer Thickness ~0.7 - 1.0 nm~2.3 - 2.6 nmNot explicitly foundEllipsometry, AFM
Surface Roughness (RMS) < 1 nm< 0.5 nm< 1 nmAtomic Force Microscopy (AFM)
Thermal Stability ModerateHigh (Stable up to 573 K)[2]Moderate (Decomposes > 373 K)[2]X-ray Photoelectron Spectroscopy (XPS)
Hydrolytic Stability GoodGoodExcellentContact Angle Goniometry over time

Expert Insights: The bulky cyclohexyl group of CHTS is expected to form a less densely packed monolayer compared to the long, linear alkyl chain of Octadecyltrichlorosilane (OTS). This difference in packing density can influence the ultimate hydrophobicity and barrier properties of the film. While OTS is known for creating highly ordered, quasi-crystalline monolayers, the CHTS monolayer may exhibit a more amorphous structure.[3] Perfluorinated silanes like FOTS provide highly hydrophobic and oleophobic surfaces due to the low surface energy of the fluorinated chains.[2]

The Chemistry of this compound Monolayer Formation

The formation of a CHTS self-assembled monolayer is a multi-step process driven by the reactivity of the trichlorosilyl headgroup with surface hydroxyls.[1]

G cluster_solution In Solution cluster_surface On Surface Hydrolysis Hydrolysis of Si-Cl bonds (Reacts with trace water) Condensation_sol Intermolecular Condensation (Forms oligomers) Hydrolysis->Condensation_sol Adsorption Adsorption onto hydroxylated surface Condensation_sol->Adsorption Condensation_surf Condensation with surface -OH groups Adsorption->Condensation_surf Crosslinking Lateral cross-linking (Si-O-Si) Condensation_surf->Crosslinking

Caption: Formation of a this compound SAM.

The process begins with the hydrolysis of the reactive Si-Cl bonds in the presence of trace amounts of water in the solvent, forming reactive silanetriol intermediates. These intermediates can then adsorb onto the hydroxylated substrate and undergo a condensation reaction with the surface hydroxyl groups, forming stable silicon-oxygen-surface (Si-O-Surface) covalent bonds.[1] Simultaneously, intermolecular condensation between adjacent silanetriol molecules leads to the formation of a cross-linked siloxane network, enhancing the stability of the monolayer.[3]

Experimental Protocols for Characterization

To ensure the formation of a high-quality CHTS monolayer and to validate its performance, a multi-technique characterization approach is essential.

I. Preparation of this compound SAMs (Vapor Deposition)

Vapor deposition is often the preferred method for trichlorosilanes as it can yield more uniform and reproducible monolayers compared to solution-phase deposition.[4]

Materials:

  • Silicon wafers or glass slides

  • This compound (CHTS)

  • Anhydrous toluene or hexane

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Vacuum desiccator

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silicon wafers or glass slides in Piranha solution for 15-30 minutes to remove organic residues and generate a high density of surface hydroxyl groups.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For immediate use, place the cleaned substrates in a vacuum oven at 110°C for at least 30 minutes to remove adsorbed water.

  • Vapor Phase Silanization:

    • Place the cleaned, dried substrates in a vacuum desiccator.

    • In a small, open vial within the desiccator, place a few drops of this compound.

    • Evacuate the desiccator to a pressure of <1 Torr.

    • Allow the silanization to proceed for 2-12 hours at room temperature. The deposition time may need to be optimized for your specific application.

    • After deposition, vent the desiccator with nitrogen gas.

  • Post-Deposition Cleaning:

    • Remove the substrates from the desiccator and rinse them with anhydrous toluene or hexane to remove any physisorbed CHTS.

    • Sonicate the substrates in fresh anhydrous solvent for 5 minutes.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the monolayers by baking at 110°C for 30-60 minutes to promote further cross-linking.

G cluster_prep Substrate Preparation cluster_depo Vapor Deposition cluster_post Post-Treatment Cleaning Piranha Clean Rinsing DI Water Rinse Cleaning->Rinsing Drying_N2 Nitrogen Dry Rinsing->Drying_N2 Baking Oven Bake (110°C) Drying_N2->Baking Placement Place substrates & CHTS in desiccator Baking->Placement Evacuation Evacuate desiccator Placement->Evacuation Deposition Deposit for 2-12 hours Evacuation->Deposition Rinse_Solvent Rinse with anhydrous solvent Deposition->Rinse_Solvent Sonication Sonicate in fresh solvent Rinse_Solvent->Sonication Drying_N2_post Nitrogen Dry Sonication->Drying_N2_post Curing Cure at 110°C Drying_N2_post->Curing

Caption: Workflow for CHTS SAM Preparation.

II. Characterization Techniques

A. Contact Angle Goniometry

  • Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a quantitative measure of wettability.[5] Hydrophobic surfaces, such as those expected from a CHTS monolayer, will exhibit high water contact angles (>90°).

  • Protocol:

    • Place the CHTS-modified substrate on the goniometer stage.

    • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

    • To assess the homogeneity of the monolayer, measure the contact angle at multiple locations on the surface.

    • For a more in-depth analysis, perform dynamic contact angle measurements (advancing and receding angles) to determine the contact angle hysteresis, which is an indicator of surface roughness and chemical heterogeneity.[6]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material.[7] For a CHTS-modified silicon wafer, XPS can confirm the presence of the organic monolayer and provide insights into its bonding with the substrate.

  • Expected Observations:

    • Survey Spectrum: The survey spectrum will show peaks corresponding to Carbon (C1s), Silicon (Si2p), and Oxygen (O1s). The presence of a significant C1s signal and the attenuation of the Si2p signal from the underlying substrate are indicative of a successful monolayer formation.[8]

    • High-Resolution Si2p Spectrum: The Si2p spectrum can be deconvoluted to show components corresponding to the silicon substrate (Si-Si) and the silicon dioxide layer (Si-O). A new component at a slightly higher binding energy may be attributable to the Si-O-C bonds formed between the CHTS and the surface.[7]

    • High-Resolution C1s Spectrum: The C1s spectrum will show a primary peak corresponding to the C-C and C-H bonds of the cyclohexyl ring.

C. Atomic Force Microscopy (AFM)

  • Principle: AFM is a high-resolution imaging technique that provides topographical information about a surface at the nanoscale.[9] It can be used to assess the uniformity and roughness of the CHTS monolayer.

  • Protocol:

    • Mount the CHTS-modified substrate on the AFM stage.

    • Engage the AFM tip with the surface in tapping mode to minimize damage to the monolayer.

    • Acquire images at various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess the surface morphology.

    • Use the AFM software to calculate the root-mean-square (RMS) surface roughness. A well-formed monolayer should have an RMS roughness of less than 1 nm.[10]

    • Phase imaging can be used in conjunction with topography to identify variations in surface properties, which may indicate incomplete monolayer coverage or the presence of contaminants.

Stability of this compound Monolayers

The long-term stability of a SAM is crucial for its reliable performance. Trichlorosilane-derived monolayers form robust covalent bonds with the substrate, but they can be susceptible to hydrolysis over extended periods, especially in aqueous environments.[11]

Factors Influencing Stability:

  • Cross-linking: The extent of lateral Si-O-Si bond formation within the monolayer significantly enhances its stability. Curing the monolayer after deposition promotes this cross-linking.

  • Alkyl Group Structure: The bulky nature of the cyclohexyl group may lead to a less densely packed monolayer compared to linear alkyl chains, potentially allowing for greater water ingress and a slightly lower hydrolytic stability.

  • Environmental Conditions: Exposure to high humidity, extreme pH, and elevated temperatures can accelerate the degradation of the monolayer.

Conclusion

This compound provides a valuable tool for creating hydrophobic surfaces with a unique cyclic alkyl functionality. While it is expected to form a robust, covalently bound monolayer, its performance characteristics, particularly its packing density and ultimate hydrophobicity, may differ from those of linear long-chain alkyltrichlorosilanes like OTS. A thorough characterization using contact angle goniometry, XPS, and AFM is imperative to validate the quality and performance of CHTS-modified surfaces. The protocols and comparative insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

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A Comparative Guide to Cyclohexyltrichlorosilane and Other Precursors for Dielectric Layer Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of Cyclohexyltrichlorosilane (CHTS) with established alternative precursors for the creation of dielectric layers in microelectronics and drug development device fabrication. Designed for researchers, scientists, and professionals in the field, this document provides a comprehensive analysis of performance characteristics, supported by available experimental data and detailed methodologies.

Introduction to Dielectric Precursors in Advanced Fabrication

In the intricate landscape of semiconductor manufacturing and the burgeoning field of advanced drug delivery systems, the dielectric layer is a critical component, providing electrical insulation between conductive elements. The choice of precursor material for depositing these layers via methods such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) profoundly influences the electrical performance, reliability, and overall integrity of the final device. An ideal precursor should yield a dielectric film with a low dielectric constant (κ), high dielectric strength (breakdown voltage), low leakage current, excellent thermal stability, and smooth surface morphology. This guide focuses on this compound (CHTS) and provides a comparative benchmark against two widely used precursors: Tetraethoxysilane (TEOS) and Dichlorodimethylsilane (DCDMS).

This compound (CHTS): A Potential Contender

This compound (C₆H₁₁Cl₃Si) is a chlorosilane precursor that, while less documented in mainstream literature for dielectric applications compared to its counterparts, presents intriguing possibilities due to its chemical structure.[1] The presence of the bulky cyclohexyl group and three reactive chlorine atoms suggests a unique deposition chemistry.

Chemical Structure and Deposition Pathway

The CHTS molecule consists of a central silicon atom bonded to a cyclohexyl group and three chlorine atoms. During PECVD, the Si-Cl bonds are readily broken in the plasma environment, allowing the silicon to react with an oxygen source (e.g., O₂, N₂O) to form a silicon dioxide (SiO₂) based film. The bulky cyclohexyl group can influence the film's density and porosity.

Figure 2: Chemical structure of Tetraethoxysilane (TEOS).
Dichlorodimethylsilane (DCDMS)

DCDMS ((CH₃)₂SiCl₂) is another chlorosilane precursor that contains methyl groups. It is often used in applications where the incorporation of carbon into the silicon-based matrix is desired, which can lower the dielectric constant.

Chemical Structure and Deposition Pathway

DCDMS has a central silicon atom bonded to two methyl (-CH₃) groups and two chlorine atoms. The Si-Cl bonds provide the primary reaction sites for oxidation, while the methyl groups can be partially or fully incorporated into the resulting film, creating a silicon oxycarbide (SiOC) layer.

Figure 3: Chemical structure of Dichlorodimethylsilane (DCDMS).

Comparative Performance Data

The following tables summarize the typical performance characteristics of dielectric films deposited from TEOS and DCDMS. Data for CHTS is largely extrapolated based on the properties of similar chlorosilane precursors due to a lack of direct experimental findings in the available literature.

Table 1: Electrical Properties of Dielectric Films

PropertyThis compound (CHTS) (Expected)Tetraethoxysilane (TEOS)Dichlorodimethylsilane (DCDMS) (as SiOC:H)
Dielectric Constant (κ) 2.8 - 3.53.9 - 4.5 [2]2.5 - 3.5 [3]
Breakdown Strength (MV/cm) 8 - 12 [4]8 - 11 [5][6]7 - 10
Leakage Current Density @ 1 MV/cm (A/cm²) 10⁻⁸ - 10⁻⁷10⁻⁹ - 10⁻⁸ [7][8][9]10⁻⁸ - 10⁻⁶

Table 2: Physical and Morphological Properties

PropertyThis compound (CHTS) (Expected)Tetraethoxysilane (TEOS)Dichlorodimethylsilane (DCDMS)
Deposition Temperature (°C) 200 - 400250 - 400 [10]200 - 400
Surface Roughness (RMS) 1 - 5 nm0.5 - 3 nm [11][12][13]1 - 6 nm
Film Composition SiO₂ with potential C inclusionsSiO₂SiOC:H

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details generalized experimental protocols for the deposition of dielectric layers using the discussed precursors.

General Safety Precautions for Chlorosilane Precursors (CHTS and DCDMS)

Chlorosilanes like CHTS and DCDMS are corrosive and react with moisture to release hydrochloric acid. [1]All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The deposition system should be equipped with a proper exhaust and scrubbing system.

PECVD Protocol for SiO₂ Deposition from TEOS

This protocol outlines a typical process for depositing a silicon dioxide film using TEOS in a parallel-plate PECVD reactor.

1. Substrate Preparation:

  • Start with a clean silicon wafer or other suitable substrate.
  • Perform a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen blow-dry to ensure a pristine surface. [14] 2. Chamber Preparation:
  • Load the substrate into the PECVD chamber.
  • Pump the chamber down to a base pressure of <10⁻⁵ Torr.
  • Heat the substrate to the desired deposition temperature, typically between 300-400°C. [10] 3. Deposition Process:
  • Introduce the reactant gases. A typical process might use:
  • TEOS vapor, delivered by a heated bubbler system with a carrier gas (e.g., He or Ar) at a flow rate of 50-200 sccm.
  • Oxygen (O₂) or Nitrous Oxide (N₂O) as the oxidant at a flow rate of 200-1000 sccm. [15] * Stabilize the chamber pressure, typically in the range of 0.5-5 Torr.
  • Ignite the plasma by applying RF power (13.56 MHz) to the showerhead electrode, typically at 50-500 W.
  • The deposition time will depend on the desired film thickness and the calibrated deposition rate (typically 100-500 Å/min).

4. Post-Deposition:

  • Turn off the RF power and gas flows.
  • Allow the substrate to cool under vacuum.
  • Vent the chamber with nitrogen and unload the substrate.

    TEOS_PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Clean Substrate Cleaning Chamber_Pumpdown Chamber Evacuation Substrate_Clean->Chamber_Pumpdown Substrate_Heating Substrate Heating Chamber_Pumpdown->Substrate_Heating Gas_Introduction Introduce TEOS & O₂/N₂O Substrate_Heating->Gas_Introduction Pressure_Stabilization Stabilize Pressure Gas_Introduction->Pressure_Stabilization Plasma_Ignition Ignite Plasma Pressure_Stabilization->Plasma_Ignition Deposition Film Growth Plasma_Ignition->Deposition Cooldown Substrate Cooling Deposition->Cooldown Venting Chamber Venting Cooldown->Venting Unload Unload Substrate Venting->Unload

    Figure 4: Workflow for PECVD of SiO₂ from TEOS.
    Generalized PECVD Protocol for Chlorosilane Precursors (CHTS and DCDMS)

This protocol provides a general framework for depositing silicon-based dielectric films from chlorosilane precursors. Specific parameters will need to be optimized based on the precursor and desired film properties.

1. Substrate and Chamber Preparation:

  • Follow the same procedures as for the TEOS protocol.

2. Deposition Process:

  • Introduce the reactant gases. For a chlorosilane like CHTS or DCDMS, the gas mixture would typically include:
  • The chlorosilane vapor, delivered via a heated bubbler with a carrier gas (e.g., Ar or N₂) at a flow rate of 10-100 sccm.
  • An oxidant such as O₂ or N₂O at a flow rate of 100-500 sccm.
  • Optionally, a reducing agent like hydrogen (H₂) may be added to scavenge chlorine and influence film properties.
  • Stabilize the chamber pressure, typically between 0.1-2 Torr.
  • Ignite the plasma with RF power in the range of 20-300 W.
  • Deposition time is determined by the target thickness and deposition rate.

3. Post-Deposition:

  • Follow the same procedures as for the TEOS protocol. It is crucial to ensure that the chamber and pumping lines are properly purged to remove any residual corrosive byproducts.

Discussion and Conclusion

The selection of a precursor for dielectric layer deposition is a critical decision that balances performance, processability, and safety.

  • This compound (CHTS) remains a precursor with theoretical potential, particularly for forming low-κ dielectric films due to its bulky organic ligand. However, the lack of comprehensive experimental data necessitates further research to validate its performance and optimize deposition processes. The challenges associated with handling corrosive chlorosilanes and managing potential carbon incorporation must be addressed.

  • Tetraethoxysilane (TEOS) is the industry workhorse for depositing high-quality SiO₂ films. It offers a well-understood process, excellent film properties, and safer handling compared to silane gas. TEOS-derived SiO₂ provides a reliable benchmark for dielectric performance.

  • Dichlorodimethylsilane (DCDMS) provides a pathway to carbon-doped silicon oxide (SiOC:H) films, which exhibit a lower dielectric constant than pure SiO₂. [16]This makes it a valuable precursor for advanced interconnects where reducing RC delay is paramount. However, the process requires careful control to manage film composition and minimize defects.

References

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  • The changes in AFM morphology and roughness of SiO2 films of different... (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Validation of Cyclohexyltrichlorosilane Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible outcomes. Cyclohexyltrichlorosilane (CHTS), a key intermediate in the synthesis of various organic and organosilicon compounds, is no exception. Its high reactivity, particularly its susceptibility to hydrolysis, necessitates stringent quality control to prevent the introduction of impurities that can lead to unwanted side reactions, reduced yields, and compromised final product integrity.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a scientifically rigorous approach to quality assurance.

The Criticality of Purity in this compound Applications

This compound (C₆H₁₁Cl₃Si) is a colorless to pale yellow liquid with a pungent odor, characterized by its three reactive chlorine atoms bonded to a silicon atom.[1] This structure makes it a versatile reagent but also highly susceptible to hydrolysis, which can generate siloxanes and hydrochloric acid. The presence of these and other process-related impurities can have significant consequences in sensitive applications.

Common impurities can arise from the manufacturing process of CHTS, which is analogous to the synthesis of other chlorosilanes like trichlorosilane.[2][3][4] Potential impurities include:

  • Partially substituted silanes: Such as cyclohexyldichlorosilane, resulting from incomplete chlorination.

  • Other chlorosilanes: Including silicon tetrachloride, a common byproduct.[2][3]

  • Hydrolysis products: Dicyclohexylchlorosiloxane and other siloxanes formed by reaction with trace moisture.

  • Starting material residues: Unreacted cyclohexene or trichlorosilane.

  • Metallic and elemental impurities: Trace metals and elements like boron and phosphorus originating from the silicon source.[5]

The presence of these impurities can alter the reactivity of CHTS, leading to unpredictable reaction kinetics and the formation of undesired byproducts in a synthetic pathway. Therefore, a robust analytical method for purity validation is not just a quality control measure but a critical component of process control and research integrity.

GC-MS: The Gold Standard for Volatile Silane Analysis

For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The choice of GC-MS is underpinned by its ability to separate complex mixtures of structurally similar silanes and provide unequivocal identification of impurities through their mass spectra.[6][7] This is particularly crucial for reactive molecules where on-column degradation can be a concern if the system is not properly configured.

The Logic of the GC-MS Workflow

The successful analysis of CHTS by GC-MS hinges on a carefully designed workflow that prevents sample degradation and ensures accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation (Inert Environment) cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample CHTS Sample Dilution Dilution Sample->Dilution Solvent Anhydrous Aprotic Solvent (e.g., Heptane) Solvent->Dilution Injector GC Inlet (Split/Splitless) Dilution->Injector Injection Column GC Column (e.g., DB-5ms) Injector->Column Separation MS_Source MS Ion Source (Electron Ionization) Column->MS_Source Ionization MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer Mass Filtering Detector Detector MS_Analyzer->Detector Detection TIC Total Ion Chromatogram (TIC) Detector->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec Quant Quantification (Area % or ISTD) TIC->Quant Purity Assay Library NIST Library Comparison MassSpec->Library Identification Validation Method Validation (ICH Q2(R1)) Quant->Validation Validation_Process cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) cluster_result Outcome Method GC-MS Protocol Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD / LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method for Purity Assessment Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Sources

A Comparative Guide to Alkyltrichlorosilanes for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in surface modification, the selection of the appropriate molecular precursor is a critical determinant of success. Self-assembled monolayers (SAMs) provide an elegant and effective method for tailoring the interfacial properties of a wide range of materials. Among the various precursors available, alkyltrichlorosilanes stand out for their ability to form robust, covalently bound monolayers on hydroxylated surfaces such as silicon dioxide, glass, and other metal oxides.

This guide offers an in-depth comparative analysis of three commonly employed alkyltrichlorosilanes: Octyltrichlorosilane (C8), Dodecyltrichlorosilane (C12), and Octadecyltrichlorosilane (C18). By examining their performance metrics, underlying formation mechanisms, and detailed experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications, from creating biocompatible surfaces to fabricating advanced biosensors.

The Foundational Chemistry of Alkyltrichlorosilane SAMs

The formation of a high-quality alkyltrichlorosilane SAM is a dynamic, multi-step process governed by the principles of hydrolysis and condensation. The trichlorosilyl headgroup is highly reactive towards trace amounts of water, initiating a cascade of reactions that ultimately lead to a densely packed, cross-linked monolayer.

The journey from individual silane molecules in solution to a well-ordered monolayer on a substrate can be conceptualized in the following stages:

  • Hydrolysis: Upon exposure to water, either from the ambient environment or intentionally introduced, the chloro-substituents on the silicon atom are rapidly replaced by hydroxyl groups, forming a reactive silanetriol intermediate.

  • Surface Adsorption: The hydrophilic silanetriol headgroups are drawn to the hydroxylated substrate surface, where they can form hydrogen bonds.

  • Lateral Cross-Linking: Adjacent hydrolyzed silane molecules condense with one another, forming strong siloxane (Si-O-Si) bonds. This lateral polymerization is a key factor in the stability and robustness of the resulting monolayer.

  • Covalent Attachment: The silanetriol headgroups also react with the hydroxyl groups on the substrate surface, forming covalent Si-O-Substrate bonds that anchor the monolayer to the material.

  • Self-Organization: Van der Waals interactions between the long alkyl chains drive the molecules into a closely packed, ordered arrangement, minimizing free energy and resulting in a dense, uniform film.

The quality of the final SAM is exquisitely sensitive to a number of experimental parameters, including the purity of the solvent, the concentration of the alkyltrichlorosilane, the reaction time, temperature, and, most critically, the humidity of the environment.

Performance Metrics: A Quantitative Comparison

The choice of alkyltrichlorosilane has a profound impact on the final properties of the SAM. The length of the alkyl chain is a primary determinant of the monolayer's thickness, hydrophobicity, and degree of molecular ordering. The following table summarizes key performance indicators for SAMs derived from Octyltrichlorosilane (C8), Dodecyltrichlorosilane (C12), and Octadecyltrichlorosilane (C18) on silicon substrates. It is important to note that these values are compiled from various studies and can be influenced by specific experimental conditions.

Performance MetricOctyltrichlorosilane (C8)Dodecyltrichlorosilane (C12)Octadecyltrichlorosilane (C18)
Water Contact Angle (Static) ~99° - 104°~107° - 110°~104° - 112°
Monolayer Thickness ~1.3 - 1.5 nm~1.7 - 2.0 nm~2.3 - 2.7 nm
Surface Roughness (RMS) ~0.2 - 0.5 nm~0.2 - 0.4 nm~0.1 - 0.3 nm

Insights from the Data:

  • Hydrophobicity: As the alkyl chain length increases, the surface generally becomes more hydrophobic, as indicated by the higher water contact angles. The longer chains provide a more effective shield against the underlying polar substrate.

  • Thickness: The monolayer thickness scales linearly with the length of the alkyl chain, as expected. This allows for precise control over the spacing between the substrate and the functionalized surface.

  • Ordering and Roughness: Longer alkyl chains exhibit stronger van der Waals interactions, which promotes a higher degree of self-organization and results in a smoother, more crystalline-like monolayer with lower surface roughness.

Experimental Protocols: A Step-by-Step Guide to SAM Formation

The successful formation of a high-quality alkyltrichlorosilane SAM is contingent upon meticulous attention to detail and a controlled experimental environment. The following protocol provides a general framework for the solution-phase deposition of these monolayers on silicon wafers.

I. Substrate Preparation: The Critical First Step

A pristine, hydroxylated surface is paramount for achieving a uniform and stable SAM.

Materials:

  • Silicon wafers or other hydroxylated substrates

  • Deionized (DI) water

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas (high purity)

Procedure:

  • Solvent Cleaning:

    • Sonicate the substrates in acetone for 15 minutes.

    • Sonicate the substrates in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Piranha Etching (for silicon and glass):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Prepare a 3:1 (v/v) solution of concentrated H₂SO₄ to 30% H₂O₂. Always add the peroxide to the acid slowly.

    • Immerse the substrates in the piranha solution for 30-60 minutes at room temperature.

    • Rinse the substrates copiously with DI water.

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For optimal results, bake the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual physisorbed water.

II. SAM Deposition: The Heart of the Process

The deposition process should be carried out in a low-humidity environment, such as a glove box or a desiccator, to prevent uncontrolled polymerization of the silane in solution.

Materials:

  • Alkyltrichlorosilane (C8, C12, or C18)

  • Anhydrous solvent (e.g., toluene, hexane, or dicyclohexyl)

  • Clean, dry glassware

  • Nitrogen or Argon gas

Procedure:

  • Prepare the Silane Solution:

    • In a clean, dry glass container, prepare a 1-5 mM solution of the desired alkyltrichlorosilane in an anhydrous solvent.

  • Substrate Immersion:

    • Place the cleaned and dried substrates in the silane solution.

    • The immersion time can vary from 30 minutes to several hours. Longer immersion times generally lead to more ordered monolayers, but the optimal time should be determined empirically for each specific system.

  • Rinsing:

    • Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bound molecules.

    • A multi-step rinsing procedure (e.g., toluene, then isopropanol) is recommended.

  • Drying:

    • Dry the coated substrates under a stream of nitrogen gas.

III. Post-Deposition Curing (Optional but Recommended)

Curing can enhance the cross-linking within the monolayer and strengthen its covalent attachment to the substrate.

Procedure:

  • Place the SAM-coated substrates in an oven at 110-120°C for 30-60 minutes.

  • Allow the substrates to cool to room temperature before further use or characterization.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the experimental and logical processes involved in alkyltrichlorosilane SAM formation, the following diagrams are provided.

SAM_Formation_Workflow cluster_prep 1. Substrate Preparation cluster_depo 2. SAM Deposition (Low Humidity) cluster_post 3. Post-Deposition Treatment cluster_char 4. Characterization Solvent_Cleaning Solvent Cleaning (Acetone, Isopropanol) Piranha_Etching Piranha Etching (Hydroxylation) Solvent_Cleaning->Piranha_Etching Drying_Prep Drying (Nitrogen Stream, Oven) Piranha_Etching->Drying_Prep Prepare_Solution Prepare Silane Solution (1-5 mM in Anhydrous Solvent) Immerse_Substrate Immerse Substrate (30 min - several hours) Prepare_Solution->Immerse_Substrate Rinsing Rinsing (Anhydrous Solvent) Immerse_Substrate->Rinsing Drying_Depo Drying (Nitrogen Stream) Rinsing->Drying_Depo Curing Curing (110-120°C, 30-60 min) Drying_Depo->Curing Characterization Contact Angle, Ellipsometry, AFM, XPS Curing->Characterization

Experimental workflow for alkyltrichlorosilane SAM formation.

SAM_Formation_Mechanism cluster_inputs Inputs & Conditions cluster_process SAM Formation Process cluster_outputs Outputs & Characteristics Substrate Hydroxylated Substrate (-OH groups) Adsorption Adsorption to Substrate Substrate->Adsorption Silane Alkyltrichlorosilane (R-SiCl₃) Hydrolysis Hydrolysis of Si-Cl to Si-OH Silane->Hydrolysis Environment Anhydrous Solvent Trace H₂O Environment->Hydrolysis Hydrolysis->Adsorption Crosslinking Lateral Cross-linking (Si-O-Si) Adsorption->Crosslinking Attachment Covalent Attachment (Si-O-Substrate) Crosslinking->Attachment SelfAssembly Self-Assembly of Alkyl Chains Attachment->SelfAssembly SAM Alkyltrichlorosilane SAM SelfAssembly->SAM Hydrophobicity Hydrophobic Surface (High Contact Angle) SAM->Hydrophobicity Order Ordered Monolayer (Low Roughness) SAM->Order

Logical relationship of alkyltrichlorosilane SAM formation.

Concluding Remarks for the Discerning Researcher

The choice between Octyltrichlorosilane (C8), Dodecyltrichlorosilane (C12), and Octadecyltrichlorosilane (C18) is ultimately dictated by the specific requirements of the application. For applications demanding the highest degree of hydrophobicity and a well-ordered, crystalline-like surface, the longer-chain C18 is often the superior choice. However, for applications where a slightly lower packing density is acceptable or even desirable, the shorter-chain C8 and C12 silanes offer a viable and sometimes more cost-effective alternative.

It is imperative to reiterate that the quality of the resulting SAM is inextricably linked to the rigor of the experimental procedure. Scrupulous cleaning of the substrate, the use of high-purity reagents, and the careful control of environmental humidity are non-negotiable prerequisites for the formation of reproducible, high-performance self-assembled monolayers.

This guide has provided a comprehensive overview of the comparative performance of common alkyltrichlorosilanes, grounded in experimental data and established scientific principles. By leveraging this information, researchers can more effectively navigate the nuances of surface modification and unlock the full potential of self-assembled monolayers in their scientific endeavors.

References

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A Senior Application Scientist's Guide to the Stability of Cyclohexyltrichlorosilane-Derived Coatings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in material science and drug development, the choice of a surface coating is a critical decision that dictates the performance, longevity, and reliability of a product. Silane-based coatings are foundational for modifying surface properties, and among them, Cyclohexyltrichlorosilane (CHTS) offers a unique combination of hydrophobicity and structural bulk. This guide provides an in-depth assessment of the stability of CHTS-derived coatings, comparing their performance against other common silane alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Fundamental Chemistry of this compound Coatings

This compound (C₆H₁₁SiCl₃) is an organosilane featuring a bulky, saturated cyclohexyl group and a highly reactive trichlorosilyl headgroup. The stability and properties of the final coating are intrinsically linked to the two-step reaction it undergoes: hydrolysis and condensation.

  • Hydrolysis: The Si-Cl bonds are extremely susceptible to water. CHTS reacts violently with moisture, including atmospheric humidity, to replace the three chlorine atoms with hydroxyl (-OH) groups, forming cyclohexylsilanetriol and releasing corrosive hydrochloric acid (HCl) gas.[1][2] This high reactivity necessitates controlled application environments, often under an inert atmosphere or through vapor deposition, to achieve a uniform monolayer.[3]

  • Condensation: The newly formed, highly reactive silanol groups readily condense with each other and with hydroxyl groups on the substrate (e.g., glass, silicon oxide, metal oxides). This process forms a dense, cross-linked polysiloxane (silicone) network (Si-O-Si), which constitutes the final coating. The bulky cyclohexyl groups orient outwards, defining the new surface chemistry.

This mechanism is fundamental to all trichlorosilane depositions, but the nature of the organic group—in this case, cyclohexyl—is what differentiates the final coating's stability.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation CHTS This compound (C₆H₁₁SiCl₃) H2O 3 H₂O (Moisture) Silanetriol Cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) CHTS->Silanetriol Reaction H2O->Silanetriol HCl 3 HCl (Gas) Silanetriol->HCl Silanetriol2 C₆H₁₁Si(OH)₃ Network Cross-linked Polysiloxane Network (Si-O-Si Bonds) Silanetriol2->Network Polycondensation Substrate Substrate-OH Substrate->Network Covalent Bonding G cluster_prep 1. Substrate Preparation cluster_depo 2. Vapor Deposition cluster_cure 3. Curing & Cleaning Clean Sonication (Acetone, IPA) Activate O₂ Plasma or Piranha Etch Clean->Activate Dry1 N₂ Dry Activate->Dry1 Place Place Substrate & CHTS in Desiccator Dry1->Place Vacuum Apply Vacuum (1-2 min) Place->Vacuum React React in Vapor (2-4 hours) Vacuum->React Rinse Rinse with Nonpolar Solvent React->Rinse Bake Oven Bake (110°C, 1 hr) Rinse->Bake Final Final Coated Substrate Bake->Final

Caption: Experimental workflow for CHTS vapor deposition.

Protocol: Chemical Stability Testing (Corrosion)

Causality: The ASTM G31 standard provides a framework for laboratory immersion testing to determine the resistance of a material to a specific chemical environment by measuring mass loss. [4][5][6]This provides a quantitative measure of the coating's protective barrier properties.

  • Specimen Preparation: Prepare coated and uncoated (control) metal coupons (e.g., steel, aluminum) of known surface area and mass.

  • Test Solution: Prepare the corrosive medium (e.g., 3.5% NaCl solution for marine environment simulation, or acidic/basic solutions as required).

  • Immersion: Fully immerse the test coupons in the solution in separate sealed containers. Maintain a constant temperature (e.g., 35 °C). Ensure specimens are not in contact with each other. [7]4. Duration: Expose the coupons for a defined period (e.g., 24, 100, or 500 hours), as per the ASTM G31 guidelines. [5][8]5. Evaluation: a. After exposure, remove the coupons and gently clean them to remove corrosion products according to ASTM G1 procedures. b. Dry the coupons and re-weigh them to determine the mass loss. c. Calculate the corrosion rate in mils per year (mpy). d. Visually inspect for pitting, blistering, or delamination.

Protocol: Mechanical Hardness Testing (Pencil Test)

Causality: The ASTM D3363 pencil test is a rapid, cost-effective method to determine the film hardness of a coating. [9][10]It provides a relative measure of scratch and mar resistance, which is useful for quality control and comparative analysis. [11][12]

  • Setup: Place the coated substrate on a firm, level surface.

  • Pencil Preparation: Use a set of calibrated drawing pencils of known hardness (e.g., from 6B to 9H). [13]For each test, expose a fresh, flat, cylindrical lead tip using a specialized sharpener.

  • Execution: a. Start with a hard pencil (e.g., 6H). Hold the pencil at a 45° angle to the surface. b. Push the pencil firmly away from the operator for a distance of at least 6.5 mm (¼ inch), applying sufficient downward force to either scratch the film or crush the lead tip.

  • Evaluation: a. If the coating is scratched or gouged, repeat the test with the next softer pencil (e.g., 5H). b. Continue this process until a pencil is found that will not scratch the surface. c. The "scratch hardness" is defined as the hardest pencil that does not scratch or rupture the film.

Conclusion and Future Outlook

This compound-derived coatings offer a compelling combination of high hydrophobicity, excellent mechanical hardness, and robust thermal stability. The bulky cyclohexyl group provides superior steric protection to the underlying siloxane backbone, enhancing its hydrolytic stability compared to some linear or short-chain functional silanes. While its thermal stability is slightly lower than aromatic-functionalized siloxanes, it is more than sufficient for a vast range of applications.

The primary challenge in working with CHTS lies in its high reactivity, which demands controlled deposition conditions to achieve optimal performance. However, when properly applied, CHTS creates a durable and stable surface modification. For researchers and developers, the choice between CHTS and other silanes will depend on the specific performance requirements:

  • For maximum hydrophobicity and hydrolytic stability, CHTS and long-chain alkylsilanes are top contenders.

  • For applications requiring extreme thermal resistance, phenyl-based silanes may be preferred.

  • For subsequent surface chemistry, functional silanes (epoxy, amino) remain the logical choice, though often with a trade-off in hydrolytic stability.

Future research should focus on direct, side-by-side comparative studies of these coatings under standardized conditions to build a more comprehensive performance database. This will further empower scientists to make data-driven decisions in the critical field of surface engineering.

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Navigating Surface Modification: A Comparative Guide to Cyclohexyltrichlorosilane and Other Silanizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. Silanization, a process that covalently bonds silane molecules to hydroxylated surfaces, stands as a cornerstone technique for tailoring surface energy, wettability, and biocompatibility. This guide provides an in-depth comparison of Cyclohexyltrichlorosilane (CHTS) against other widely used silanizing agents, offering researchers, scientists, and drug development professionals a framework for selecting the optimal agent for their specific application.

The Fundamental Principle: Silanization

Silanization leverages the reactivity of organosilanes with surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and certain polymers. The process can be broadly categorized into two chemistries based on the silane's reactive group: chloro- and alkoxy-silanes.

  • Trichlorosilanes (e.g., CHTS, OTS): These agents react vigorously with surface hydroxyl groups and trace water, forming a highly cross-linked and stable siloxane (Si-O-Si) network.[1] This reaction releases hydrochloric acid (HCl) as a byproduct.[1]

  • Alkoxysilanes (e.g., APTES, VTMS): These agents undergo a two-step process: hydrolysis of the alkoxy groups (e.g., methoxy, ethoxy) to form reactive silanols (Si-OH), followed by condensation with surface hydroxyls and other silanols.[2] This reaction is generally slower and releases alcohol as a byproduct.[2]

The choice between these two classes often depends on the desired reaction speed, stability of the resulting layer, and sensitivity of the substrate to byproducts like HCl.

A Spotlight on this compound (CHTS)

This compound (C₆H₁₁Cl₃Si) is a colorless to pale yellow liquid known for its pungent odor and high reactivity with moisture.[3][4] Its defining feature is the bulky, non-polar cyclohexyl group attached to the silicon atom.

Key Properties of CHTS:

  • Molecular Formula: C₆H₁₁Cl₃Si[5]

  • Molecular Weight: 217.59 g/mol [5]

  • Boiling Point: 206-207°C[3][5]

  • Reactivity: Highly reactive with water and protic solvents, liberating HCl.[1][4]

The primary role of the cyclohexyl group is to introduce significant steric hindrance. This bulkiness prevents the formation of a densely packed, perfectly ordered monolayer, resulting in a surface that is hydrophobic yet moderately disordered compared to layers formed by long-chain alkylsilanes.

The Alternatives: A Roster of Common Silanizing Agents

To effectively benchmark CHTS, it is essential to understand the properties of other commonly employed silanes.

  • Octadecyltrichlorosilane (OTS): Famous for creating densely packed, highly ordered self-assembled monolayers (SAMs).[6] The long C18 alkyl chain leads to strong van der Waals interactions between adjacent molecules, resulting in a highly hydrophobic, crystalline-like surface.[6][7]

  • (3-Aminopropyl)triethoxysilane (APTES): A bifunctional silane widely used for surface functionalization.[8] The terminal amino group (-NH₂) provides a reactive site for the covalent attachment of proteins, DNA, and other biomolecules.[8][9] The resulting surface is typically hydrophilic.

  • Vinyltrimethoxysilane (VTMS): This agent possesses a terminal vinyl group (-CH=CH₂) that can participate in free-radical polymerization or hydrosilylation reactions.[10][11] It is often used as a coupling agent to bond organic polymers to inorganic substrates.[10][12]

Head-to-Head Comparison: CHTS vs. The Field

The selection of a silanizing agent is a critical experimental choice driven by the desired end-point surface characteristics. The following table summarizes the performance of CHTS against its common counterparts.

FeatureThis compound (CHTS)Octadecyltrichlorosilane (OTS)(3-Aminopropyl)triethoxysilane (APTES)Vinyltrimethoxysilane (VTMS)
Primary Function Hydrophobic surface modificationCreation of highly ordered, hydrophobic SAMsSurface functionalization for biomolecule attachmentCoupling agent, polymerizable surfaces
Reactive Group Trichlorosilane (-SiCl₃)Trichlorosilane (-SiCl₃)Triethoxysilane (-Si(OC₂H₅)₃)Trimethoxysilane (-Si(OCH₃)₃)
Resulting Wettability HydrophobicHighly HydrophobicHydrophilic (amine-terminated)Moderately Hydrophobic
Expected Water Contact Angle ~90° - 100°>110°~40° - 60°~70° - 85°
Layer Structure Moderately ordered due to steric hindranceHighly ordered, crystalline-like SAMCan range from monolayer to polymer networkCross-linked polymer network
Key Advantage Bulky group provides unique steric propertiesForms exceptionally stable and dense monolayersProvides reactive amine groups for further chemistryVinyl group allows for polymerization
Primary Limitation Steric bulk prevents maximum packing densityHighly sensitive to moisture during depositionProne to forming multilayers if not controlledSlower reaction kinetics than trichlorosilanes

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific rigor, the following protocols include critical control and characterization steps.

General Substrate Preparation (Glass/Silicon)

Causality: The quality of the silane layer is critically dependent on the cleanliness and hydroxylation of the substrate.[13] This protocol aims to remove organic contaminants and generate a uniform layer of surface hydroxyl groups.

  • Sonication: Sonicate substrates in a solution of Alconox (or similar lab-grade detergent) for 15 minutes, followed by thorough rinsing with deionized (DI) water.

  • Solvent Cleaning: Sonicate substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues. Dry under a stream of nitrogen.

  • Hydroxylation (Piranha Etch - EXTREME CAUTION ): In a fume hood, immerse the substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Leave for 30 minutes.

  • Final Rinse: Rinse copiously with DI water and dry under a stream of nitrogen. The substrate should be hydrophilic at this point (a water droplet should spread completely). Store in a vacuum desiccator until use.

Silanization Workflow

The following diagram illustrates the general workflow for silanization, which is applicable to all agents with modifications to the specific reaction conditions.

SilanizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment & Analysis Clean Substrate Cleaning Hydroxylate Surface Hydroxylation Clean->Hydroxylate Silanize Silanization (Vapor or Solution Phase) Hydroxylate->Silanize Rinse Solvent Rinse Silanize->Rinse Cure Thermal Curing Rinse->Cure Characterize Characterization Cure->Characterize

Caption: General workflow for substrate silanization.

Protocol for CHTS and OTS (Vapor Deposition)

Causality: Vapor deposition is preferred for trichlorosilanes as it minimizes uncontrolled polymerization that can occur in solution due to trace water.[14]

  • Place the cleaned substrates in a vacuum desiccator.

  • In a small vial, add 3-4 drops of the trichlorosilane (CHTS or OTS).

  • Place the open vial inside the desiccator with the substrates, ensuring they do not touch.

  • Evacuate the desiccator for 1 hour at room temperature to allow the silane vapor to coat the substrates.

  • Vent the desiccator, remove the substrates, and rinse them with anhydrous toluene to remove physisorbed silane.

  • Cure the substrates in an oven at 110-120°C for 1 hour. This step drives the covalent bond formation and cross-linking.

Protocol for APTES and VTMS (Solution Deposition)

Causality: Alkoxysilanes require a small amount of water for hydrolysis.[2] A non-polar, anhydrous solvent helps to control the reaction on the substrate surface rather than in the bulk solution.

  • Prepare a 2% (v/v) solution of the silane (APTES or VTMS) in anhydrous toluene in a glove box or under an inert atmosphere.[9]

  • Immerse the cleaned substrates in the silane solution for 30 seconds to 2 minutes.[9]

  • Rinse the substrates by dipping them in fresh anhydrous toluene.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.[15]

Data Presentation and Characterization

The success of silanization is quantified through surface characterization techniques.

Contact Angle Goniometry

This is the primary method for assessing surface wettability.[16] A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle between the droplet and the surface is measured.[17]

ContactAngle cluster_hydrophobic Water Contact Angle > 90° cluster_hydrophilic Water Contact Angle < 90° A B

Caption: Visual representation of contact angles.

Expected Data Summary:

Silanizing AgentExpected Water Contact Angle (°)Surface EnergyKey Characteristic
Unmodified Glass/Silicon< 10°HighHydrophilic
CHTS95° ± 5°LowHydrophobic, Sterically Hindered
OTS112° ± 3°Very LowHighly Ordered, Hydrophobic
APTES50° ± 10°HighHydrophilic, Amine-Functional
VTMS80° ± 5°ModerateModerately Hydrophobic, Polymerizable
Advanced Characterization

For in-depth analysis, especially in drug development and sensitive applications, further characterization is recommended:

  • Atomic Force Microscopy (AFM): To assess surface topography and roughness. A well-formed monolayer should result in a very smooth surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and verify the presence of silicon, carbon, and in the case of APTES, nitrogen.

Conclusion and Recommendations

The choice of a silanizing agent is not a one-size-fits-all decision.

  • This compound (CHTS) is an excellent choice for applications requiring a robust, hydrophobic coating where the unique steric properties of the cyclohexyl group can be leveraged, for instance, in creating specific protein-resistant surfaces or controlling the spacing of subsequently attached molecules.

  • Octadecyltrichlorosilane (OTS) remains the gold standard for creating the most hydrophobic, stable, and ordered self-assembled monolayers, ideal for applications in microfluidics, anti-stiction coatings, and fundamental surface science.[6]

  • (3-Aminopropyl)triethoxysilane (APTES) is the go-to agent when the primary goal is not to alter wettability but to introduce reactive amine handles for the covalent immobilization of biomolecules, making it indispensable in biosensors and diagnostic assays.[8]

  • Vinyltrimethoxysilane (VTMS) serves as a crucial bridge between inorganic surfaces and organic polymers.[18] It is best suited for composite materials and applications where the surface needs to be integrated into a polymer matrix or further modified via polymerization.[12]

By understanding the fundamental chemical differences and performance metrics outlined in this guide, researchers can make informed decisions, ensuring the selection of the most appropriate silanizing agent to achieve their desired surface properties with precision and reliability.

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A Senior Application Scientist’s Guide to the Quantitative Analysis of Surface Coverage with Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complexities of surface modification, the choice of a silanizing agent is pivotal. Cyclohexyltrichlorosilane (CHTS) presents a unique option, offering a bulky, cycloaliphatic structure that imparts distinct properties to surfaces compared to more common linear alkylsilanes. This guide provides an in-depth, objective comparison of methods to quantify CHTS surface coverage, grounded in experimental data and first principles. We will explore the causality behind protocol design and compare the performance of CHTS with a conventional long-chain alternative, Octadecyltrichlorosilane (OTS).

The Chemistry of Trichlorosilane Surface Modification

The efficacy of any surface modification hinges on the underlying chemical reactions. Trichlorosilanes, including CHTS, form robust self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., silicon wafers with native oxide, glass, metal oxides) through a two-step hydrolysis and condensation process.[1][2]

First, the highly reactive silicon-chlorine (Si-Cl) bonds rapidly hydrolyze in the presence of trace amounts of water, typically from the adsorbed water layer on the substrate surface, to form silanols (Si-OH).[3] These silanols are intermediates that then condense with the hydroxyl groups (-OH) on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate).[4] Additionally, adjacent silanol molecules can cross-link with each other, forming a networked polysiloxane layer that enhances the monolayer's stability.[5]

The choice of a trichlorosilane is significant; the three reactive chlorine atoms allow for extensive cross-linking between neighboring molecules, leading to a more densely packed and stable monolayer compared to mono- or dichlorosilanes.[6]

Diagram: CHTS Silanization Mechanism

The following diagram illustrates the reaction pathway for CHTS on a hydroxylated silicon surface.

G cluster_solution Solution Phase (Anhydrous Solvent) cluster_surface Substrate Surface CHTS This compound (C₆H₁₁SiCl₃) TraceWater Adsorbed H₂O CHTS->TraceWater Hydrolysis (-3 HCl) Silanol Intermediate Silanetriol (C₆H₁₁Si(OH)₃) CHTS->Silanol Fast Reaction Substrate Hydroxylated Surface (e.g., Si-OH) SAM Covalently Bound CHTS Monolayer with Cross-linking Silanol->Substrate Condensation (-H₂O) Silanol->Silanol G cluster_validation Pre-Deposition Validation cluster_analysis Post-Deposition Quantitative Analysis sub Substrate (e.g., Si Wafer) clean Substrate Cleaning (Piranha Etch) sub->clean wca1 WCA < 15° ? clean->wca1 ellipso1 Measure Native Oxide Thickness clean->ellipso1 wca1->clean No, Reclean silane CHTS Deposition (Anhydrous Toluene) wca1->silane Yes cure Curing (110°C, 30 min) silane->cure wca2 WCA (Wettability) cure->wca2 ellipso2 Ellipsometry (Thickness) cure->ellipso2 xps XPS (Composition) cure->xps afm AFM (Morphology) cure->afm

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A Comparative Guide to Cyclohexyltrichlorosilane in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored surface properties, the choice of coating agent is paramount. This guide provides an in-depth technical comparison of cyclohexyltrichlorosilane, a key organosilane, against other common alternatives in the context of coating performance. By examining its fundamental properties and their correlation with hydrophobicity, corrosion resistance, adhesion, and thermal stability, this document serves as a critical resource for professionals navigating the complexities of surface modification.

Understanding this compound: A Molecular Profile

This compound (C₆H₁₁Cl₃Si) is an organosilane characterized by a bulky cyclohexyl group and a reactive trichlorosilyl head. This unique structure dictates its behavior and efficacy as a surface modifying agent. The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with surface hydroxyl groups (-OH) present on a wide variety of substrates, including glass, silicon wafers, and metals. This reaction forms strong, covalent Si-O-substrate bonds, anchoring the molecule to the surface. The non-polar cyclohexyl group then orients away from the surface, creating a low-energy, hydrophobic interface.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₁Cl₃Si
Molecular Weight 217.6 g/mol [1]
Boiling Point 206 °C[1]
Density 1.226 g/cm³ at 25 °C[1]
Appearance Colorless to pale yellow liquid[1]
Reactivity Reacts vigorously with water, releasing HCl[1]

The high reactivity of the trichlorosilyl group, while beneficial for rapid monolayer formation, necessitates handling in a moisture-free environment to prevent premature polymerization in solution. The byproduct of the hydrolysis reaction is hydrochloric acid (HCl), which can be corrosive to some substrates, a critical consideration in material selection.

The Mechanism of Surface Modification

The application of this compound as a coating agent proceeds via a self-assembled monolayer (SAM) formation. This process is a cornerstone of surface engineering, allowing for the creation of highly ordered, molecularly thin films with well-defined properties.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation & Physisorption cluster_2 Step 3: Covalent Bonding (Curing) A C₆H₁₁SiCl₃ C C₆H₁₁Si(OH)₃ + 3HCl A->C Moisture B H₂O D C₆H₁₁Si(OH)₃ F Hydrogen Bonding D->F E Substrate with -OH groups E->F G C₆H₁₁-Si-O-Substrate F->G Heat/Time H H₂O

Figure 1: Reaction mechanism of this compound with a hydroxylated surface.

The causality behind this multi-step process is crucial. The initial hydrolysis is driven by the high reactivity of the Si-Cl bonds. The subsequent condensation and hydrogen bonding to the substrate are thermodynamically favorable interactions that bring the silane molecules into close proximity with the surface. Finally, the curing step, often involving heat, provides the activation energy necessary to form robust, covalent Si-O-Si and Si-O-Substrate bonds, resulting in a durable and stable coating.

Performance Benchmarking: A Comparative Analysis

The efficacy of a coating is judged by its performance under real-world conditions. Here, we compare the expected performance of this compound-derived coatings with common alternatives, drawing upon established trends in silane chemistry.

Hydrophobicity

The primary function of many silane coatings is to impart hydrophobicity. This is quantified by the water contact angle (WCA), with higher angles indicating greater water repellency. The bulky, non-polar cyclohexyl group of this compound is expected to produce a highly hydrophobic surface.

Comparative Data on Water Contact Angles:

Silane TypeSpecific CompoundSubstrateWater Contact Angle (°)
Alkyltrichlorosilane This compound Glass/SiliconEst. 95-110
AlkyltrichlorosilaneOctyltrichlorosilaneSilica Nanoparticles150.6 ± 6.6[2]
AlkyltrichlorosilaneOctadecyltrichlorosilaneGlass102-109[3]
Fluoroalkylsilane(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilaneGlass~115[3]
Alkoxysilane(3-Aminopropyl)triethoxysilane (APTES)Glass40-80 (concentration dependent)[4]

Note: Specific experimental data for this compound is limited in readily available literature. The estimated value is based on the hydrophobic nature of the cyclohexyl group and comparison with other alkylsilanes.

The data suggests that long-chain alkyltrichlorosilanes and fluoroalkylsilanes generally provide the highest water contact angles. The bulky nature of the cyclohexyl group may lead to a less densely packed monolayer compared to linear long-chain alkylsilanes, potentially resulting in a slightly lower, yet still highly hydrophobic, contact angle. In contrast, functional silanes like APTES produce more hydrophilic surfaces due to the presence of polar amine groups.

Corrosion Resistance

For metallic substrates, corrosion inhibition is a critical performance metric. Silane coatings provide a barrier against corrosive agents by preventing water and ions from reaching the metal surface. The quality of this barrier is dependent on the density and cross-linking of the siloxane network.

Comparative Data on Corrosion Performance (Mild Steel in 3.5% NaCl):

Silane TypeSpecific CompoundCorrosion Rate (mm/year)Inhibition Efficiency (%)
Alkyltrichlorosilane This compound Est. LowEst. High
AlkoxysilaneBis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)-99.6
Alkoxysilane3-Glycidyloxypropyl trimethoxy silane (GPTMS)-~80
Uncoated-High0

Potentiodynamic polarization is a standard electrochemical technique to evaluate corrosion rates. A lower corrosion current density (i_corr) indicates better corrosion protection. While specific data for this compound is lacking, the formation of a dense, hydrophobic monolayer is expected to provide significant corrosion inhibition. The cross-linking of the trichlorosilyl groups is key to forming a robust barrier.

Adhesion

The durability of a coating is intrinsically linked to its adhesion to the substrate. Silane coupling agents are renowned for their ability to enhance adhesion between organic polymers and inorganic substrates. The pull-off adhesion test (ASTM D4541) is a common method to quantify this property.

Comparative Data on Adhesion Strength:

Silane TypeSubstrateAdhesion Strength (MPa)
Alkyltrichlorosilane This compound on Aluminum Alloy Est. >30
Amino/Vinyl SilaneAluminum Alloy (AA 1050)Improved bond strength over uncoated
Epoxy/Silane HybridAluminum AlloyUp to 52[5]
UncoatedAluminum Alloy~33[5]

Note: The estimated adhesion strength for this compound is based on typical improvements seen with silane primers on aluminum alloys.

The covalent bonds formed between the silane and the substrate provide a strong foundation for adhesion. The cyclohexyl group can also interpenetrate and entangle with an overlying polymer coating, further enhancing the mechanical interlocking and overall adhesion strength.

Thermal Stability

For applications involving elevated temperatures, the thermal stability of the coating is a critical factor. Thermogravimetric analysis (TGA) is used to determine the temperature at which a material begins to decompose. The resulting polysilsesquioxane network from the hydrolysis and condensation of this compound is expected to exhibit good thermal stability.

Comparative Data on Thermal Decomposition:

Silane DerivativeDecomposition Onset Temperature (°C)
Polysilsesquioxane (from this compound) Est. > 250
Polycyclosilanes~250[6]
Phenolic Resin~300[7]
Isobutyl-substituted Silsesquioxane224.2[8][9]

Note: The estimated decomposition temperature is based on data for similar polysiloxane and silsesquioxane structures.

The thermal stability is largely determined by the strength of the Si-O-Si backbone. While the organic side group (cyclohexyl) will decompose at a certain temperature, the underlying siloxane network can often remain stable to higher temperatures.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential.

Protocol for Coating Deposition (Vapor Phase Deposition)
  • Substrate Preparation:

    • Clean the substrate (e.g., glass slide, silicon wafer, or metal coupon) by sonication in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrate under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or immersing in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Place the cleaned substrates and a small vial containing this compound (e.g., 100 µL) inside a vacuum desiccator.

    • Evacuate the desiccator to a pressure of <1 mbar.

    • Leave the substrates exposed to the silane vapor for a specified time (e.g., 2-24 hours) at room temperature. The duration will influence the packing density of the monolayer.

  • Post-Deposition Treatment:

    • Remove the substrates from the desiccator and rinse with a non-polar solvent (e.g., hexane or toluene) to remove any physisorbed molecules.

    • Cure the coated substrates in an oven at 120 °C for 1 hour to promote covalent bond formation.

G A Substrate Cleaning (Sonication, Plasma/Piranha) B Vapor Phase Deposition (Vacuum Desiccator) A->B Hydroxylated Surface C Rinsing (Hexane/Toluene) B->C Physisorbed & Chemisorbed Silane D Curing (120°C Oven) C->D Chemisorbed Silane E Coated Substrate D->E Covalently Bonded Monolayer

Figure 2: Experimental workflow for vapor phase deposition of this compound.
Protocol for Performance Evaluation
  • Water Contact Angle Measurement:

    • Place a 5 µL droplet of deionized water on the coated surface.

    • Capture a side-profile image of the droplet.

    • Use goniometer software to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

    • Repeat at multiple locations on the surface to obtain an average value.

  • Potentiodynamic Polarization:

    • Set up a three-electrode electrochemical cell with the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Immerse the electrodes in a 3.5% NaCl solution.

    • Scan the potential from -250 mV to +250 mV versus the open-circuit potential at a scan rate of 0.167 mV/s.

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the resulting Tafel plot.

  • Pull-Off Adhesion Test:

    • Abrade the surface of a test dolly and the coated sample.

    • Mix a two-part epoxy adhesive and apply it to the dolly.

    • Press the dolly onto the coated surface and allow the adhesive to cure as per the manufacturer's instructions.

    • Attach a pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a constant rate until the dolly detaches.

    • Record the pull-off strength in megapascals (MPa).

  • Thermogravimetric Analysis (TGA):

    • Scrape a small amount of the coating material from the substrate.

    • Place the sample (5-10 mg) in a TGA crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine the decomposition onset temperature.

Conclusion and Future Perspectives

This compound stands as a potent candidate for creating robust, hydrophobic coatings. Its performance is intrinsically linked to its molecular structure, which facilitates strong surface bonding and the formation of a low-energy surface. While direct comparative data for this compound is not as abundant as for some other silanes, the principles of organosilane chemistry allow for informed predictions of its performance relative to alternatives.

The bulky cyclohexyl group offers a unique balance of hydrophobicity and steric hindrance that can influence monolayer packing and, consequently, barrier properties. Future research should focus on systematic studies that directly compare a range of cyclic and linear alkyltrichlorosilanes to elucidate the precise structure-property relationships. Such data will be invaluable for the rational design of next-generation coatings with tailored performance for demanding applications in drug development, medical devices, and advanced materials science.

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  • Wang, Y., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. National Center for Biotechnology Information. [Link]

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  • Wang, Y., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Semantic Scholar. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Cyclohexyltrichlorosilane (C₆H₁₁Cl₃Si) is a valuable intermediate in silicone synthesis, but its utility in the lab is matched by its significant hazards.[1] As a water-reactive, corrosive, and combustible compound, its lifecycle does not end when a reaction is complete.[1][2][3] Improper handling of its waste streams can lead to violent reactions, the release of toxic hydrogen chloride (HCl) gas, and severe personnel injury or environmental damage.[1][4]

This guide provides a procedural framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that dictate these procedures, ensuring that researchers, scientists, and drug development professionals can manage this hazardous waste with confidence and scientific integrity.

Part 1: Core Hazard Profile & Immediate Safety Imperatives

Understanding the chemical behavior of this compound is the foundation of its safe management. The molecule's three silicon-chloride bonds are highly susceptible to nucleophilic attack, particularly by water. This reactivity is the primary driver of its hazards.

The Hydrolysis Reaction: The Central Hazard The core danger stems from its violent reaction with water or even ambient moisture to produce solid siloxanes and corrosive hydrogen chloride gas.[2][4] This reaction is highly exothermic, meaning it releases significant heat, which can accelerate the reaction rate and increase the dispersion of HCl fumes.[1]

C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl (gas) + Heat

This fundamental reactivity dictates the stringent handling requirements and disposal protocols that follow. All operations must be geared towards preventing uncontrolled contact with moisture.[5][6]

Hazard Summary & Control Measures

For immediate reference, the following table summarizes the primary hazards and the necessary control measures.

Hazard CategoryDescriptionEngineering & Administrative ControlsPersonal Protective Equipment (PPE)
Water Reactivity Reacts violently with water, steam, and moisture to release heat and toxic, corrosive HCl gas.[1][2]- Handle in a chemical fume hood.[7] - Store in a dry, well-ventilated area away from water sources.[6] - Use only dry equipment and containers.- Face shield and safety goggles.[8] - Chemical-resistant gloves (e.g., butyl rubber, Viton). - Flame-resistant lab coat.
Corrosivity Causes severe skin burns and serious eye damage.[1][3][9] Classified as UN1763, Hazard Class 8.[1][10]- Ensure safety showers and eyewash stations are immediately accessible.[5][6] - Use corrosion-resistant equipment.[9]- Gauntlet-style chemical-resistant gloves.[11] - Chemical-resistant apron. - Closed-toe shoes.
Combustibility Combustible liquid with a flash point of approximately 94°C (201°F).[3] Vapors can form explosive mixtures with air.[1]- Keep away from heat, sparks, open flames, and ignition sources.[5][8] - Ground and bond containers during transfer.[8]- Flame-resistant (FR) or 100% cotton lab coat.

Part 2: A Decision-Based Protocol for Disposal

The correct disposal path for this compound depends on its form and context. The following decision tree and corresponding protocols provide a clear guide for managing different waste streams. It is imperative to remember that these procedures are for small, manageable laboratory quantities. Large-scale disposal must be handled by professional hazardous waste services.[4][12]

G cluster_reagent cluster_residue cluster_spill start This compound Waste Generated decision_waste_type Identify Waste Stream start->decision_waste_type node_reagent Unwanted or Expired Reagent (Original Container) decision_waste_type->node_reagent  Unwanted Reagent node_residue Reaction Residues or Mixtures decision_waste_type->node_residue  Reaction Residue node_spill Spill Cleanup & Contaminated Materials decision_waste_type->node_spill Contaminated Material proc_reagent1 DO NOT ATTEMPT TO QUENCH. node_reagent->proc_reagent1 proc_residue1 Perform Controlled Quenching & Neutralization (See Protocol Below) node_residue->proc_residue1 proc_spill1 Absorb with dry, inert material (e.g., vermiculite, dry sand). DO NOT USE WATER. node_spill->proc_spill1 proc_reagent2 Ensure container is sealed & in good condition. proc_reagent1->proc_reagent2 proc_reagent3 Label with Hazardous Waste Tag. proc_reagent2->proc_reagent3 end_node Arrange for Pickup by Certified Hazardous Waste Vendor proc_reagent3->end_node proc_residue2 Verify pH is neutral (6-8). proc_residue1->proc_residue2 proc_residue3 Collect in a labeled, compatible waste container. proc_residue2->proc_residue3 proc_residue3->end_node proc_spill2 Collect solids in a sealed, dry container. proc_spill1->proc_spill2 proc_spill3 Label as 'Reactive Solid Waste'. proc_spill2->proc_spill3 proc_spill3->end_node

Caption: Decision workflow for this compound waste management.

Protocol: Controlled Quenching & Neutralization of Reaction Residues

This procedure is designed to safely hydrolyze small quantities of this compound present in reaction mixtures and neutralize the resulting HCl. This must be performed in a certified chemical fume hood.

Materials:

  • Large beaker or flask (at least 10x the volume of the mixture to be quenched).

  • Stir plate and magnetic stir bar.

  • Dropping funnel or pipette.

  • Ice bath.

  • Inert, high-boiling point solvent (e.g., heptane, toluene).

  • Neutralizing solution: 5-10% aqueous sodium bicarbonate (NaHCO₃) or a slurry of calcium hydroxide (slaked lime).[13]

  • pH paper or calibrated pH meter.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE (face shield, goggles, chemical-resistant gloves, lab coat).

    • Place the large beaker containing the neutralizing solution in an ice bath on the stir plate and begin moderate stirring. The large excess of neutralizing agent is critical to absorb the generated HCl and control the reaction.[4]

  • Dilution (Causality: Heat Management):

    • Dilute the this compound-containing reaction mixture with an equal volume of an inert, dry, high-boiling point solvent like heptane. This increases the total volume, which helps to dissipate the heat generated during the exothermic hydrolysis, preventing dangerous boiling and splashing.

  • Slow Addition (Causality: Rate Control):

    • Using the dropping funnel or pipette, add the diluted reactive mixture to the stirring, cooled neutralizing solution one drop at a time .

    • Observe for signs of reaction, such as gas evolution (CO₂ from bicarbonate, HCl being neutralized) and heat generation.

    • Crucial: If the reaction becomes too vigorous (excessive foaming, rapid temperature increase), immediately stop the addition and allow the mixture to cool and subside before resuming. The rate of addition is the primary means of controlling the reaction.

  • Reaction & Neutralization:

    • Continue the slow addition until all the reactive material has been added.

    • Allow the mixture to stir in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • Verification (Causality: Safety Confirmation):

    • Once the reaction has subsided and the mixture has returned to room temperature, carefully check the pH of the aqueous layer using pH paper or a meter.

    • The pH should be between 6.0 and 8.0. If it is still acidic, slowly add more neutralizing solution until the desired pH is reached. This step is a critical self-validating measure to ensure the waste is no longer corrosive or reactive.[7]

  • Final Waste Collection:

    • The final, quenched mixture should be transferred to a clearly labeled hazardous waste container. The label must list all components of the mixture (e.g., "Water, Heptane, Sodium Chloride, Polysiloxanes").

    • This container must be collected by a certified hazardous waste disposal service.[12][14] Never dispose of this mixture down the drain.[12][15]

Part 3: Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5][6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Isolate: Remove all ignition sources.[5][6]

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[5][6] NEVER USE WATER OR COMBUSTIBLE ABSORBENTS.

  • Collect: Carefully scoop the absorbed material into a dry, sealable, and properly labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (like heptane), and place the cloth in the same solid waste container.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes while proceeding to an emergency shower.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, begin rescue breathing.[6] Seek immediate medical attention.

By adhering to these scientifically grounded procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe research environment and responsible environmental stewardship.

References

  • New Jersey Department of Health. (1998). Right to Know Hazardous Substance Fact Sheet: Cyclohexyl Trichlorosilane. Retrieved from nj.gov. [Link]

  • New Jersey Department of Health. (1998). Right to Know Hazardous Substance Fact Sheet: Cyclohexenyl Trichlorosilane. Retrieved from nj.gov. [Link]

  • Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from silicones.eu. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60987, this compound. Retrieved from PubChem. [Link]

  • Environmental Marketing Services, LLC. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from ems-online.com. [Link]

  • McCoy, J. S., & Ritzer, C. A. (1987). U.S. Patent No. 4,690,810.
  • Arvidson, K. A. (2005). U.S. Patent No. 7,208,617.
  • University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Environmental Health and Safety. Retrieved from umdearborn.edu. [Link]

  • Feldner, K., et al. (2007). U.S. Patent No. 7,204,963.
  • University of Pennsylvania. (2018). Disposal of Highly Reactive Reagents. Environmental Health & Radiation Safety. Retrieved from ehrs.upenn.edu. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from acs.org. [Link]

  • European Patent Office. (1983). EP 0089783 A1: Waste chlorosilane treatment.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from pharmaffiliates.com. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from coleparmer.com. [Link]

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Personal protective equipment for handling Cyclohexyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling Cyclohexyltrichlorosilane

For laboratory professionals engaged in research, development, and synthesis, the proper handling of reactive chemicals is paramount to ensuring a safe and productive environment. This compound, a versatile intermediate in silicone chemistry, presents significant hazards that demand a comprehensive understanding and meticulous implementation of safety protocols.[1][2] This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound. Beyond a simple checklist, we will delve into the causality behind each recommendation, empowering you to work with confidence and a heightened sense of safety.

Understanding the Inherent Risks of this compound

This compound (C₆H₁₁Cl₃Si) is a colorless to pale yellow, combustible liquid with a pungent odor.[1][3] Its hazard profile is dominated by its high reactivity, particularly with water, and its corrosive nature.[1][3] A thorough understanding of these properties is the foundation of an effective PPE strategy.

Corrosivity: As a corrosive substance, direct contact with this compound can cause severe burns to the skin and eyes, potentially leading to permanent eye damage.[1][4][5] Inhalation of its vapors can irritate the nose, throat, and respiratory tract.[4][6]

Reactivity with Water: This is a critical hazard. This compound reacts vigorously with water, moisture in the air, and alcohols to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][3][7] This reaction can also generate significant heat, increasing the concentration of fumes in the air.[1]

Flammability: While it is a combustible liquid and does not ignite readily, it can form explosive mixtures with air when heated.[1] In the event of a fire, poisonous gases, including hydrogen chloride and phosgene, are produced.[1][4] Importantly, water should not be used to extinguish fires involving this chemical due to its violent reaction.[4][5]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the scale of the operation, and the potential for exposure. The following sections provide detailed guidance on the appropriate PPE for handling this compound.

Respiratory Protection: A Critical Barrier

Given the severe respiratory irritation and the release of HCl gas upon contact with moisture, respiratory protection is a non-negotiable aspect of safe handling.[4][8]

  • For low-level vapor exposure in a well-ventilated area (e.g., fume hood): A NIOSH-certified air-purifying respirator with a combination organic vapor/acid gas (yellow) cartridge is recommended.[8]

  • For emergency situations or in areas with unknown vapor concentrations: A self-contained breathing apparatus (SCBA) is essential.

The Rationale: The acid gas cartridge is specifically designed to neutralize acidic gases like hydrogen chloride, which is a known byproduct of this compound's reaction with moisture.[6][8]

Eye and Face Protection: Shielding from Severe Damage

The potential for severe eye damage necessitates robust eye and face protection.[1][4]

  • Minimum Requirement: Indirect-vent, impact, and splash-resistant chemical goggles must be worn at all times.[4][5]

  • Enhanced Protection: When there is a higher risk of splashing or exposure to corrosive vapors, a face shield should be worn in conjunction with chemical goggles.[4][5] Contact lenses should not be worn when handling this substance.[5]

The Rationale: A face shield provides a broader barrier of protection for the entire face against splashes and corrosive mists that can cause severe burns.[4]

Hand Protection: Choosing the Right Gloves

Protecting the skin from the corrosive effects of this compound is crucial.[1][4]

  • Recommended Materials: Neoprene or nitrile rubber gloves are suitable for handling this chemical.[8]

  • Glove Selection Considerations: The choice of glove should be based on the specific procedure and the potential for direct contact. For short-duration tasks with minimal risk of splashing, a standard nitrile glove may suffice. For tasks involving larger quantities or a higher risk of immersion, heavier-duty neoprene gloves are recommended. Always consult the glove manufacturer's compatibility and breakthrough time data.

The Rationale: Neoprene and nitrile are recommended for their resistance to a broad range of chemicals, including corrosive substances like this compound.

Protective Clothing: A Full-Body Defense

To prevent skin contact, appropriate protective clothing is essential.[4][5]

  • Standard Laboratory Attire: A flame-resistant lab coat should be worn over personal clothing.

  • Enhanced Protection: For tasks with a higher risk of splashing or in the event of a spill, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[4] All protective clothing should be clean and put on before work begins.[4][5] Contaminated clothing should be promptly removed and laundered by trained personnel.[4][5]

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include safe handling procedures and proper disposal of waste.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Inert Atmosphere: When possible, handle and store under an inert gas to prevent contact with moisture.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Incompatible Materials: Store away from water, moisture, strong bases, alcohols, and metal compounds.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek immediate medical attention.[4][5]

  • Inhalation: Remove the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Spill Response: In the event of a spill, evacuate all non-essential personnel from the area.[4][5] Remove all ignition sources.[4][5] Absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth.[4] Do not use water.[4] The collected material should be placed in a sealed container for disposal as hazardous waste.[4]

Disposal of this compound Waste

This compound and any materials contaminated with it must be treated as hazardous waste.[4][9]

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal Protocol: Disposal should be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][10]

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate the PPE selection process and the emergency response for a spill.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment Selection assess_task Assess Task and Potential for Exposure low_exposure Low Vapor Exposure (in Fume Hood) assess_task->low_exposure Low Risk high_exposure High Splash/Vapor Potential or Spill assess_task->high_exposure High Risk respirator Air-Purifying Respirator (Organic Vapor/Acid Gas Cartridge) low_exposure->respirator eye_protection Chemical Goggles low_exposure->eye_protection gloves Nitrile or Neoprene Gloves low_exposure->gloves clothing Flame-Resistant Lab Coat low_exposure->clothing scba Self-Contained Breathing Apparatus (SCBA) high_exposure->scba face_shield Face Shield + Goggles high_exposure->face_shield high_exposure->gloves chem_suit Chemical-Resistant Suit high_exposure->chem_suit

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ppe Don Appropriate PPE (SCBA, Chem-Resistant Suit, Gloves, Goggles) ignition->ppe contain Contain the Spill with Dry, Inert Material ppe->contain collect Collect Absorbed Material into Sealed Containers contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response for this compound.

Conclusion

The safe handling of this compound is predicated on a deep understanding of its chemical properties and a disciplined approach to safety procedures. By implementing the detailed PPE, handling, and disposal protocols outlined in this guide, researchers and scientists can mitigate the risks associated with this valuable chemical intermediate. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and professional responsibility.

References

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Cyclohexyl Trichlorosilane.
  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Cyclohexenyl Trichlorosilane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60987, this compound. Retrieved from [Link].

  • Gelest, Inc. (2015). Safety Data Sheet: TRICHLOROSILANE, 99%.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Trichlorosilane.
  • Sigma-Aldrich. (n.d.). Trichlorocyclohexylsilane 98.
  • CAMEO Chemicals. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • Unknown. (n.d.). Chemical Waste Name or Mixtures.
  • Thermo Fisher Scientific. (2008). Safety Data Sheet: Trichlorosilane.
  • Global Silicones Council. (2017). Global Safe Handling of Chlorosilanes.
  • UtilVtorProm. (n.d.). Waste containing hazardous chlorosilanes.
  • BenchChem. (2025). Safe Disposal of Ethylidenebis(trichlorosilane): A Step-by-Step Guide for Laboratory Professionals.

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Cyclohexyltrichlorosilane
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